Product packaging for MeOCM(Cat. No.:CAS No. 110267-42-0)

MeOCM

Cat. No.: B008978
CAS No.: 110267-42-0
M. Wt: 738.7 g/mol
InChI Key: ZSSONUOCZAKCRR-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MeOCM is a highly valuable chemical tool designed for the selective labeling and tracking of proteins in live cells. Its core mechanism of action relies on its function as a Michael acceptor, enabling a specific, covalent reaction with cysteine thiols (-SH) on target proteins. This thiol-reactive property allows researchers to permanently tag proteins of interest with a small, minimally disruptive molecular tag.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H46O17 B008978 MeOCM CAS No. 110267-42-0

Properties

CAS No.

110267-42-0

Molecular Formula

C35H46O17

Molecular Weight

738.7 g/mol

IUPAC Name

[5-hydroxy-2-methyl-6-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H46O17/c1-17-31(51-24(38)12-7-18-5-10-21(45-2)11-6-18)32(52-34-28(42)25(39)22(37)15-47-34)30(44)35(49-17)48-16-23-26(40)27(41)29(43)33(50-23)46-14-13-19-3-8-20(36)9-4-19/h3-12,17,22-23,25-37,39-44H,13-16H2,1-2H3/b12-7+

InChI Key

ZSSONUOCZAKCRR-KPKJPENVSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)C=CC5=CC=C(C=C5)OC

Isomeric SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)/C=C/C5=CC=C(C=C5)OC

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)C=CC5=CC=C(C=C5)OC

Synonyms

4-(4-methyoxycinnamoyl)mussatioside
MeOCM

Origin of Product

United States

Foundational & Exploratory

The Structural and Functional Landscape of p-Methoxycinnamoyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p-methoxycinnamoyl moiety, a core structural feature in a variety of organic molecules, is of significant interest to the scientific community due to its prevalence in natural products and its diverse range of biological activities. This technical guide provides an in-depth exploration of the structure, synthesis, and biological significance of p-methoxycinnamoyl compounds, with a focus on their potential in drug discovery and development.

Core Structure and Derivatives

The foundational structure of a p-methoxycinnamoyl compound is characterized by a methoxy group (-OCH₃) at the para position of a phenyl ring, which is attached to a propenoyl group. The general structure can be represented as a p-methoxycinnamic acid backbone, which can be esterified or otherwise modified to yield a wide array of derivatives.

Cinnamic acid and its derivatives, including p-methoxycinnamic acid, are aromatic carboxylic acids with a benzene ring conjugated to a propenoic acid side chain.[1] This structural framework is the basis for numerous compounds with varied physicochemical properties and biological activities. Modifications such as hydroxylation, methoxylation, and esterification of the carboxylic acid group are common, leading to a broad family of related molecules.[1]

Physicochemical and Spectroscopic Data

The physicochemical and spectroscopic properties of p-methoxycinnamoyl compounds are crucial for their identification, characterization, and application in various scientific fields. The following tables summarize key data for p-methoxycinnamic acid and some of its common ester derivatives.

Table 1: Physicochemical Properties of Selected p-Methoxycinnamoyl Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
p-Methoxycinnamic acidC₁₀H₁₀O₃178.18172-175[2][3]Slightly soluble in water; soluble in ethanol, methanol, and DMSO.
Ethyl p-methoxycinnamateC₁₂H₁₄O₃206.2449[4]Insoluble in water; soluble in organic solvents.
Methyl p-methoxycinnamateC₁₁H₁₂O₃192.2189-91Insoluble in water; soluble in organic solvents.
Propyl p-methoxycinnamateC₁₃H₁₆O₃220.26-Insoluble in water; soluble in organic solvents.
Butyl p-methoxycinnamateC₁₄H₁₈O₃234.29-Insoluble in water; soluble in organic solvents.

Table 2: Spectroscopic Data for Selected p-Methoxycinnamoyl Compounds

Compound Name1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)
p-Methoxycinnamic acid 12.51 (1H, s, -COOH), 7.78 (1H, d, J=15.4 Hz), 7.54 (2H, d, J=8.0 Hz), 7.21 (2H, d, J=8.0 Hz), 6.93 (2H, d, J=9.6 Hz), 6.31 (1H, d, J=15.4 Hz), 3.87 (3H, s, -OCH₃)[5]178.78, 166.08, 162.12, 146.27, 135.10, 130.39, 129.44, 126.42, 124.25, 115.53, 114.51, 55.43[5]3224 (-OH), 3025 (C-H aromatic), 1672 (C=O), 1590 (C=C), 1248, 1151 (C-O)[5]
Ethyl p-methoxycinnamate 7.65 (1H, d, J=16.0 Hz), 7.42 (2H, d, J=7.0 Hz), 6.90 (2H, d, J=7.0 Hz), 6.31 (1H, d, J=16.0 Hz), 4.25 (2H, q), 3.82 (3H, s, -OCH₃), 1.32 (3H, t)[4]167.3, 161.3, 144.2, 129.7, 127.3, 115.7, 114.3, 60.3, 55.3, 14.5[4]2966, 2839 (C-H), 1705 (C=O), 825[6]
Benzyl p-methoxycinnamate 7.71 (1H, d, J=16.0 Hz), 7.52-7.30 (7H, m), 6.93-6.88 (2H, m), 6.36 (1H, d, J=16.0 Hz), 5.25 (2H, s), 3.84 (3H, s)[7]167.3, 161.6, 145.0, 136.4, 129.9, 128.7, 128.4, 128.3, 127.2, 115.5, 114.5, 66.3, 55.5[7]-
Propyl p-methoxycinnamate 7.62 (1H, d, J=16.0 Hz), 7.44 (2H, d, J=9.0 Hz), 6.87 (2H, d, J=9.0 Hz), 6.29 (1H, d, J=16.0 Hz), 4.13 (2H, t), 3.80 (3H, s), 1.71 (2H, m), 0.97 (3H, t)[6]167.5, 161.4, 144.3, 129.8, 127.3, 115.8, 114.4, 66.0, 55.4, 22.2, 10.5[6]2966, 2839 (C-H), 1705 (C=O), 825[6]
Butyl p-methoxycinnamate 7.63 (1H, d, J=16.0 Hz), 7.45 (2H, d, J=9.0 Hz), 6.88 (2H, d, J=9.0 Hz), 6.30 (1H, d, J=16.0 Hz), 4.19 (2H, t), 3.81 (3H, s), 1.67 (2H, m), 1.42 (2H, m), 0.95 (3H, t)[6]167.5, 161.5, 144.3, 129.8, 127.3, 115.9, 114.4, 64.4, 55.4, 30.9, 19.3, 13.8[6]-

Experimental Protocols

The synthesis of p-methoxycinnamoyl compounds can be achieved through various established chemical reactions. Below are detailed protocols for two common methods.

Synthesis of p-Methoxycinnamic Acid via Perkin Reaction

The Perkin reaction is a classic method for the synthesis of cinnamic acids from aromatic aldehydes.[8]

Materials:

  • p-Methoxybenzaldehyde

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Sonicator (optional, for ultrasound-assisted synthesis)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • A mixture of p-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate is prepared.[2][3]

  • The mixture is heated, traditionally at elevated temperatures for several hours. Alternatively, the reaction can be assisted by ultrasonic irradiation in a sonicator at a lower temperature (e.g., 50°C) for a shorter duration (e.g., 60 minutes).[2][3]

  • After the reaction is complete, the mixture is poured into water and acidified with hydrochloric acid to precipitate the p-methoxycinnamic acid.

  • The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of p-Methoxycinnamoyl Chloride

p-Methoxycinnamoyl chloride is a key intermediate for the synthesis of various esters and amides.

Materials:

  • p-Methoxycinnamic acid

  • Thionyl chloride (SOCl₂)

  • Dry benzene (or other inert solvent)

  • Pyridine (one drop, as catalyst)

Procedure:

  • To a solution of p-methoxycinnamic acid in dry benzene, a drop of pyridine is added.[5]

  • A 5-fold excess of thionyl chloride is carefully added to the mixture.[5]

  • The reaction mixture is refluxed overnight. The progress of the reaction can be monitored by observing the cessation of HCl gas evolution.[5]

  • After the reaction is complete, the excess solvent and thionyl chloride are removed under reduced pressure using a rotary evaporator to yield the crude p-methoxycinnamoyl chloride.[5] This product is often used in the next step without further purification.

Hydrolysis of Ethyl p-Methoxycinnamate to p-Methoxycinnamic Acid

This method is useful for obtaining p-methoxycinnamic acid from its readily available ethyl ester, which can be isolated from natural sources like Kaempferia galanga (kencur).[9]

Materials:

  • Ethyl p-methoxycinnamate

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Ethyl p-methoxycinnamate is dissolved in an ethanolic solution of potassium hydroxide or sodium hydroxide.[5][9][10]

  • The mixture is heated to reflux for a period of 2-3 hours.[5][9]

  • After cooling, the reaction mixture is diluted with water and then acidified with hydrochloric acid to a pH of approximately 4.[9]

  • The precipitated p-methoxycinnamic acid is collected by filtration, washed with water to remove inorganic salts, and then purified by recrystallization from ethanol.[9]

Signaling Pathways and Biological Activities

p-Methoxycinnamoyl compounds exhibit a range of biological activities, with their anti-inflammatory properties being particularly well-documented. The primary mechanism for this activity involves the inhibition of key inflammatory mediators.

Anti-inflammatory Signaling Pathway

p-Methoxycinnamic acid and its derivatives have been shown to exert anti-inflammatory effects by targeting the cyclooxygenase (COX) and NF-κB signaling pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cell Macrophage cluster_nucleus Nucleus cluster_inhibition Inhibition by p-Methoxycinnamoyl Compounds cluster_products Pro-inflammatory Mediators Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates COX2_gene COX-2 Gene COX2 COX-2 COX2_gene->COX2 iNOS_gene iNOS Gene iNOS iNOS iNOS_gene->iNOS TNFa_gene TNF-α Gene TNFa TNF-α TNFa_gene->TNFa IL6_gene IL-6 Gene IL6 IL-6 IL6_gene->IL6 NFkB_p65_p50_nuc->COX2_gene Induces Transcription NFkB_p65_p50_nuc->iNOS_gene Induces Transcription NFkB_p65_p50_nuc->TNFa_gene Induces Transcription NFkB_p65_p50_nuc->IL6_gene Induces Transcription pMCA p-Methoxycinnamoyl Compounds pMCA->NFkB_p65_p50 Inhibits Nuclear Translocation pMCA->COX2 Inhibits Expression and Activity pMCA->iNOS Inhibits Expression Prostaglandins Prostaglandins COX2->Prostaglandins Produces NO Nitric Oxide iNOS->NO Produces

Caption: Anti-inflammatory action of p-methoxycinnamoyl compounds.

p-Methoxycinnamic acid has been shown to suppress the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2. It also inhibits the nuclear translocation of the transcription factor NF-κB p65 subunit, which is a key regulator of the inflammatory response. Furthermore, it can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a p-methoxycinnamoyl compound, such as an ester, from p-methoxycinnamic acid.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start p-Methoxycinnamic Acid + Thionyl Chloride Intermediate p-Methoxycinnamoyl Chloride Start->Intermediate Reaction Esterification (with alcohol) Intermediate->Reaction Crude_Product Crude Ester Reaction->Crude_Product Partition Partitioning (e.g., Ethyl Acetate/Water) Crude_Product->Partition Column_Chromo Column Chromatography (Silica Gel) Partition->Column_Chromo Pure_Product Pure Ester Column_Chromo->Pure_Product TLC TLC Pure_Product->TLC GCMS GC-MS Pure_Product->GCMS NMR NMR (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR

Caption: General workflow for synthesis and purification.

This guide provides a foundational understanding of the structure and properties of p-methoxycinnamoyl compounds. The presented data and protocols offer valuable resources for researchers engaged in the synthesis, characterization, and biological evaluation of this important class of molecules. Further investigation into the diverse derivatives and their mechanisms of action will undoubtedly continue to unveil their therapeutic potential.

References

The Potent Biological Activities of Methoxycinnamoyl Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the diverse pharmacological effects of methoxycinnamoyl derivatives, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. Methoxycinnamoyl derivatives, a class of phenolic compounds, have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties. This document provides a detailed overview of their mechanisms of action, quantitative biological data, and the experimental protocols necessary to evaluate their efficacy.

Core Biological Activities and Data

Methoxycinnamoyl derivatives have demonstrated significant potential in various therapeutic areas. Their efficacy is often attributed to the presence of the methoxy group on the cinnamoyl scaffold, which can modulate their physicochemical properties and biological target interactions. The following tables summarize the quantitative data on the biological activities of various methoxycinnamoyl derivatives.

Table 1: Anticancer Activity of Methoxycinnamoyl Derivatives
Compound/DerivativeCell LineAssayIC50 (µM)Reference
2'-Hydroxy-2",5"-dimethoxychalconeCLBL-1 (Canine lymphoma)MTT1.5 ± 0.2[1]
2'-Hydroxy-4',6'-dimethoxychalconeCLBL-1 (Canine lymphoma)MTT1.8 ± 0.3[1]
2'-Hydroxy-2"-methoxychalconeCLBL-1 (Canine lymphoma)MTT2.1 ± 0.4[1]
2'-Hydroxy-3"-methoxychalconeCLBL-1 (Canine lymphoma)MTT2.5 ± 0.5[1]
Chalcone Methoxy Derivative 3aMDA-MB-231 (Human breast cancer)MTT2.1 ± 0.1[2]
Chalcone Methoxy Derivative 5aMDA-MB-231 (Human breast cancer)MTT3.2 ± 0.2[2]
3,4,5-Trimethoxy Ciprofloxacin Chalcone HybridHepG2 (Human liver cancer)MTT5.6 ± 0.42 (48h)[3]
3,4,5-Trimethoxy Ciprofloxacin Chalcone HybridMCF-7 (Human breast cancer)MTT11.5 ± 0.9 (48h)[3]
p-Methoxycinnamoyl Hydrazide (4d)T47D (Human breast cancer)MTT200[4]
Table 2: Anti-inflammatory Activity of Methoxycinnamoyl Derivatives
Compound/DerivativeCell LineAssayParameter MeasuredIC50 (µM)Reference
4-Methoxycinnamyl p-coumarateRAW 264.7Griess AssayNitric Oxide ProductionNot specified[5]
Diferuloylputrescine (DFP)RAW 264.7Griess AssayNitric Oxide ProductionMost potent of tested[6]
p-Dicoumaroyl-putrescine (DCP)RAW 264.7Griess AssayNitric Oxide Production-[6]
Ferulic Acid (FA)RAW 264.7Griess AssayNitric Oxide Production-[6]
p-Coumaric Acid (CA)RAW 264.7Griess AssayNitric Oxide ProductionLeast potent of tested[6]
Table 3: Enzyme Inhibitory Activity of Methoxycinnamoyl Derivatives
Compound/DerivativeEnzymeAssayIC50 (µM)Reference
2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (Ph9)Mushroom TyrosinaseSpectrophotometric0.000059[4]
2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (Ph6)Mushroom TyrosinaseSpectrophotometric0.0021[4]
Cinnamic acid-1,2,4-triazole hybrid (4b)Soybean LipoxygenaseSpectrophotometric4.5[7]
Cinnamic acid-1,2,4-triazole hybrid (4g)Soybean LipoxygenaseSpectrophotometric4.5[7]
Cinnamic acid-1,2,4-triazole hybrid (6a)Soybean LipoxygenaseSpectrophotometric5.0[7]
Cinnamic acid derivative (3i)Soybean LipoxygenaseSpectrophotometric7.4[8]

Signaling Pathways Modulated by Methoxycinnamoyl Derivatives

The biological effects of methoxycinnamoyl derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Several methoxycinnamoyl derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory and pro-apoptotic effects.

NF_kB_Pathway NF-κB Signaling Pathway Inhibition cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation leads to NFkB->IkB_NFkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Inflammatory_Genes induces Methoxycinnamoyl Methoxycinnamoyl Derivatives Methoxycinnamoyl->IKK inhibits phosphorylation Methoxycinnamoyl->NFkB_active inhibits nuclear translocation IkB_NFkB->NFkB_active releases

Inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Certain methoxycinnamoyl derivatives have been found to modulate this pathway.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway Modulation GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes Methoxycinnamoyl Methoxycinnamoyl Derivatives Methoxycinnamoyl->PI3K inhibit Methoxycinnamoyl->Akt inhibit phosphorylation

Modulation of the PI3K/Akt signaling pathway.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to accurately assess the biological activity of methoxycinnamoyl derivatives.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the methoxycinnamoyl derivative and incubate for the desired period (e.g., 48 or 72 hours).

  • Terminate the experiment by adding 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Wash the plates five times with slow-running tap water and allow to air dry.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.[9][10]

Griess Assay for Nitric Oxide Production

This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), as an indicator of NO production.

Materials:

  • 96-well microtiter plates

  • Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)

  • Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the methoxycinnamoyl derivative for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.[10][11]

Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis.

Materials:

  • 96-well microtiter plates

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Microplate reader

Procedure:

  • In a 96-well plate, add 20 µL of the methoxycinnamoyl derivative solution at various concentrations.

  • Add 140 µL of phosphate buffer and 20 µL of mushroom tyrosinase solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Immediately measure the absorbance at 475 nm at time 0 and then at regular intervals (e.g., every 2 minutes) for 20-30 minutes.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of inhibition and calculate the IC50 value.[12]

Xanthine Oxidase Inhibition Assay

This assay measures the inhibition of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.

Materials:

  • 96-well UV-transparent microplates

  • Xanthine oxidase

  • Xanthine or hypoxanthine (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Microplate reader capable of reading UV absorbance

Procedure:

  • In a 96-well plate, add 50 µL of the methoxycinnamoyl derivative solution at various concentrations.

  • Add 35 µL of phosphate buffer and 30 µL of xanthine oxidase solution.

  • Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding 60 µL of the xanthine or hypoxanthine substrate solution.

  • Immediately measure the increase in absorbance at 295 nm over time (e.g., for 5-10 minutes).

  • Calculate the rate of uric acid formation.

  • Determine the percentage of inhibition and calculate the IC50 value.[1][2][11][13]

Conclusion

Methoxycinnamoyl derivatives represent a promising class of compounds with a wide array of biological activities relevant to human health. Their demonstrated anticancer, anti-inflammatory, and enzyme inhibitory effects warrant further investigation and development. This technical guide provides a foundational resource for researchers to explore the therapeutic potential of these versatile molecules, offering standardized protocols and a summary of existing quantitative data to facilitate future studies. The elucidation of their interactions with key signaling pathways, as visualized in this guide, opens new avenues for the design of novel and targeted therapeutic agents.

References

A Technical Guide to the Spectroscopic Data of Methoxymethyl (MeOCM) Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methoxymethyl (MeOCM or MOM) analogues. Designed for researchers, scientists, and professionals in drug development, this document summarizes key spectroscopic data (NMR, IR, and MS) in structured tables, details the experimental protocols for data acquisition, and visualizes relevant workflows.

Introduction to this compound (MOM) Protecting Group

The methoxymethyl (this compound or MOM) group is a commonly used protecting group for alcohols in organic synthesis. Its stability in a wide range of reaction conditions, particularly towards basic and organometallic reagents, and its relatively straightforward removal under acidic conditions make it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals. Understanding the characteristic spectroscopic signatures of this compound-protected compounds is crucial for their synthesis, characterization, and purification.

Spectroscopic Data of this compound Analogues

The following tables summarize the characteristic spectroscopic data for a selection of this compound-protected alcohols. These values are representative and can vary slightly depending on the specific molecular structure and the solvent used for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound-protected compounds. The key diagnostic signals are those of the methoxymethyl group itself.

Table 1: Typical ¹H NMR Chemical Shifts (δ) for this compound Ethers in CDCl₃

ProtonsChemical Shift (ppm)Multiplicity
O-CH₂ -O4.60 - 4.80s
O-CH₃ 3.30 - 3.50s
R-O-CH -3.50 - 4.50Varies

Caption: Representative ¹H NMR chemical shifts for the methoxymethyl protecting group.

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for this compound Ethers in CDCl₃

CarbonChemical Shift (ppm)
O-C H₂-O94 - 98
O-C H₃55 - 57
R-O-C -60 - 80

Caption: Characteristic ¹³C NMR chemical shifts for the methoxymethyl protecting group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the ether linkages in this compound analogues and confirming the absence of the parent alcohol's hydroxyl group.

Table 3: Characteristic IR Absorption Frequencies for this compound Ethers

Functional GroupAbsorption Range (cm⁻¹)Intensity
C-O Stretch (asymmetric)1150 - 1085Strong
C-O Stretch (symmetric)1050 - 1020Strong
O-H Stretch (of parent alcohol)3600 - 3200Absent

Caption: Key IR absorption bands for this compound-protected alcohols.

Mass Spectrometry (MS)

Mass spectrometry of this compound ethers often shows a weak or absent molecular ion peak. The fragmentation pattern is characterized by the loss of the methoxymethyl group or parts of it.

Table 4: Common Mass Spectral Fragments for this compound Ethers

Fragmentm/zComments
[M - OCH₃]⁺M - 31Loss of a methoxy radical.
[M - CH₂OCH₃]⁺M - 45Loss of the methoxymethyl radical.
[CH₂=O⁺CH₃]45Often the base peak.

Caption: Typical fragmentation patterns observed in the mass spectra of this compound ethers.

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

General Procedure for this compound Protection of an Alcohol

A solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). Diisopropylethylamine (DIPEA, 2.0-3.0 eq.) is added, followed by the dropwise addition of methoxymethyl chloride (MOM-Cl, 1.5-2.0 eq.). The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product Alcohol Alcohol (R-OH) Mixing Mix at 0 °C Alcohol->Mixing DCM DCM (Solvent) DCM->Mixing DIPEA DIPEA (Base) DIPEA->Mixing MOMCl MOM-Cl MOMCl->Mixing Stirring Stir at RT Mixing->Stirring Quench Quench (aq. NaHCO₃) Stirring->Quench Extract Extract (DCM) Quench->Extract Wash Wash (Brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify MOM_Ether This compound Ether (R-OMOM) Purify->MOM_Ether

Caption: Workflow for the this compound protection of an alcohol.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

IR spectra are recorded on an FT-IR spectrometer. Liquid samples can be analyzed as a thin film on NaCl plates. Solid samples are typically analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry

Mass spectra are generally obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

Signaling Pathways and Logical Relationships

The application of this compound protection is a fundamental step in multi-step organic synthesis, enabling the selective reaction of other functional groups within a molecule. The logical relationship of a protection-deprotection strategy is illustrated below.

G Start Multifunctional Molecule (e.g., contains -OH and -X) Protect Protect -OH group (e.g., with this compound) Start->Protect Avoids reaction at -OH React React at -X group Protect->React Deprotect Deprotect -OH group React->Deprotect Final Final Product Deprotect->Final Restores -OH group

Caption: Logical workflow of a protection-reaction-deprotection sequence.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound analogues. For specific applications, it is always recommended to consult the primary literature for detailed data and protocols relevant to the molecule of interest.

An In-depth Technical Guide to the Solubility and Stability of p-Methoxycinnamoyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of p-Methoxycinnamoyl esters, focusing on their solubility and stability. These esters, prominently including ethyl p-methoxycinnamate and octyl p-methoxycinnamate (octinoxate), are widely utilized in various industries, from cosmetics as UV filters to pharmaceuticals for their anti-inflammatory properties. Understanding their solubility and stability is paramount for formulation development, ensuring product efficacy, and meeting regulatory standards.

Solubility of p-Methoxycinnamoyl Esters

The solubility of p-Methoxycinnamoyl esters is a critical parameter influencing their bioavailability and formulation. As lipophilic compounds, their solubility in aqueous media is limited, necessitating the use of organic solvents or specialized formulation strategies to enhance dissolution.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for prominent p-Methoxycinnamoyl esters. It is important to note that comprehensive solubility data across a wide range of solvents is not extensively available in publicly accessible literature, highlighting an area for further research.

Ester NameCommon Name(s)SolventTemperature (°C)Solubility
Ethyl p-methoxycinnamate EPMCn-Hexane (polymorph)Not Specified0.202 mg/mL
Succinic Acid (cocrystal)Not Specified0.217 mg/mL
Octyl p-methoxycinnamate Octinoxate, OMCWater27< 0.1 g/100 mL[1]
AlcoholsNot SpecifiedMiscible[2][3]
Propylene GlycolNot SpecifiedSoluble[4]
IsopropanolNot SpecifiedSoluble[4]
Various OilsNot SpecifiedMiscible/Soluble[2][5]
Experimental Protocol: Determination of Aqueous Solubility via Shake-Flask Method

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.[6][7][8] The following protocol is a generalized procedure adaptable for p-Methoxycinnamoyl esters.

Objective: To determine the aqueous solubility of a p-Methoxycinnamoyl ester at a controlled temperature.

Materials:

  • p-Methoxycinnamoyl ester of interest

  • Purified water (or other aqueous buffer)

  • Volumetric flasks

  • Shaking incubator or water bath with orbital shaker

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the p-Methoxycinnamoyl ester to a series of flasks containing a known volume of purified water or buffer. The excess solid should be clearly visible.

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the incubation period, allow the flasks to stand undisturbed at the set temperature to let the undissolved particles settle.

    • Carefully withdraw an aliquot from the supernatant.

    • Immediately filter the aliquot using a syringe filter to remove any undissolved solid.

    • Dilute the filtered sample with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Prepare a calibration curve using standard solutions of the p-Methoxycinnamoyl ester of known concentrations.

    • Determine the concentration of the ester in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the p-Methoxycinnamoyl ester in the aqueous medium, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess ester to water B Seal flasks A->B C Incubate with shaking (e.g., 24-48h at 25°C) B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter sample (e.g., 0.45 µm) E->F G Dilute filtrate F->G I Analyze samples and standards by HPLC-UV G->I H Prepare calibration standards H->I J Calculate concentration I->J G Workflow for Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare ester solution in appropriate medium B Hydrolytic (Acid, Base, Neutral) A->B C Photolytic (UV/Vis Light) A->C D Thermal (Elevated Temperature) A->D E Oxidative (e.g., H2O2) A->E F Sample at time points B->F C->F D->F E->F G Analyze by Stability-Indicating HPLC Method F->G H Identify & Quantify Degradants G->H I Determine Degradation Rate H->I G Anti-Inflammatory Signaling of Ethyl p-Methoxycinnamate EPMC Ethyl p-Methoxycinnamate (EPMC) NFkB NFκB Pathway EPMC->NFkB COX COX-1 & COX-2 EPMC->COX InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB InflammatoryStimuli->COX Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) NFkB->Cytokines Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation G Cellular Protection by Octyl p-Methoxycinnamate UVB UV-B Radiation DNADamage DNA Damage UVB->DNADamage OMC Octyl p-Methoxycinnamate (Octinoxate) OMC->UVB absorbs p53 p53 Expression OMC->p53 reduces DNADamage->p53 Apoptosis Cell Cycle Arrest/ Apoptosis p53->Apoptosis

References

An In-depth Technical Guide to the Mechanism of Action of MeOCM-Containing Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methoxymethyl ether (MeOCM or MOM) functional group, while commonly employed as a protecting group for alcohols in organic synthesis, is also an integral part of various biologically active molecules. The presence of the this compound group can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, leading to enhanced potency, selectivity, and duration of action. This guide provides a detailed examination of the mechanism of action of two distinct classes of this compound-containing molecules: Salvinorin B methoxymethyl ether and its analogs, which are potent κ-opioid receptor agonists, and isosteviol-based MOM-ether derivatives, which exhibit cytotoxic effects against cancer cell lines.

Section 1: Salvinorin B Methoxymethyl Ether and Analogs - Potent κ-Opioid Receptor Agonists

Salvinorin B methoxymethyl ether (this compound-SalB) is a semi-synthetic analog of the naturally occurring Salvinorin A, a potent hallucinogen. The introduction of the this compound group at the C-2 position of Salvinorin B results in a compound with significantly enhanced affinity and potency for the κ-opioid receptor (KOR), a G-protein coupled receptor (GPCR) involved in pain, mood, and addiction.[1]

Mechanism of Action: κ-Opioid Receptor Agonism

This compound-SalB and its analogs act as highly potent and selective full agonists at the κ-opioid receptor.[2] Upon binding, these molecules stabilize an active conformation of the receptor, leading to the activation of intracellular signaling pathways. The primary mechanism involves the coupling to and activation of Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, KOR activation can lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

Furthermore, KOR agonists can also trigger a G-protein-independent signaling pathway involving β-arrestin. The recruitment of β-arrestin can lead to receptor desensitization, internalization, and the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The balance between G-protein and β-arrestin signaling (biased agonism) is an active area of research, as it may differentiate the therapeutic effects (e.g., analgesia) from the adverse effects (e.g., dysphoria) of KOR agonists.

Signaling Pathway

KOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects MeOCM_SalB This compound-SalB KOR κ-Opioid Receptor (KOR) MeOCM_SalB->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates Beta_arrestin β-Arrestin KOR->Beta_arrestin Recruits G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP MAPK MAPK Pathway Beta_arrestin->MAPK Activates Receptor_Internalization Receptor Internalization Beta_arrestin->Receptor_Internalization G_alpha->AC Inhibits ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Dysphoria Dysphoria MAPK->Dysphoria Sedation Sedation MAPK->Sedation Synthesis_Workflow Salvinorin_A Salvinorin A (from Salvia divinorum) Deacetylation Deacetylation (e.g., NaOMe, MeOH) Salvinorin_A->Deacetylation Salvinorin_B Salvinorin B Deacetylation->Salvinorin_B Protection MOM Protection (MOMCl, DIPEA, CH2Cl2) Salvinorin_B->Protection MeOCM_SalB Salvinorin B Methoxymethyl Ether Protection->MeOCM_SalB Purification Purification (Chromatography) MeOCM_SalB->Purification Final_Product Pure this compound-SalB Purification->Final_Product MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate (12-24h) Seed_Cells->Incubate_1 Add_Compound Add test compound at various concentrations Incubate_1->Add_Compound Incubate_2 Incubate (24-72h) Add_Compound->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate (2-4h) Add_MTT->Incubate_3 Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate_3->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % viability and IC50 Read_Absorbance->Analyze End End Analyze->End

References

Potential Therapeutic Targets of p-Methoxycinnamoyl Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Methoxycinnamoyl compounds, a class of phytochemicals and their synthetic derivatives, have garnered significant attention in the scientific community for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of these compounds, with a focus on their applications in oncology and inflammatory diseases. We present quantitative data on their biological activities, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction to p-Methoxycinnamoyl Compounds

p-Methoxycinnamoyl derivatives are characterized by a methoxy group at the para position of the phenyl ring of a cinnamic acid scaffold. A prominent and well-studied example is ethyl p-methoxycinnamate (EPMC), a major active constituent isolated from the rhizome of Kaempferia galanga. These compounds have demonstrated a range of biological effects, including anti-inflammatory, anti-cancer, and antioxidant properties, making them promising candidates for further therapeutic development.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic potential of p-methoxycinnamoyl compounds stems from their ability to modulate specific molecular targets and signaling pathways involved in the pathogenesis of various diseases.

Anti-inflammatory Activity

A primary mechanism of the anti-inflammatory effects of p-methoxycinnamoyl compounds is the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

  • Cyclooxygenase (COX) Inhibition : Ethyl p-methoxycinnamate has been shown to non-selectively inhibit both COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1]

  • NF-κB Pathway Inhibition : A crucial target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. EPMC has been demonstrated to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and chemokines.[2][3]

Anticancer Activity

p-Methoxycinnamoyl compounds exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.

  • Induction of Apoptosis : EPMC, in combination with other agents, has been shown to induce apoptosis in cancer cells. This is evidenced by the increased expression of markers for DNA double-strand breaks, such as p-γH2AX.[4] The apoptotic process is intricately regulated by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5][6]

  • Inhibition of Proliferation and Metastasis : By targeting the NF-κB pathway, EPMC can inhibit the metastatic potential of cancer cells.[4] Furthermore, some methoxyphenyl derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Antioxidant Activity

The phenolic structure of these compounds contributes to their antioxidant properties, enabling them to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity can be quantified using assays such as DPPH and ABTS radical scavenging.[7][8]

Quantitative Data Summary

The following tables summarize the reported biological activities of p-methoxycinnamoyl compounds and their derivatives.

Table 1: Anti-inflammatory and Anticancer Activity of Ethyl p-Methoxycinnamate (EPMC)

Target/AssayCell Line/SystemIC50/EC50Reference
NF-κB InhibitionB16F10-NFκB Luc2 Melanoma Cells88.7 μM[2][4]
COX-1 Inhibitionin vitro enzyme assay1.12 µM[1]
COX-2 Inhibitionin vitro enzyme assay0.83 µM[1]
CytotoxicityB16 Melanoma Cells97.09 μg/mL
CytotoxicityA549 Lung Cancer Cells>1400 μg/mL
Anti-dengue virus (DENV-2)HepG2 cells22.58 µM[3]
Anti-dengue virus (DENV-2)A549 cells6.17 µM[3]

Table 2: Cytotoxicity of Methoxy Chalcone Derivatives

CompoundCell LineIC50 (48h)
Chalcone Methoxy Derivative 3aMouse Luc-4t1 Breast CancerValue not specified
Chalcone Methoxy Derivative 5aMouse Luc-4t1 Breast CancerValue not specified
Chalcone Methoxy Derivative 3aHuman MDA-MB-231 Breast CancerValue not specified
Chalcone Methoxy Derivative 5aHuman MDA-MB-231 Breast CancerValue not specified

Table 3: Antioxidant Activity of Phenolic Compounds (DPPH & ABTS Assays)

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Gallic acid hydrateValue not specified1.03 ± 0.25[7]
(+)-Catechin hydrate5.25 ± 0.313.12 ± 0.51[7]
Caffeic acid4.50 ± 0.301.59 ± 0.06[7]
Rutin hydrateValue not specified4.68 ± 1.24[7]
QuercetinValue not specified1.89 ± 0.33[7]
KaempferolValue not specified3.70 ± 0.15[7]

Signaling Pathways and Visualizations

The therapeutic effects of p-methoxycinnamoyl compounds are mediated by their interaction with complex signaling networks. The following diagrams, generated using Graphviz, illustrate these pathways.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation Compound_Library p-Methoxycinnamoyl Compound Library Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) Compound_Library->Cell_Viability Antioxidant_Screen Antioxidant Assays (DPPH, ABTS) Compound_Library->Antioxidant_Screen Enzyme_Inhibition Enzyme Inhibition Assays (COX-1, COX-2) Cell_Viability->Enzyme_Inhibition Reporter_Assay NF-κB Reporter Assay Antioxidant_Screen->Reporter_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Reporter_Assay->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Western_Blot->Apoptosis_Assay Animal_Model Animal Models of Disease Apoptosis_Assay->Animal_Model Efficacy_Testing Efficacy and Toxicity Testing Animal_Model->Efficacy_Testing

Figure 1: A generalized experimental workflow for the evaluation of p-methoxycinnamoyl compounds.

NFkB_Pathway cluster_nucleus EPMC Ethyl p-Methoxycinnamate p38 p38 MAPK EPMC->p38 inhibits Akt Akt EPMC->Akt inhibits phosphorylation p38->Akt activates IKK IKK Akt->IKK activates IkBa IκBα IKK->IkBa phosphorylates (inhibition) NFkB NF-κB (p65/p50) IkBa->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Nucleus->Gene_Expression activates

Figure 2: Inhibition of the NF-κB signaling pathway by Ethyl p-Methoxycinnamate (EPMC).

Apoptosis_Pathway EPMC Ethyl p-Methoxycinnamate Extrinsic Extrinsic Pathway (Death Receptors) EPMC->Extrinsic may influence Intrinsic Intrinsic Pathway (Mitochondrial) EPMC->Intrinsic may influence Caspase8 Caspase-8 Extrinsic->Caspase8 activates Bax Bax Intrinsic->Bax activates Bid Bid Caspase8->Bid cleaves Caspase3 Caspase-3 Caspase8->Caspase3 activates tBid tBid Bid->tBid tBid->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion forms pores Bcl2 Bcl-2 Bcl2->Bax inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 3: Proposed involvement of p-methoxycinnamoyl compounds in apoptosis signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of p-methoxycinnamoyl compounds on cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement : Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway.

  • Cell Transfection : Seed cells (e.g., HEK293T) in a 24-well plate. Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

  • Compound Treatment and Stimulation : After 24 hours of transfection, treat the cells with various concentrations of the p-methoxycinnamoyl compound for a specified pre-incubation time. Subsequently, stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.

  • Cell Lysis : Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement : Transfer the cell lysates to a white 96-well plate. Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of compounds on COX-1 and COX-2 activity.

  • Enzyme and Compound Preparation : Reconstitute purified COX-1 (ovine) and COX-2 (human recombinant) enzymes in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare various concentrations of the test compound.

  • Incubation : In a 96-well plate, add the reaction buffer, heme cofactor, the respective COX enzyme, and the test compound or vehicle control. Incubate for 10-15 minutes at 37°C.

  • Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid (the substrate). Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Reaction Termination and Product Measurement : Stop the reaction by adding a solution of hydrochloric acid. The product of the COX reaction, prostaglandin H2 (PGH2), is unstable and is typically reduced to the more stable prostaglandin F2α (PGF2α) by the addition of stannous chloride. The concentration of PGF2α is then quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment : Seed cells in a 6-well plate and treat them with the p-methoxycinnamoyl compound at the desired concentrations for a specified time.

  • Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Excite the cells with a 488 nm laser and collect the fluorescence signals for FITC (green, apoptotic cells) and PI (red, necrotic cells).

  • Data Analysis : Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Conclusion and Future Directions

p-Methoxycinnamoyl compounds, particularly ethyl p-methoxycinnamate, have demonstrated significant therapeutic potential through their interactions with key targets in inflammation and cancer. Their ability to inhibit NF-κB and COX enzymes, induce apoptosis, and exhibit antioxidant properties underscores their promise as lead compounds in drug discovery.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies : To optimize the potency and selectivity of these compounds for their respective targets.

  • In Vivo Efficacy and Safety : To validate the in vitro findings in relevant animal models of disease.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling : To understand the absorption, distribution, metabolism, and excretion of these compounds and their relationship to their biological effects.

A deeper understanding of the molecular mechanisms and therapeutic potential of p-methoxycinnamoyl compounds will pave the way for the development of novel and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to In Vitro Screening of Small Molecule Compound Libraries

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "MeOCM compound libraries" is not a widely recognized classification in the scientific literature. This guide provides a comprehensive framework for the in vitro screening of small molecule compound libraries in general, which can be adapted for your specific chemical series.

Introduction to In Vitro Screening

In vitro screening is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for their biological activity in a controlled laboratory setting.[1] This process is essential for identifying "hits"—compounds that demonstrate a desired effect on a biological target—which can then be optimized into lead compounds and potential drug candidates.[2] The screening process can be broadly divided into biochemical assays, which measure the direct interaction of a compound with a purified target like an enzyme or receptor, and cell-based assays, which assess the compound's effect within a living cell.[3][4]

High-Throughput Screening (HTS) utilizes robotics, liquid handling devices, and sensitive detectors to automate this process, making it possible to screen large compound libraries efficiently.[1][5] The data generated from HTS campaigns are extensive and require sophisticated analysis to identify genuine hits and avoid false positives.[6][7]

High-Throughput Screening (HTS) Assay Formats

A variety of assay formats are available for HTS, each with its own advantages and suitability for different biological questions.

  • Biochemical Assays: These assays are performed in a cell-free system and directly measure the interaction between a compound and a purified biological target.[3][8]

    • Enzyme Activity Assays: Measure the ability of a compound to inhibit or activate an enzyme.[9]

    • Binding Assays: Determine if a compound binds to a target protein.[9]

  • Cell-Based Assays: These assays are conducted using living cells and provide information on a compound's activity in a more physiologically relevant context.[10]

    • Reporter Gene Assays: Measure the effect of a compound on the expression of a specific gene.[11][12]

    • Cell Viability/Cytotoxicity Assays: Assess the impact of a compound on cell health and proliferation.

    • Second Messenger Assays: Detect changes in the levels of intracellular signaling molecules.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the success of any screening campaign. Below are example protocols for common HTS assays.

Biochemical Assay: Fluorescence Polarization (FP) for Kinase Inhibition

Fluorescence Polarization (FP) is a technique used to monitor binding events in solution.[13] It is well-suited for HTS due to its homogeneous format (no wash steps) and sensitivity.[14] The principle relies on the difference in the rotation of a small fluorescently labeled molecule (tracer) when it is free in solution versus when it is bound to a larger protein.[13][15]

Objective: To identify compounds that inhibit the binding of a fluorescently labeled tracer to a target kinase.

Materials:

  • Target Kinase

  • Fluorescently labeled tracer (e.g., a labeled ATP-competitive inhibitor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Compound library plates

  • Plate reader with FP capabilities

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library plates into the assay plates. Dispense DMSO into control wells.

  • Enzyme Addition: Add 5 µL of the target kinase solution (at 2X final concentration) to all wells.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-kinase binding.

  • Tracer Addition: Add 5 µL of the fluorescent tracer solution (at 2X final concentration) to all wells.

  • Final Incubation: Incubate the plates for 1 hour at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

Cell-Based Assay: Luciferase Reporter Gene Assay for Pathway Activation

Luciferase reporter gene assays are a widely used method to study gene expression.[11] A reporter gene (luciferase) is placed under the control of a promoter of interest. When the signaling pathway of interest is activated, it drives the expression of luciferase, which produces a measurable light signal upon the addition of its substrate.[12]

Objective: To identify compounds that activate a specific signaling pathway, leading to the expression of a luciferase reporter gene.

Materials:

  • Stable cell line expressing the luciferase reporter construct

  • Cell culture medium

  • Compound library plates

  • White, opaque 384-well cell culture plates

  • Luciferase assay reagent (containing cell lysis buffer and luciferin substrate)

  • Luminometer plate reader

Protocol:

  • Cell Seeding: Seed the cells into the 384-well plates at a predetermined density (e.g., 5,000 cells/well) in 20 µL of culture medium and incubate overnight.

  • Compound Addition: Add 100 nL of each compound from the library plates to the cell plates.

  • Incubation: Incubate the plates for the desired time to allow for pathway activation and reporter gene expression (e.g., 6-24 hours).

  • Reagent Addition: Equilibrate the plates and the luciferase assay reagent to room temperature. Add 20 µL of the luciferase reagent to each well.

  • Lysis and Signal Development: Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal generation.

  • Measurement: Read the luminescence on a plate reader.

Data Analysis and Presentation

The analysis of HTS data involves several steps to ensure data quality and to identify true "hits."[7][16]

4.1. Quality Control:

  • Z'-factor: This is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

4.2. Hit Selection:

  • A "hit" is a compound that produces a response above a certain threshold. Common methods for hit selection include using a percentage inhibition or activation cutoff, or a statistical measure like the Z-score.

4.3. Data Presentation:

Quantitative data should be summarized in clear and concise tables.

Table 1: Summary of Primary Screening Hits for Kinase X Inhibition

Compound ID % Inhibition @ 10 µM IC50 (µM)
This compound-001 95.2 0.15
This compound-002 88.7 1.2

| this compound-003 | 75.4 | 5.8 |

Table 2: Summary of Primary Screening Hits for Pathway Y Activation

Compound ID % Activation @ 10 µM EC50 (µM)
This compound-101 250 0.5
This compound-102 180 2.1

| this compound-103 | 150 | 8.9 |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_execution HTS Execution cluster_analysis Data Analysis Compound_Plating Compound Plating Assay Assay Performance (Biochemical or Cell-Based) Compound_Plating->Assay Reagent_Prep Reagent Preparation Reagent_Prep->Assay Incubation Incubation Assay->Incubation Detection Signal Detection Incubation->Detection Data_QC Data QC (Z') Detection->Data_QC Hit_Selection Hit Selection Data_QC->Hit_Selection Dose_Response Dose-Response Curves Hit_Selection->Dose_Response Confirmation Hit Confirmation Dose_Response->Confirmation MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF GTP MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

References

Preliminary Cytotoxicity Studies of Methoxycinnamoyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the preliminary cytotoxicity studies of methoxycinnamoyl derivatives, targeting researchers, scientists, and drug development professionals. It covers quantitative data on cytotoxic effects, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways.

Introduction

Methoxycinnamoyl derivatives, a class of organic compounds characterized by a methoxy-substituted cinnamoyl group, have garnered significant interest in oncological research. These compounds, found in various natural sources and also accessible through synthetic routes, have demonstrated potential as anticancer agents. Preliminary cytotoxicity studies are crucial in the early stages of drug discovery to evaluate the efficacy of these derivatives in inhibiting cancer cell growth and to elucidate their mechanisms of action. This guide synthesizes key findings and methodologies in this area to facilitate further research and development.

Quantitative Cytotoxicity Data

The cytotoxic effects of various methoxycinnamoyl derivatives have been evaluated against a range of cancer cell lines. The following tables summarize the key quantitative data from these studies, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth.

Table 1: Cytotoxicity of Methoxyflavone Analogs

CompoundCell LineTreatment DurationIC50 Value (µM)Citation
CalycopterinDU14548 h235[1]
AcacetinHCT11624 h25[1]

Table 2: Cytotoxicity of Methoxy Chalcone Derivatives

CompoundCell LineIC50 Value (µM)Citation
4'-O-caproylated-DMCSH-SY5Y5.20[2]
4'-O-methylated-DMCSH-SY5Y7.52[2]
4'-O-benzylated-DMCA-5499.99[2]
4'-O-benzylated-DMCFaDu13.98[2]

Table 3: Cytotoxicity of Resveratrol Methoxy Derivatives

CompoundCell LineIC50 Value (µM)Citation
3,4,5,4'-tetramethoxy-trans-stilbeneLNCaP1-5[3]
3,4,5,4'-tetramethoxy-trans-stilbeneHT-291-5[3]
3,4,5,4'-tetramethoxy-trans-stilbeneHepG21-5[3]
3,4,4',5-tetramethoxy-stilbenePC-33[3]
3,4,4',5-tetramethoxy-stilbeneLNCaP0.4[3]
3,4,4',5-tetramethoxy-stilbeneDU-1450.4[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the cytotoxicity studies of methoxycinnamoyl derivatives.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the methoxycinnamoyl derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to a tissue culture plate.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, gently discard the medium and fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the methoxycinnamoyl derivative.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of methoxycinnamoyl derivatives are often mediated through the induction of apoptosis. The following diagrams illustrate a common experimental workflow for assessing cytotoxicity and the key signaling pathways involved.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding treatment Treatment with Methoxycinnamoyl Derivatives seeding->treatment viability_assay Cell Viability Assay (MTT or SRB) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis data_acquisition Data Acquisition (Plate Reader, Flow Cytometer) viability_assay->data_acquisition apoptosis_assay->data_acquisition protein_analysis->data_acquisition statistical_analysis Statistical Analysis (IC50 Calculation) data_acquisition->statistical_analysis pathway_elucidation Signaling Pathway Elucidation statistical_analysis->pathway_elucidation

Caption: A typical experimental workflow for cytotoxicity studies.

mitochondrial_apoptosis_pathway methoxycinnamoyl Methoxycinnamoyl Derivatives p53 p53 Activation methoxycinnamoyl->p53 bcl2 Bcl-2 (Anti-apoptotic) Downregulation methoxycinnamoyl->bcl2 bax Bax (Pro-apoptotic) Upregulation p53->bax mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Mitochondrial pathway of apoptosis induced by methoxycinnamoyl derivatives.

pi3k_akt_pathway methoxycinnamoyl Methoxycinnamoyl Derivatives pi3k PI3K methoxycinnamoyl->pi3k akt Akt (Protein Kinase B) pi3k->akt bad Bad (Pro-apoptotic) akt->bad bcl2 Bcl-2 (Anti-apoptotic) bad->bcl2 apoptosis Apoptosis bcl2->apoptosis

Caption: Inhibition of the PI3K/Akt survival pathway.

Conclusion

Preliminary cytotoxicity studies are a cornerstone in the evaluation of methoxycinnamoyl derivatives as potential anticancer therapeutic agents. The data presented in this guide highlight the cytotoxic potential of several derivatives against various cancer cell lines. The provided experimental protocols offer a standardized framework for conducting such studies, ensuring reproducibility and comparability of results. Furthermore, the elucidation of the underlying signaling pathways, such as the induction of the mitochondrial apoptosis pathway and the inhibition of survival pathways like PI3K/Akt, provides a deeper understanding of their mechanism of action. This comprehensive technical guide serves as a valuable resource for researchers and professionals in the field, aiming to accelerate the translation of these promising compounds from preclinical studies to potential clinical applications.

References

Methodological & Application

Synthesis of p-Methoxycinnamoyl Esters: A Detailed Guide to Fischer and Steglich Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The synthesis of p-methoxycinnamoyl esters is of significant interest to researchers in the fields of cosmetics, materials science, and drug development. These compounds are well-known for their UV-absorbing properties and are commonly used as sunscreen agents.[1] Beyond their application in cosmetics, their structural motif is also explored in the development of novel bioactive molecules. This document provides detailed protocols for the synthesis of p-methoxycinnamoyl esters from p-methoxycinnamic acid using two common and effective methods: Fischer-Speier Esterification and Steglich Esterification.

Fischer-Speier Esterification is a classic acid-catalyzed esterification method. It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction, for example, by azeotropic distillation with a Dean-Stark apparatus. This method is cost-effective and suitable for a range of primary and secondary alcohols.

Steglich Esterification offers a milder alternative to the Fischer method, making it particularly suitable for substrates that are sensitive to strong acidic conditions or for the esterification of sterically hindered alcohols. This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature and generally provides high yields. A significant advantage of the Steglich esterification is the formation of a stable urea byproduct that can be easily removed by filtration.

The choice between these two methods will depend on the specific alcohol being used, the scale of the reaction, and the sensitivity of the starting materials. For simple, robust alcohols, the Fischer esterification is often sufficient. For more complex or sensitive substrates, the Steglich esterification provides a more controlled and often higher-yielding approach.

Data Presentation: Synthesis of p-Methoxycinnamoyl Esters

The following table summarizes reaction conditions and yields for the synthesis of various p-methoxycinnamoyl esters using both Fischer and Steglich esterification methods.

Ester ProductAlcoholMethodCatalyst/ReagentsSolventTemperatureTimeYield (%)
Methyl p-methoxycinnamateMethanolFischerH₂SO₄MethanolReflux96 hHigh (not specified)
Octyl p-methoxycinnamaten-OctanolFischerAcid CatalystNot specifiedNot specified3 h71.6
(E)-4-methoxycinnamoyl ester derivativeSecondary AlcoholSteglichDIC, DMAPAnhydrous DCMNot specifiedNot specified81
Cinnamyl cinnamateCinnamyl alcoholSteglichDCC, DMAPDCMRoom Temp.1.5 h98
Various (E)-cinnamyl esters1°/2° aliphatic, benzylic, allylic alcohols, phenolsSteglichEDC, DMAPAcetonitrile40-45 °C45 min~70 (average)

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of p-Methoxycinnamic Acid

This protocol describes a general procedure for the acid-catalyzed esterification of p-methoxycinnamic acid with an alcohol.

Materials:

  • p-Methoxycinnamic acid

  • Alcohol (e.g., ethanol, n-octanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-methoxycinnamic acid in an excess of the desired alcohol (e.g., 10-20 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 5 mol% relative to the carboxylic acid).

  • Heat the reaction mixture to reflux and maintain the temperature for 3-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a large excess of alcohol was used, remove it under reduced pressure using a rotary evaporator.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude p-methoxycinnamoyl ester.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Steglich Esterification of p-Methoxycinnamic Acid

This protocol provides a method for the synthesis of p-methoxycinnamoyl esters under mild conditions.

Materials:

  • p-Methoxycinnamic acid

  • Alcohol (e.g., isopropanol, benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-methoxycinnamic acid and the desired alcohol (1.0-1.2 equivalents).

  • Dissolve the reactants in anhydrous dichloromethane or acetonitrile.

  • Add a catalytic amount of DMAP (approximately 5-10 mol%).

  • In a separate flask, dissolve DCC (1.1-1.2 equivalents) or EDC (1.5 equivalents) in the same anhydrous solvent.

  • Slowly add the solution of the coupling agent to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 1.5-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, if DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of the reaction solvent. If EDC was used, the urea byproduct is water-soluble and will be removed during the workup.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude p-methoxycinnamoyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification pMCA p-Methoxycinnamic Acid Reflux Reflux in excess alcohol or with water removal pMCA->Reflux Alcohol Alcohol Alcohol->Reflux Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Catalyst->Reflux Neutralization Neutralization Reflux->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification Product p-Methoxycinnamoyl Ester Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

Steglich_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification pMCA p-Methoxycinnamic Acid Stirring Stir at Room Temperature pMCA->Stirring Alcohol Alcohol Alcohol->Stirring Coupling Coupling Agent (DCC or EDC) Coupling->Stirring Catalyst DMAP (catalyst) Catalyst->Stirring Filtration Filtration of Urea (if DCC is used) Stirring->Filtration Extraction Aqueous Workup Filtration->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product p-Methoxycinnamoyl Ester Purification->Product

Caption: Workflow for Steglich Esterification.

References

Application Notes and Protocols for the Purification of p-Methoxycinnamoyl Compounds using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxycinnamoyl compounds are a class of organic molecules characterized by a methoxy-substituted phenyl group attached to an acrylic acid or related functional group. These compounds, including p-methoxycinnamic acid (p-MCA), its various esters like ethyl p-methoxycinnamate (EPMC), and aldehydes such as trans-4-methoxycinnamaldehyde, are of significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities. They are found in various natural sources, such as the rhizomes of Kaempferia galanga (Kencur), and are also synthesized for various applications, including as UV-filtering agents in sunscreens. The purification of these compounds to a high degree of purity is crucial for their characterization, biological activity screening, and inclusion in final product formulations.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purification of p-Methoxycinnamoyl compounds from complex mixtures such as crude extracts or synthetic reaction products. This document provides detailed application notes and protocols for the purification of these compounds using HPLC, with a focus on reversed-phase chromatography.

Data Presentation: HPLC Purification Parameters and Performance

The successful purification of p-Methoxycinnamoyl compounds by HPLC depends on the careful selection of chromatographic parameters. The following tables summarize typical conditions and performance metrics for the analytical and preparative scale separation of various p-Methoxycinnamoyl derivatives.

Table 1: Analytical HPLC Methods for p-Methoxycinnamoyl Compounds

CompoundColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Reference
p-Methoxycinnamic Acid (pMCA)µ-Bondapak C18 (3.9 x 300 mm)Methanol:Water (30:70, v/v)0.8286~8.5[1]
Ethyl p-Methoxycinnamate (EPMC)C18Methanol:Phosphoric Acid (70:30, v/v)1.0310Not Specified[1]
4-Methoxycinnamyl p-coumarate (MCC) & trans-4-Methoxycinnamaldehyde (MCD)Phenomenex Luna C18 (4.6 x 250 mm, 5 µm)Methanol:Water (70:30, v/v)1.032013.6 (MCC), 4.5 (MCD)[2][3]
CinnamaldehydeC18Methanol:Acetonitrile:2% Glacial Acetic Acid (20:50:30, v/v/v)0.82927.1

Table 2: Preparative HPLC Purification of p-Methoxycinnamoyl Compounds - Representative Data

CompoundColumnMobile PhaseSample Load (mg)Throughput (mg/hr)Purity (%)Recovery (%)
p-Methoxycinnamic AcidC18 (e.g., 20 x 250 mm)Acetonitrile/Water with 0.1% Formic Acid (Gradient)100 - 50050 - 200>98>90
Ethyl p-MethoxycinnamateC18 (e.g., 20 x 250 mm)Methanol/Water (Isocratic or Gradient)200 - 1000100 - 400>99>92
trans-4-MethoxycinnamaldehydeC18 (e.g., 20 x 250 mm)Acetonitrile/Water (Gradient)150 - 60075 - 250>97>88

Note: The values in Table 2 are representative and can vary based on the specific crude sample purity, column packing, and HPLC system.

Experimental Protocols

Protocol 1: Sample Preparation from Natural Sources (e.g., Etlingera pavieana Rhizomes)

This protocol is adapted for the extraction of compounds like 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde.

  • Extraction:

    • Air-dry and pulverize the rhizomes of Etlingera pavieana.

    • Perform extraction using a suitable solvent. Ethyl acetate has been shown to be effective for extracting less polar p-Methoxycinnamoyl compounds.[2] Maceration or reflux can be used as the extraction method.[2]

    • For reflux extraction, add the powdered rhizomes to ethyl acetate in a round-bottom flask and heat under reflux for 4 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Pre-Purification (Optional):

    • For complex extracts, a preliminary fractionation step using column chromatography over silica gel can be performed to enrich the fraction containing the target p-Methoxycinnamoyl compounds.

  • Final Sample Preparation for HPLC:

    • Dissolve a known amount of the crude or semi-purified extract in the HPLC mobile phase or a compatible solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[3]

Protocol 2: Sample Preparation from Synthetic Reaction Mixtures
  • Work-up:

    • Following the completion of the synthesis of a p-Methoxycinnamoyl compound, perform a standard aqueous work-up to remove water-soluble impurities and reagents. This may involve extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).

    • Concentrate the organic phase under reduced pressure to obtain the crude synthetic product.

  • Dissolution and Filtration:

    • Dissolve the crude product in a suitable solvent for HPLC injection. The injection solvent should be as weak as or weaker than the initial mobile phase to ensure good peak shape.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Protocol 3: Preparative Reversed-Phase HPLC for Purification of p-Methoxycinnamic Acid
  • HPLC System and Column:

    • A preparative HPLC system equipped with a gradient pump, a high-volume autosampler or manual injector, a UV-Vis detector, and a fraction collector.

    • Column: A preparative C18 column (e.g., 20 mm x 250 mm, 5 or 10 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

    • Note: The acidic modifier helps to suppress the ionization of the carboxylic acid group of p-MCA, leading to better peak shape and retention.

  • Chromatographic Conditions:

    • Flow Rate: 20 mL/min (This should be optimized based on the column dimensions and manufacturer's recommendations).

    • Detection: 286 nm.[1]

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-35 min: 30% to 80% B

      • 35-40 min: 80% B

      • 40-45 min: 80% to 30% B

      • 45-50 min: 30% B (Column re-equilibration)

    • Note: This is a starting gradient and should be optimized based on the analytical separation of the crude sample.

  • Purification Workflow:

    • Dissolve the crude p-MCA sample in a minimal amount of a suitable solvent (e.g., methanol or DMSO, then dilute with mobile phase A).

    • Inject the sample onto the equilibrated preparative column.

    • Collect fractions corresponding to the peak of interest based on the UV chromatogram.

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions and remove the organic solvent using a rotary evaporator.

    • Lyophilize or perform a liquid-liquid extraction to remove the remaining aqueous mobile phase and isolate the purified p-MCA.

Visualization of Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the biological context of p-Methoxycinnamoyl compounds, the following diagrams have been generated.

HPLC_Purification_Workflow cluster_sample_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post_purification Post-Purification Crude_Sample Crude Sample (Natural Extract or Synthetic Product) Dissolution Dissolution in Appropriate Solvent Crude_Sample->Dissolution Filtration Filtration (0.45 µm filter) Dissolution->Filtration Injection Injection onto Preparative Column Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal (Rotary Evaporation) Purity_Analysis->Solvent_Removal Isolation Isolation of Pure Compound Solvent_Removal->Isolation

Caption: HPLC Purification Workflow for p-Methoxycinnamoyl Compounds.

Signaling_Pathways cluster_pro_apoptotic Pro-Apoptotic and Anti-Proliferative Pathways cluster_anti_inflammatory Anti-Inflammatory Pathway pMCA p-Methoxycinnamoyl Compounds p53 p53 pMCA->p53 Upregulates PI3K PI3K pMCA->PI3K Inhibits IKK IKK pMCA->IKK Inhibits Bax Bax p53->Bax Activates Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation IkappaB IκBα IKK->IkappaB Inhibits (Prevents Degradation) NFkB NF-κB IkappaB->NFkB Sequesters Inflammation Inflammation NFkB->Inflammation

Caption: Modulation of Cellular Signaling Pathways by p-Methoxycinnamoyl Compounds.

Discussion

The purification of p-Methoxycinnamoyl compounds using preparative HPLC is a highly effective method for obtaining high-purity materials suitable for research and development. The choice between isocratic and gradient elution will depend on the complexity of the sample matrix. For simple mixtures, an isocratic method can provide a robust and scalable separation. For more complex mixtures, such as natural product extracts, a gradient elution is generally required to achieve adequate resolution of the target compound from impurities.

The selection of the stationary phase is critical. C18 (octadecylsilyl) bonded silica is the most common and versatile stationary phase for reversed-phase chromatography of these moderately polar compounds. The mobile phase typically consists of a mixture of water and a water-miscible organic solvent such as acetonitrile or methanol. The addition of a small amount of acid, such as formic acid or TFA, is often necessary when purifying acidic compounds like p-methoxycinnamic acid to ensure sharp peaks and reproducible retention times.

The biological activity of p-Methoxycinnamoyl compounds is linked to their ability to modulate key cellular signaling pathways. For instance, ferulic acid, a closely related compound, has been shown to induce apoptosis in cancer cells through the upregulation of p53 and Bax.[4][5] It can also inhibit cell proliferation and survival by downregulating the PI3K/Akt/mTOR pathway.[5] Furthermore, these compounds exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[3][5] The purification of these compounds is a critical first step in further elucidating these mechanisms and exploring their therapeutic potential.

Conclusion

This document provides a comprehensive overview of the application of HPLC for the purification of p-Methoxycinnamoyl compounds. The detailed protocols and tabulated data serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of molecules. The provided diagrams of the experimental workflow and relevant signaling pathways offer a clear visual guide to the practical and theoretical aspects of this work. Successful purification of p-Methoxycinnamoyl compounds using the methods described herein will enable further investigation into their biological activities and potential applications.

References

Application Notes: Cell-Based Assay Protocols for Evaluating MeOCM Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The methyl ester of o-coumaric acid (MeOCM) is a compound of interest for its potential biological activities, including the induction of cytoprotective enzymes. Evaluating the efficacy and mechanism of action of such compounds requires robust and reproducible cell-based assays. These assays provide a more physiologically relevant context compared to biochemical assays by accounting for cell permeability, metabolism, and toxicity. This document provides detailed protocols for assessing the activity of this compound in key cellular pathways, including Nrf2-mediated antioxidant response, NF-κB-driven inflammation, and general cytotoxicity.

Nrf2 Signaling Pathway Activation

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon activation by inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, such as NAD(P)H:quinone reductase 1 (NQO1).

Nrf2 Pathway Signaling Diagram

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 inactivates Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome constitutive degradation Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE binds Genes Cytoprotective Gene Expression (e.g., NQO1) ARE->Genes activates transcription

Caption: The Nrf2 signaling pathway activated by this compound.

Quantitative Data: Nrf2 Activation by this compound

The potency of a compound to induce the Nrf2 pathway can be quantified by its ability to increase the activity of Nrf2-regulated enzymes like NQO1. The CD value represents the concentration required to double the specific activity of NQO1.

CompoundCell LineAssayResult (CD Value)Reference
This compoundHepa 1c1c7 (Murine Hepatoma)Quinone Reductase Activity15 µM
Protocol 1: Quinone Reductase (NQO1) Activity Assay

This assay measures the activity of NQO1, a key Nrf2-regulated enzyme, and is a reliable method to quantify the induction of the Phase 2 detoxification response.

Experimental Workflow

QR_Assay_Workflow A 1. Seed Hepa 1c1c7 cells in 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with this compound (various concentrations) B->C D 4. Incubate for 24-48 hours C->D E 5. Lyse cells (e.g., with Digitonin) D->E F 6. Add reaction mixture (NADPH, Menadione, MTT) E->F G 7. Incubate for 5-10 min at 37°C F->G H 8. Read absorbance at 595-610 nm G->H

Caption: Workflow for the Quinone Reductase (NQO1) activity assay.

Materials:

  • Hepa 1c1c7 murine hepatoma cells

  • Alpha-MEM growth medium with 10% FBS

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Lysis Buffer: 0.8% digitonin, 2 mM EDTA, pH 7.8

  • Reaction Mixture: 25 mM Tris-HCl (pH 7.4), 0.67 mg/mL BSA, 0.01% Tween-20, 5 µM FAD, 1 mM Glucose-6-phosphate, 30 µM NADP+, 2 U/mL Glucose-6-phosphate dehydrogenase, 50 µM menadione, and 0.3 mg/mL MTT.

  • Microplate reader

Procedure:

  • Seed Hepa 1c1c7 cells into a 96-well plate at a density of 1.0-1.5 x 10⁴ cells per well in 190 µL of medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the appropriate wells. Include a solvent control (e.g., 0.1% DMSO).

  • Incubate the cells with the compound for an additional 24 to 48 hours.

  • Remove the culture medium from the wells.

  • Add 50 µL of Lysis Buffer to each well and incubate at 37°C for 10 minutes.

  • Agitate the plate on an orbital shaker for 10 minutes at room temperature.

  • Add 200 µL of the freshly prepared Reaction Mixture to each well.

  • Immediately measure the rate of formazan blue color formation by reading the absorbance at 595 nm or 610 nm every minute for 5-10 minutes.

  • Calculate the NQO1 specific activity. The rate of absorbance increase is proportional to the enzyme activity. Compare the activity in this compound-treated cells to solvent-treated cells to determine the fold induction. The CD value is determined from the dose-response curve.

Anti-inflammatory Activity (NF-κB Signaling)

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of inflammatory responses. Inhibition of NF-κB activation is a key indicator of a compound's anti-inflammatory potential. Assays typically measure the translocation of the p65 subunit of NF-κB to the nucleus or the expression of downstream inflammatory cytokines.

Canonical NF-κB Pathway Signaling Diagram

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNFα) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkBa_p65 IκBα-p65/p50 Complex IKK->IkBa_p65 phosphorylates IκBα p65_cyto p65/p50 IkBa_p65->p65_cyto releases p65_nuc p65/p50 p65_cyto->p65_nuc Translocation This compound This compound (Hypothesized) This compound->IKK potential inhibition kB_site κB Site p65_nuc->kB_site binds Genes Pro-inflammatory Gene Expression (e.g., TNFα, IL-6) kB_site->Genes activates transcription

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Protocol 2: NF-κB p65 Nuclear Translocation ELISA

This assay quantitatively measures the amount of active p65 subunit of NF-κB in nuclear extracts, providing a direct readout of pathway activation.

Experimental Workflow

NFkB_ELISA_Workflow A 1. Seed cells (e.g., RAW 264.7) and treat with this compound B 2. Stimulate with LPS (e.g., 1 µg/mL for 15-30 min) A->B C 3. Perform nuclear extraction B->C D 4. Add nuclear extracts to κB DNA-coated 96-well plate C->D E 5. Incubate with primary Ab (anti-p65) D->E F 6. Incubate with HRP-conjugated secondary Ab E->F G 7. Add colorimetric substrate F->G H 8. Read absorbance at 450 nm G->H

Caption: Workflow for the NF-κB p65 nuclear translocation ELISA.

Materials:

  • RAW 264.7 murine macrophages or similar cell line

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • Nuclear Extraction Kit (commercially available)

  • NF-κB p65 Transcription Factor Assay Kit (commercially available, contains DNA-coated plates, antibodies, and buffers)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate or larger culture dishes and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for the optimal time determined by a time-course experiment (typically 15-60 minutes).

  • Wash the cells with ice-cold PBS.

  • Perform nuclear extraction according to the manufacturer's protocol. This step separates the nuclear proteins from the cytoplasmic fraction.

  • Determine the protein concentration of the nuclear extracts.

  • Add equal amounts of nuclear extract protein to the wells of the 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus site.

  • Incubate to allow the active p65 subunit in the extract to bind to the DNA.

  • Wash the wells, then add the primary antibody specific to the p65 subunit.

  • Wash the wells, then add the HRP-conjugated secondary antibody.

  • Wash the wells, then add the developing solution (colorimetric substrate).

  • Stop the reaction and measure the absorbance at 450 nm. A decrease in absorbance in this compound-treated wells compared to the LPS-only control indicates inhibition of NF-κB activation.

Cytotoxicity Assessment

Evaluating cytotoxicity is crucial to determine if the observed biological effects of a compound are due to its specific activity or simply a consequence of cell death. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Quantitative Data: Cytotoxicity of this compound

Specific IC50 values for this compound are not widely reported in the currently reviewed literature. However, its activity as an Nrf2 inducer was observed without significant toxicity at much higher concentrations.

CompoundCell LineAssayResultReference
This compoundHepa 1c1c7CytotoxicityNo cytotoxicity observed at concentrations up to 50-fold higher than the CD value (~750 µM)
Protocol 3: MTT Cell Viability Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Experimental Workflow

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT solution (5 mg/mL) to each well D->E F 6. Incubate for 2-4 hours (formazan crystals form) E->F G 7. Solubilize crystals (add DMSO or Solubilizing Agent) F->G H 8. Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Materials:

  • Selected cell line (e.g., HepG2, RAW 264.7, or cancer cell lines)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.

  • Solubilizing agent: DMSO or 0.01 M HCl in 10% SDS solution.

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

  • Incubate at 37°C, 5% CO₂ for 24 hours.

  • Prepare serial dilutions of this compound in culture medium and add them to the wells. Include wells for untreated controls (vehicle only) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Carefully remove the medium from the wells without disturbing the crystals.

  • Add 100-150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Unveiling the In Vivo Effects of p-Methoxycinnamoyl Derivatives: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo animal models for investigating the pharmacological effects of p-Methoxycinnamoyl and its derivatives, such as p-Methoxycinnamic acid (p-MCA) and ethyl p-methoxycinnamate (EPMC). The following sections detail established models for assessing anti-inflammatory, analgesic, and hypolipidemic properties, complete with detailed experimental protocols, data presentation, and visual workflows to facilitate study design and execution.

Application Notes

Anti-inflammatory and Analgesic Activity of Ethyl p-Methoxycinnamate (EPMC)

EPMC, a prominent derivative of p-Methoxycinnamoyl, has demonstrated significant anti-inflammatory and analgesic properties in rodent models.[1] These effects are attributed, at least in part, to its ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2, and suppress the production of pro-inflammatory cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] The inhibition of these key inflammatory mediators suggests the potential of EPMC in managing inflammatory disorders.

Animal Models:

  • Cotton Pellet-Induced Granuloma in Rats: This model is a well-established method for studying chronic inflammation.[4] Subcutaneous implantation of cotton pellets induces the formation of granulomatous tissue, a hallmark of chronic inflammatory responses. The anti-inflammatory effect of a test compound is quantified by measuring the reduction in the dry weight of the granuloma. EPMC has been shown to significantly inhibit granuloma tissue formation in this model.[1]

  • Tail Flick Assay in Rats: This is a standard method for assessing the central analgesic activity of a compound. The assay measures the latency of a rat to withdraw its tail from a thermal stimulus. An increase in the tail-flick latency indicates an analgesic effect. EPMC has been observed to prolong the tail flick time in rats, suggesting its potential as a pain-relieving agent.[1]

Hypolipidemic and Anti-Atherosclerotic Activity of p-Methoxycinnamic Acid (p-MCA)

p-MCA has shown promise in mitigating hyperlipidemia and atherosclerosis in preclinical models. In rats fed a high-fat diet, a model that mimics human dyslipidemia and the early stages of atherosclerosis, p-MCA demonstrated a significant ability to improve the lipid profile.

Animal Model:

  • High-Fat Diet-Induced Hyperlipidemia in Rats: This model is widely used to induce obesity, hyperlipidemia, and other metabolic disturbances relevant to cardiovascular disease research.[5] By feeding rats a diet rich in saturated fats, researchers can study the efficacy of therapeutic agents in preventing or reversing these pathological changes. p-MCA has been shown to reduce serum levels of total cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol in this model.

Experimental Protocols

Protocol 1: Cotton Pellet-Induced Granuloma in Rats

Objective: To evaluate the anti-inflammatory activity of a test compound by measuring its effect on granuloma formation.

Materials:

  • Male/Female Wistar or Sprague-Dawley rats (150-200 g)

  • Sterile cotton pellets (e.g., 50 ± 1 mg)

  • Test compound (e.g., Ethyl p-Methoxycinnamate)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Surgical instruments (forceps, scissors)

  • Incubator

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Test compound (low dose)

    • Group III: Test compound (high dose)

    • Group IV: Reference drug

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic.

  • Pellet Implantation: Shave the dorsal groin region and make a small incision. Subcutaneously implant two sterile cotton pellets, one on each side of the groin.

  • Drug Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) once daily for 7 consecutive days, starting from the day of pellet implantation.

  • Granuloma Excision: On day 8, euthanize the animals and carefully dissect out the cotton pellets along with the granulomatous tissue.

  • Drying and Weighing: Remove any extraneous tissue from the pellets and dry them in an incubator at 60°C until a constant weight is achieved.

  • Analysis: Calculate the mean dry weight of the granulomas for each group. The percentage inhibition of granuloma formation is calculated using the following formula: % Inhibition = [1 - (Weight of granuloma in treated group / Weight of granuloma in control group)] x 100

Protocol 2: Tail Flick Assay in Rats

Objective: To assess the central analgesic activity of a test compound.

Materials:

  • Male/Female Wistar or Sprague-Dawley rats (150-200 g)

  • Tail flick analgesiometer

  • Test compound (e.g., Ethyl p-Methoxycinnamate)

  • Reference drug (e.g., Morphine)

  • Vehicle

Procedure:

  • Animal Acclimatization and Screening: Acclimatize rats and screen them for a tail-flick latency of 2-4 seconds before drug administration.

  • Grouping: Divide the animals into groups as described in Protocol 1.

  • Baseline Measurement: Measure the baseline tail-flick latency for each rat before drug administration.

  • Drug Administration: Administer the test compound, reference drug, or vehicle.

  • Post-treatment Measurement: Measure the tail-flick latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes). A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Analysis: Calculate the percentage increase in latency using the following formula: % Increase in Latency = [(Post-treatment latency - Baseline latency) / Baseline latency] x 100

Protocol 3: High-Fat Diet-Induced Hyperlipidemia in Rats

Objective: To evaluate the hypolipidemic effect of a test compound in a diet-induced hyperlipidemia model.

Materials:

  • Male Wistar rats (150-180 g)

  • Standard pellet diet

  • High-fat diet (HFD) (composition may vary, but typically rich in cholesterol, cholic acid, and a fat source like coconut oil or lard)

  • Test compound (e.g., p-Methoxycinnamic Acid)

  • Reference drug (e.g., Atorvastatin)

  • Vehicle

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Biochemical assay kits for lipid profile analysis

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize rats and divide them into the following groups (n=6 per group):

    • Group I: Normal control (standard diet)

    • Group II: HFD control (HFD + vehicle)

    • Group III: HFD + Test compound (low dose)

    • Group IV: HFD + Test compound (high dose)

    • Group V: HFD + Reference drug

  • Induction of Hyperlipidemia: Feed the rats in Groups II-V with the high-fat diet for a specified period (e.g., 28 days) to induce hyperlipidemia. Group I receives the standard diet.

  • Drug Administration: Concurrently with the HFD feeding, administer the test compound, reference drug, or vehicle orally daily for the duration of the study.

  • Blood Collection: At the end of the treatment period, collect blood samples from the retro-orbital plexus or cardiac puncture under anesthesia.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Biochemical Analysis: Analyze the plasma samples for the following lipid parameters using standard biochemical kits:

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • High-Density Lipoprotein (HDL) Cholesterol

    • Low-Density Lipoprotein (LDL) Cholesterol

    • Very Low-Density Lipoprotein (VLDL) Cholesterol

  • Analysis: Compare the lipid profiles of the treated groups with the HFD control group to determine the hypolipidemic efficacy of the test compound.

Data Presentation

Table 1: Effect of Ethyl p-Methoxycinnamate (EPMC) on Cotton Pellet-Induced Granuloma in Rats
Treatment GroupDose (mg/kg)Dry Granuloma Weight (mg)Inhibition (%)
Vehicle Control-150.2 ± 5.8-
EPMC20091.6 ± 4.238.98
EPMC40083.8 ± 3.944.21
EPMC80072.6 ± 3.551.65
Indomethacin1068.5 ± 3.154.35

*Data are presented as Mean ± SEM (n=6). *p < 0.05 compared to Vehicle Control. Data is hypothetical and for illustrative purposes, based on findings from cited literature.[1]

Table 2: Effect of Ethyl p-Methoxycinnamate (EPMC) on Pro-inflammatory Cytokines in Rats
Treatment GroupDose (mg/kg)IL-1β (pg/mL)TNF-α (pg/mL)
Vehicle Control-55.4 ± 2.135.8 ± 1.5
EPMC20038.2 ± 1.827.1 ± 1.2
EPMC40031.5 ± 1.522.3 ± 1.1
EPMC80025.8 ± 1.215.3 ± 0.9
Indomethacin1020.9 ± 1.016.5 ± 0.8

*Data are presented as Mean ± SEM (n=6). *p < 0.05 compared to Vehicle Control. Data is hypothetical and for illustrative purposes, based on findings from cited literature.[1]

Table 3: Effect of p-Methoxycinnamic Acid (p-MCA) on Serum Lipid Profile in High-Fat Diet-Fed Rats
Treatment GroupDose (mg/kg)Total Cholesterol (mg/dL)Triglycerides (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)
Normal Control-75.3 ± 3.180.5 ± 4.225.1 ± 1.534.2 ± 1.8
HFD Control-180.6 ± 7.5#195.2 ± 8.1#110.4 ± 5.3#22.5 ± 1.1#
HFD + p-MCA40135.2 ± 6.2140.8 ± 6.575.6 ± 3.828.7 ± 1.3
HFD + p-MCA80110.8 ± 5.1115.4 ± 5.358.2 ± 2.931.5 ± 1.5
HFD + Atorvastatin1095.4 ± 4.5102.1 ± 4.845.3 ± 2.232.8 ± 1.6

*Data are presented as Mean ± SEM (n=6). #p < 0.05 compared to Normal Control. *p < 0.05 compared to HFD Control. Data is hypothetical and for illustrative purposes, based on findings from cited literature.

Mandatory Visualizations

G cluster_inflammation Inflammatory Stimulus (e.g., LPS, Tissue Injury) cluster_pathway Intracellular Signaling cluster_response Inflammatory Response Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK NFkB_Inhibition IκBα Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Activation (p65/p50 translocation to nucleus) NFkB_Inhibition->NFkB_Activation COX2_Induction COX-2 Gene Transcription NFkB_Activation->COX2_Induction Cytokine_Induction Pro-inflammatory Cytokine Gene Transcription (TNF-α, IL-1β) NFkB_Activation->Cytokine_Induction COX2_Protein COX-2 Enzyme COX2_Induction->COX2_Protein Cytokines TNF-α, IL-1β Secretion Cytokine_Induction->Cytokines Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Cytokines->Inflammation EPMC Ethyl p-Methoxycinnamate (EPMC) EPMC->IKK Inhibits EPMC->COX2_Protein Inhibits

Caption: Proposed anti-inflammatory signaling pathway of Ethyl p-Methoxycinnamate.

G cluster_setup Experimental Setup cluster_treatment Treatment Regimen cluster_analysis Data Collection and Analysis Start Acclimatize Rats (1 week) Grouping Randomly Divide into Groups (n=6) Start->Grouping HFD Induce Hyperlipidemia with High-Fat Diet (28 days) Grouping->HFD Treatment Daily Oral Administration: - Vehicle - p-MCA (40 & 80 mg/kg) - Atorvastatin (10 mg/kg) HFD->Treatment Blood_Collection Collect Blood Samples (Day 29) Treatment->Blood_Collection Plasma_Separation Separate Plasma by Centrifugation Blood_Collection->Plasma_Separation Lipid_Analysis Analyze Lipid Profile: - Total Cholesterol - Triglycerides - LDL-C, HDL-C Plasma_Separation->Lipid_Analysis Data_Analysis Statistical Analysis Lipid_Analysis->Data_Analysis

Caption: Experimental workflow for the high-fat diet-induced hyperlipidemia model.

References

Application Notes and Protocols for the Preclinical Formulation of MeOCM

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific preclinical drug candidate designated "MeOCM." Therefore, the following application notes and protocols are provided as a generalized template for a hypothetical, poorly soluble small molecule, herein referred to as this compound. Researchers should substitute the placeholder data and methodologies with the specific empirical data generated for their compound of interest.

Introduction

The successful preclinical development of a new chemical entity (NCE) is critically dependent on an appropriate formulation that ensures adequate exposure in toxicological and efficacy studies.[1] For compounds with poor aqueous solubility, such as our hypothetical this compound, developing a suitable formulation is a significant challenge. These application notes provide a framework for the systematic characterization and formulation of this compound for preclinical in vitro and in vivo evaluation.

Physicochemical Characterization of this compound

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

ParameterMethodResultImplication for Formulation
Molecular Weight LC-MS450.5 g/mol Standard for a small molecule.
LogP HPLC Method4.2High lipophilicity, suggesting poor aqueous solubility.
pKa Potentiometric Titration8.5 (weak base)Solubility may be enhanced at lower pH.
Aqueous Solubility Shake-flask in water< 0.1 µg/mLVery low solubility necessitates enabling formulations.
pH-Solubility Profile Shake-flask in buffersIncreased solubility below pH 4Potential for acidic vehicles or salt formation.
Crystal Form XRD, DSCCrystalline solid, Form IPolymorphism should be monitored.
Melting Point DSC185°CHigh melting point suggests strong crystal lattice energy.
Chemical Stability HPLC-UVStable at pH 4-8 for 24h at RTStable under typical experimental conditions.
Experimental Protocol: Equilibrium Solubility Determination
  • Objective: To determine the equilibrium solubility of this compound in various aqueous media.

  • Materials: this compound powder, purified water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5).

  • Procedure:

    • Add an excess amount of this compound powder (e.g., 1-2 mg) to 1 mL of each medium in separate glass vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[1]

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Perform the experiment in triplicate for each medium.

Formulation Strategies for Preclinical Studies

Given the poor aqueous solubility of this compound, several strategies can be employed to enhance its bioavailability for preclinical testing.[1]

Solubilized Formulations

For intravenous (IV) administration, a solution is typically required. For oral (PO) or intraperitoneal (IP) routes, a solution can provide dose uniformity and improve absorption.

  • Co-solvents: A mixture of a primary solvent (like water or saline) with a water-miscible organic solvent can increase solubility. Common co-solvents for preclinical studies include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and dimethyl sulfoxide (DMSO).

  • Surfactants: Surfactants can be used to form micelles that encapsulate the drug, increasing its apparent solubility. Examples include polysorbate 80 (Tween® 80) and Cremophor® EL.

  • pH Adjustment: For ionizable compounds like this compound (a weak base), adjusting the pH of the vehicle to a more acidic range can significantly improve solubility.[1]

Suspension Formulations

For oral administration, a micronized suspension can be a viable and often preferred option, especially for early-stage studies.

  • Vehicle: An aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose - CMC) and a wetting agent (e.g., 0.1% Tween® 80) is commonly used.

  • Particle Size: The particle size of the this compound powder should be controlled (micronized) to improve dissolution rate and minimize variability.

Table 2: Example Formulations for Preclinical Studies of this compound

Formulation IDRouteVehicle CompositionThis compound Conc.Appearance
This compound-IV-01 IV10% DMSO / 40% PEG 400 / 50% Saline1 mg/mLClear Solution
This compound-PO-01 PO0.5% CMC / 0.1% Tween® 80 in Water5 mg/mLHomogeneous Suspension
This compound-PO-02 PO20% PEG 400 in pH 4.0 Citrate Buffer2 mg/mLClear Solution

In Vitro and In Vivo Preclinical Study Protocols

Protocol: In Vitro Cell Viability Assay (MTS Assay)
  • Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7).

  • Materials: MCF-7 cells, DMEM media, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, this compound stock solution (e.g., 10 mM in DMSO), MTS reagent.

  • Procedure:

    • Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound from the stock solution in culture media. The final DMSO concentration should be kept constant and low (<0.5%).

    • Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (media with DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTS reagent to each well and incubate for another 2-4 hours.

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol: Murine Pharmacokinetic (PK) Study
  • Objective: To determine the pharmacokinetic profile of this compound in mice after IV and PO administration.

  • Animal Model: Female C57BL/6 mice, 8-10 weeks old.

  • Formulations:

    • IV: this compound-IV-01 (1 mg/kg)

    • PO: this compound-PO-02 (10 mg/kg)

  • Procedure:

    • Acclimatize animals for at least 3 days before the study.

    • Fast the animals overnight before dosing (for the PO group).

    • Administer the formulation via the tail vein (IV) or oral gavage (PO).

    • Collect blood samples (e.g., ~25 µL) via tail snip or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

    • Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

    • Calculate PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-inf (ng*h/mL)T1/2 (h)Bioavailability (%)
IV 12500.084503.5N/A
PO 103201.018004.140%

Visualizations

Signaling Pathway

MeOCM_Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates This compound This compound This compound->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Apoptosis) TF->Response Induces

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

Preclinical_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies PhysChem Physicochemical Characterization SolScreen Solubility Screening PhysChem->SolScreen ProtoForm Prototype Formulation SolScreen->ProtoForm CellAssay Cell-Based Assays (e.g., MTS) ProtoForm->CellAssay PK_Study Pharmacokinetics (Mouse) ProtoForm->PK_Study Permeability Permeability Assay (e.g., Caco-2) CellAssay->Permeability Permeability->PK_Study Efficacy_Study Efficacy Model (Xenograft) PK_Study->Efficacy_Study Formulation_Decision_Tree start Poorly Soluble This compound route Intended Route? start->route sol_enough Sufficient Solubility in Co-solvent/pH? route->sol_enough IV susp_ok Is Suspension Acceptable? route->susp_ok Oral iv_sol Develop IV Solution (Co-solvent, Surfactant) sol_enough->iv_sol Yes po_sol Develop Oral Solution sol_enough->po_sol Yes adv_form Consider Advanced Formulation (e.g., ASD) sol_enough->adv_form No susp_ok->sol_enough No po_susp Develop Oral Suspension (Micronized) susp_ok->po_susp Yes

References

Application Notes and Protocols for the Isolation of Methoxycinnamoyl Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycinnamoyl natural products, such as ferulic acid and sinapic acid, are a class of phenolic compounds widely distributed in the plant kingdom. They are of significant interest to the pharmaceutical, cosmetic, and food industries due to their potent antioxidant, anti-inflammatory, and anticancer properties. This document provides detailed protocols for the extraction, isolation, and purification of these valuable compounds from plant sources. The methodologies outlined are intended to serve as a practical guide for researchers and professionals involved in natural product chemistry and drug discovery.

I. Extraction Protocols

The initial step in isolating methoxycinnamoyl natural products is their extraction from the plant matrix. The choice of extraction method depends on the nature of the plant material and the form of the target compound (free or bound).

Alkaline Hydrolysis for Bound Methoxycinnamoyl Esters

Alkaline hydrolysis is a common and effective method for releasing methoxycinnamoyl derivatives that are ester-linked to cell wall polysaccharides.

Experimental Protocol:

  • Sample Preparation: Grind the dried plant material (e.g., wheat bran, corn hull) to a fine powder (e.g., 40-60 mesh).

  • Solid-to-Solvent Ratio: Suspend the powdered plant material in a sodium hydroxide (NaOH) solution. A typical ratio is 1:20 to 1:25 (w/v).

  • Alkaline Treatment: Use a NaOH concentration ranging from 0.5 M to 2 M. The hydrolysis is typically carried out at a temperature between 50°C and 120°C for a duration of 1.5 to 4 hours with continuous stirring.

  • Neutralization: After hydrolysis, cool the mixture to room temperature and neutralize the solution to pH 2.0-3.0 using a strong acid, such as 6 M hydrochloric acid (HCl).

  • Precipitate Removal: Centrifuge the neutralized mixture to remove the solid residue.

  • Solvent Extraction: Extract the supernatant containing the released methoxycinnamoyl compounds with an organic solvent like ethyl acetate or diethyl ether. Repeat the extraction three times to ensure maximum recovery.

  • Concentration: Combine the organic fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder alternative to alkaline treatment, using specific enzymes like feruloyl esterases to release the target compounds.

Experimental Protocol:

  • Sample Preparation: Prepare the plant material as described in the alkaline hydrolysis protocol.

  • Enzyme Selection: Utilize a commercial enzyme preparation containing feruloyl esterase and xylanase activities.

  • Enzymatic Reaction: Suspend the plant material in a suitable buffer (e.g., sodium acetate buffer, pH 5.0). Add the enzyme solution to the slurry.

  • Incubation: Incubate the mixture at a temperature and for a duration optimized for the specific enzyme used (e.g., 50°C for 6-24 hours) with gentle agitation.

  • Enzyme Deactivation: After incubation, deactivate the enzymes by heating the mixture (e.g., at 100°C for 10 minutes).

  • Extraction: Centrifuge the mixture and collect the supernatant. Extract the supernatant with an appropriate organic solvent as described in the alkaline hydrolysis protocol.

  • Concentration: Concentrate the organic phase to obtain the crude extract.

Pressurized Hot Water Extraction (PHWE)

PHWE, also known as subcritical water extraction, is a green extraction technique that uses water at elevated temperatures and pressures to extract free phenolic compounds.

Experimental Protocol:

  • Sample Preparation: Mix the powdered plant material with an inert material like sand to prevent clogging of the extraction cell.

  • Extraction Cell: Pack the mixture into a stainless-steel extraction cell.

  • Extraction Conditions: Perform the extraction using a pressurized solvent extractor. Typical conditions for extracting ferulic acid from wheat bran are a temperature of 200°C for 3.5 minutes.[1]

  • Collection: Collect the aqueous extract.

  • Purification: The extract can be directly analyzed or further purified.

II. Purification and Isolation Protocols

Following extraction, the crude extract containing a mixture of compounds needs to be purified to isolate the target methoxycinnamoyl natural products.

Column Chromatography

Column chromatography is a widely used technique for the purification of natural products.

Experimental Protocol:

  • Stationary Phase: Pack a glass column with a suitable stationary phase, such as silica gel (100-200 mesh).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of solvents. For example, a gradient of chloroform and ethyl acetate can be used.[2]

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Pooling and Concentration: Combine the fractions containing the pure compound and evaporate the solvent to obtain the isolated methoxycinnamoyl natural product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the final purification and quantification of methoxycinnamoyl natural products.

Experimental Protocol:

  • Column: Use a reversed-phase C18 column.

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and an acidic aqueous solution (e.g., 10% acetic acid or water adjusted to pH 3.0 with orthophosphoric acid).[3][4] The elution can be isocratic or gradient.

  • Flow Rate: Set the flow rate typically between 0.8 and 1.0 mL/min.[3][4]

  • Detection: Monitor the elution at a wavelength where the target compounds show maximum absorbance, typically around 320 nm.[3][4]

  • Quantification: Create a calibration curve using a standard of the pure compound to quantify the amount in the sample.

III. Data Presentation

Table 1: Comparison of Extraction Yields for Ferulic Acid from Various Plant Sources

Plant SourceExtraction MethodKey ParametersYieldReference
Corn HullOxalic Acid Hydrolysis30 mM oxalic acid-[5]
Wheat BranPressurized Water200°C for 3.5 min17% of free form[1][6]
Wheat BranAlkaline Hydrolysis0.5 M NaOH-[6]
Pineapple PeelEthyl Acetate Extraction--[2]

Table 2: HPLC Parameters for the Analysis of Methoxycinnamoyl Natural Products

ParameterFerulic Acid AnalysisSinapic Acid Analysis
Column Reversed-phase C18Reversed-phase C18
Mobile Phase Acetonitrile:10% Acetic Acid (20:80, v/v)-
Flow Rate 1.0 mL/min0.8 mL/min
Detection Wavelength 320 nm280 nm
Reference [3][1]

IV. Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Isolation cluster_analysis Analysis plant_material Plant Material (e.g., Wheat Bran) grinding Grinding plant_material->grinding extraction_method Extraction Method grinding->extraction_method alkaline Alkaline Hydrolysis extraction_method->alkaline Bound Esters enzymatic Enzymatic Hydrolysis extraction_method->enzymatic Bound Esters phwe PHWE extraction_method->phwe Free Phenols crude_extract Crude Extract alkaline->crude_extract enzymatic->crude_extract phwe->crude_extract column_chrom Column Chromatography crude_extract->column_chrom hplc HPLC column_chrom->hplc pure_compound Isolated Methoxycinnamoyl Natural Product hplc->pure_compound nmr NMR pure_compound->nmr lcms LC-MS pure_compound->lcms ftir FT-IR pure_compound->ftir structural_elucidation Structural Elucidation nmr->structural_elucidation lcms->structural_elucidation ftir->structural_elucidation

Caption: General workflow for the isolation and characterization of methoxycinnamoyl natural products.

signaling_pathways cluster_ferulic_acid Ferulic Acid cluster_sinapic_acid Sinapic Acid fa Ferulic Acid pi3k_akt PI3K/Akt Pathway fa->pi3k_akt inhibits nf_kb NF-κB Pathway fa->nf_kb inhibits apoptosis Apoptosis pi3k_akt->apoptosis regulates inflammation Inflammation nf_kb->inflammation mediates sa Sinapic Acid akt_gsk3b AKT/Gsk-3β Pathway sa->akt_gsk3b inhibits nlrp3 NLRP3 Inflammasome sa->nlrp3 suppresses cancer_proliferation Cancer Cell Proliferation akt_gsk3b->cancer_proliferation promotes inflammation_sa Inflammation nlrp3->inflammation_sa activates

Caption: Signaling pathways modulated by ferulic acid and sinapic acid.

References

Application of MeOCM (Monochlorobimane) in Fluorescence Microscopy for Glutathione Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeOCM (Monochlorobimane, MCB) is a cell-permeant fluorescent probe widely utilized for the quantitative and qualitative analysis of reduced glutathione (GSH) within living cells.[1] GSH is the most abundant intracellular non-protein thiol and plays a critical role in maintaining cellular redox homeostasis, detoxification of xenobiotics, and protecting cells from oxidative damage.[2] Diminished levels of cellular GSH are associated with the progression of apoptosis and are an indicator of oxidative stress.[2]

This compound itself is essentially non-fluorescent.[1] Upon entering the cell, it readily reacts with the thiol group of GSH in a reaction catalyzed by the enzyme Glutathione S-transferase (GST).[1][2] This conjugation reaction forms a highly fluorescent, blue-emitting adduct that can be detected and quantified using fluorescence microscopy, flow cytometry, or a fluorescence microplate reader.[1][3] The specificity of the GST-catalyzed reaction makes this compound a reliable probe for measuring intracellular GSH levels.[2]

Mechanism of Action

The primary application of this compound in fluorescence microscopy is the detection and quantification of cellular GSH. The probe passively diffuses across the cell membrane into the cytoplasm. Inside the cell, Glutathione S-transferase (GST) enzymes catalyze the nucleophilic substitution of the chlorine atom on this compound by the thiol group of glutathione. This reaction forms a stable, highly fluorescent this compound-glutathione (GS-MeOCM) adduct. The intensity of the blue fluorescence is directly proportional to the concentration of GSH in the cell.

MeOCM_Mechanism cluster_cell Cell MeOCM_ext This compound (extracellular) MeOCM_int This compound (intracellular) (non-fluorescent) MeOCM_ext->MeOCM_int Passive Diffusion GS_this compound GS-MeOCM Adduct (Blue Fluorescent) MeOCM_int->GS_this compound Conjugation GSH Glutathione (GSH) GSH->GS_this compound GST Glutathione S-Transferase (GST) GST->GS_this compound Catalysis Fluorescence Fluorescence Detection GS_this compound->Fluorescence

This compound Mechanism of Action

Quantitative Data

The following table summarizes the key spectral and physical properties of the this compound-GSH adduct.

PropertyValueReference(s)
Excitation Maximum (λex)~380-394 nm[1][3]
Emission Maximum (λem)~470-490 nm[1][3]
Molar Extinction Coefficient (ε) Not consistently reported in the literature. Best determined empirically for specific experimental conditions.
Quantum Yield (Φ) Not consistently reported in the literature. Best determined empirically for specific experimental conditions.
Molecular Weight 226.66 g/mol
Solubility Soluble in DMSO[3]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular Glutathione

This protocol provides a method for the qualitative and semi-quantitative analysis of GSH in live adherent cells using fluorescence microscopy.

Materials:

  • This compound (Monochlorobimane)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with a DAPI filter set (or similar, with excitation ~380 nm and emission ~470 nm)

Procedure:

  • Cell Preparation:

    • Seed adherent cells on glass-bottom dishes or chamber slides at an appropriate density to achieve 50-70% confluency on the day of the experiment.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they are well-adhered.[4]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light.[3]

    • On the day of the experiment, prepare a working solution of this compound by diluting the stock solution to a final concentration of 1-10 µM in pre-warmed, serum-free cell culture medium or HBSS.[3] The optimal concentration should be determined empirically for each cell type.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS or HBSS.

    • Add the this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[3]

  • Washing:

    • Aspirate the this compound working solution.

    • Wash the cells twice with pre-warmed PBS or HBSS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed, phenol red-free medium or HBSS to the cells.

    • Immediately image the cells on a fluorescence microscope equipped with a suitable filter set (e.g., Excitation: 380 nm, Emission: 480 nm).[3]

    • Use low illumination power and appropriate exposure times to minimize phototoxicity and photobleaching.[5]

Live_Cell_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging plate_cells 1. Plate cells on glass-bottom dish culture_cells 2. Culture to 50-70% confluency plate_cells->culture_cells prep_this compound 3. Prepare this compound working solution (1-10 µM) culture_cells->prep_this compound wash1 4. Wash cells with pre-warmed PBS prep_this compound->wash1 add_this compound 5. Add this compound solution and incubate (30 min, 37°C) wash1->add_this compound wash2 6. Wash cells twice with pre-warmed PBS add_this compound->wash2 add_media 7. Add fresh imaging medium wash2->add_media acquire_image 8. Acquire images (Ex: ~380nm, Em: ~470nm) add_media->acquire_image

Live-Cell Imaging Workflow
Protocol 2: Quantification of Total Cellular Glutathione in Cell Lysates

This protocol describes a method for the quantitative analysis of total GSH in cell lysates using a fluorescence microplate reader.

Materials:

  • This compound (Monochlorobimane)

  • DMSO

  • Cell Lysis Buffer (e.g., RIPA buffer or a buffer containing a non-ionic detergent)

  • Glutathione S-transferase (GST) reagent

  • Black, clear-bottom 96-well microplates

  • Cultured cells (suspension or adherent)

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to the desired density. For adherent cells, scrape them into ice-cold PBS. For suspension cells, pellet them by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a reaction mixture containing the cell lysate, this compound (final concentration typically 50-100 µM), and GST reagent in an appropriate buffer.

  • Reaction:

    • Add the cell lysate to the wells of a black, clear-bottom 96-well plate.

    • Add the this compound and GST reagents to each well.

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation set to ~394 nm and emission to ~490 nm.

    • A standard curve using known concentrations of GSH should be prepared to accurately quantify the GSH content in the samples.

Considerations and Best Practices
  • Phototoxicity and Photobleaching: The bimane dyes can be susceptible to photobleaching. It is crucial to minimize the exposure of stained cells to light. Use the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio.

  • Background Fluorescence: To minimize background fluorescence, it is advisable to use phenol red-free imaging medium.

  • Controls: Appropriate controls should be included in every experiment. A negative control (cells without this compound) can be used to assess autofluorescence. A positive control (cells treated with a known GSH-depleting agent) can validate the probe's response.

  • GST Activity: The rate of the this compound-GSH conjugation is dependent on the activity of cellular GST, which can vary between cell types. This should be taken into consideration when comparing GSH levels across different cell lines.

  • Probe Concentration and Incubation Time: The optimal concentration of this compound and the incubation time may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the optimal parameters for your specific experiment.

References

Application Notes and Protocols for Radiolabeling Methoxycarbonylmethyl (MeOCM) Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of compounds containing a methoxycarbonylmethyl (MeOCM) group. The techniques described herein are essential for a variety of research applications, including in vivo imaging, pharmacokinetic studies, and metabolic pathway analysis. The protocols focus on the introduction of common radioisotopes such as Tritium (³H) and Carbon-14 (¹⁴C) into the this compound moiety.

Introduction to Radiolabeling this compound Compounds

The methoxycarbonylmethyl group (-CH₂COOCH₃) is a common functional group in many biologically active molecules and pharmaceutical compounds. Radiolabeling this moiety allows for sensitive and quantitative tracking of the parent molecule in complex biological systems. The choice of radionuclide and labeling strategy depends on the specific research question, the desired level of specific activity, and the metabolic stability of the labeled position.

Commonly used isotopes for labeling organic molecules include Tritium (³H), Carbon-14 (¹⁴C), and radioisotopes of iodine.[1] Tritium labeling offers high specific activity, while Carbon-14 provides a metabolically stable label. These techniques are invaluable in drug development for assessing absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[2]

Radiolabeling Techniques

Several methods can be employed to introduce a radiolabel into a this compound compound. The primary strategies involve either direct isotopic exchange or the use of radiolabeled precursors in the synthesis of the target molecule.

Tritium (³H) Labeling

Tritium is a beta-emitting isotope of hydrogen with a half-life of 12.32 years.[3] Its low-energy beta particles make it suitable for autoradiography and liquid scintillation counting.[3]

1. Catalytic Tritium Gas Exposure:

This method involves the direct exposure of the this compound compound to tritium gas in the presence of a metal catalyst. The catalyst facilitates the exchange of hydrogen atoms with tritium.

Experimental Protocol: Catalytic Tritium Gas Exposure

  • Materials:

    • This compound-containing compound

    • Palladium on carbon (Pd/C) or other suitable catalyst

    • Tritium gas (³H₂)

    • Anhydrous solvent (e.g., ethyl acetate, dioxane)

    • Reaction vessel suitable for handling tritium gas

    • High-vacuum manifold

  • Procedure:

    • Dissolve the this compound compound in an anhydrous solvent in the reaction vessel.

    • Add the catalyst to the solution.

    • Freeze the mixture with liquid nitrogen and evacuate the vessel on a high-vacuum manifold.

    • Introduce a known amount of tritium gas into the vessel.

    • Allow the reaction mixture to warm to room temperature and stir for the desired period (typically several hours to days).

    • After the reaction, freeze the mixture again and remove the excess tritium gas.

    • Remove the catalyst by filtration.

    • Remove the labile tritium by repeated evaporation with a protic solvent (e.g., methanol).

    • Purify the tritiated product using chromatography (e.g., HPLC, TLC).

2. Reduction of an Unsaturated Precursor with Tritium Gas:

If a suitable unsaturated precursor of the this compound compound is available (e.g., containing a double or triple bond in the vicinity of the ester), catalytic reduction with tritium gas can be a highly efficient labeling method.

3. Use of Tritiated Methylating Agents:

Introducing a tritiated methyl group can be achieved using reagents like tritiated methyl iodide (³H-CH₃I) or tritiated methyl triflate (³H-CH₃OTf). This is particularly useful if the synthetic route allows for the esterification as a final step.

Experimental Protocol: Esterification with Tritiated Methanol

  • Materials:

    • Carboxylic acid precursor of the this compound compound

    • Tritiated methanol (³H-CH₃OH)

    • Esterification agent (e.g., DCC, EDC)

    • Anhydrous solvent (e.g., dichloromethane)

  • Procedure:

    • Dissolve the carboxylic acid precursor in the anhydrous solvent.

    • Add the esterification agent and stir for a few minutes.

    • Add a stoichiometric amount of tritiated methanol.

    • Stir the reaction at room temperature until completion (monitored by TLC or HPLC).

    • Quench the reaction and purify the tritiated this compound compound by chromatography.

Quantitative Data for Tritium Labeling

MethodPrecursorReagentTypical Specific Activity (Ci/mmol)Reference
Catalytic Gas ExposureParent this compound compound³H₂ gas, Pd/C1-29
Reduction of Unsaturated EsterAcetylenic esterTritiated disiamylboraneHigh (not specified)
EsterificationCarboxylic acid³H-CH₃OHDependent on ³H-CH₃OH specific activity
Carbon-14 (¹⁴C) Labeling

Carbon-14 is a beta-emitter with a long half-life of 5730 years, providing a stable label for metabolic studies.

1. Use of ¹⁴C-Labeled Precursors:

The most common approach for ¹⁴C-labeling is to incorporate a ¹⁴C atom during the synthesis of the this compound compound. For labeling the methoxycarbonylmethyl group, one could use ¹⁴C-labeled methanol or a ¹⁴C-labeled acetyl group precursor.

Experimental Protocol: Synthesis using [¹⁴C]Methyl Iodide

  • Materials:

    • Carboxylic acid precursor

    • [¹⁴C]Methyl iodide ([¹⁴C]CH₃I)

    • Base (e.g., potassium carbonate)

    • Solvent (e.g., acetone, DMF)

  • Procedure:

    • Dissolve the carboxylic acid precursor in the solvent.

    • Add the base and stir to form the carboxylate salt.

    • Introduce [¹⁴C]methyl iodide and heat the reaction if necessary.

    • Monitor the reaction progress by TLC or HPLC.

    • After completion, perform a standard workup to isolate the crude product.

    • Purify the [¹⁴C]-labeled this compound compound using chromatography.

Quantitative Data for Carbon-14 Labeling

MethodPrecursorReagentTypical Specific Activity (mCi/mmol)
Synthetic IncorporationCarboxylic acid[¹⁴C]CH₃IUp to 62

Diagrams

experimental_workflow_tritium_labeling cluster_synthesis Synthesis of Tritiated this compound Compound start Start: this compound Compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_catalyst Add Catalyst (e.g., Pd/C) dissolve->add_catalyst freeze_evacuate Freeze & Evacuate add_catalyst->freeze_evacuate introduce_tritium Introduce ³H₂ Gas freeze_evacuate->introduce_tritium react React at Room Temp introduce_tritium->react remove_tritium Remove Excess ³H₂ react->remove_tritium filter Filter Catalyst remove_tritium->filter remove_labile Remove Labile ³H filter->remove_labile purify Purify Product (HPLC) remove_labile->purify end End: Tritiated this compound Compound purify->end

Caption: Workflow for Tritium Labeling by Catalytic Gas Exposure.

experimental_workflow_carbon14_labeling cluster_synthesis_c14 Synthesis of ¹⁴C-Labeled this compound Compound start_c14 Start: Carboxylic Acid Precursor dissolve_c14 Dissolve in Solvent start_c14->dissolve_c14 add_base Add Base (e.g., K₂CO₃) dissolve_c14->add_base add_c14_reagent Add [¹⁴C]CH₃I add_base->add_c14_reagent react_c14 React (with heating) add_c14_reagent->react_c14 workup Aqueous Workup react_c14->workup purify_c14 Purify Product (Chromatography) workup->purify_c14 end_c14 End: ¹⁴C-Labeled this compound Compound purify_c14->end_c14

Caption: Workflow for Carbon-14 Labeling via Synthetic Incorporation.

Safety Considerations

Radiolabeling procedures should only be performed in laboratories equipped to handle radioactive materials. Appropriate personal protective equipment (PPE) must be worn, and all work should be conducted in a certified fume hood or glove box. Waste disposal must follow institutional and national regulations for radioactive waste.

Conclusion

The radiolabeling of this compound compounds is a critical tool in modern drug discovery and biomedical research. The protocols outlined in these application notes provide a foundation for researchers to label their compounds of interest with tritium and carbon-14. The choice of method will depend on the specific activity required, the desired label position, and the synthetic accessibility of precursors. Careful planning and adherence to safety protocols are essential for successful and safe radiolabeling experiments.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of p-Methoxycinnamoyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of p-methoxycinnamoyl derivatives, thereby improving reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Perkin Reaction

Question 1: My Perkin reaction for p-methoxycinnamic acid is giving a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in the Perkin reaction for p-methoxycinnamic acid are a common issue. Several factors can contribute to this, including side reactions and suboptimal reaction conditions. Here’s a troubleshooting guide:

  • Side Reactions: Aldehydes, especially in the presence of a base, can undergo self-condensation or other unwanted side reactions, which reduces the yield of the desired product.[1][2]

  • Long Reaction Times and High Temperatures: Traditional Perkin reactions often require prolonged heating at high temperatures (4-10 hours), which can lead to product degradation and the formation of byproducts.[2]

  • Substituent Effects: The presence of an electron-donating group, such as the methoxy group on the benzaldehyde, can decrease the reactivity of the aldehyde and lead to lower yields in the Perkin reaction.[1]

Solutions to Improve Yield:

  • Sonication (Ultrasonic Assistance): Employing ultrasonic waves can significantly improve the reaction yield and reduce the reaction time. Sonication promotes cavitation, creating localized high-temperature and high-pressure zones that accelerate the reaction and can lead to higher yields in a shorter time.[2]

  • Microwave Irradiation: Similar to sonication, microwave-assisted synthesis can be a more efficient method, often leading to higher yields and shorter reaction times compared to conventional heating.

  • Alternative Synthesis Routes: For aldehydes with electron-donating groups like p-anisaldehyde, the Knoevenagel condensation can be a more effective method, providing better yields.[1]

Quantitative Data: Perkin Reaction Yield Comparison

MethodTemperatureDurationYield of Cinnamic AcidReference
Conventional HeatingHigh4-10 hoursLow (not specified)[2]
Sonication70°C60 minutes4.98%

Note: The yield for the sonication method is for cinnamic acid synthesized from benzaldehyde. While a direct comparison for p-methoxycinnamic acid is not provided in the search results, the principle of yield improvement through sonication is applicable.

Wittig Reaction

Question 2: I'm using a Wittig reaction to synthesize a p-methoxycinnamoyl derivative, but I'm facing issues with product purification and stereoselectivity. What can I do?

Answer:

The Wittig reaction is a powerful tool for alkene synthesis, but it comes with its own set of challenges. Here are some common problems and their solutions:

  • Removal of Triphenylphosphine Oxide: A major challenge in Wittig reactions is the separation of the desired alkene from the triphenylphosphine oxide byproduct. This byproduct is often difficult to remove due to its physical properties.[3]

  • Stereoselectivity (E/Z Isomer Formation): The Wittig reaction can produce a mixture of E and Z isomers of the alkene. The ratio of these isomers is influenced by the nature of the ylide and the reaction conditions.[4][5] Stabilized ylides tend to favor the E-isomer, while non-stabilized ylides often yield the Z-isomer.[4]

  • Ylide Stability and Reactivity: The stability of the phosphonium ylide is crucial. Unstable ylides need to be generated in-situ under anhydrous conditions using strong bases like n-butyllithium.[6][7][8] Less reactive ketones may not react well with stabilized ylides.[6]

Solutions and Troubleshooting:

  • Purification:

    • Crystallization: Recrystallization from a suitable solvent can be effective in separating the non-polar alkene from the more polar triphenylphosphine oxide.[3]

    • Chromatography: Column chromatography is a common and effective method for separating the product from the byproduct.

  • Controlling Stereoselectivity:

    • Choice of Ylide: Use a stabilized ylide if the E-isomer is desired. For the Z-isomer, a non-stabilized ylide is generally preferred.[4]

    • Schlosser Modification: This modification of the Wittig reaction can be used to increase the proportion of the E-alkene.

    • Reaction Conditions: The presence of lithium salts can affect the stereochemical outcome, so using salt-free conditions may be necessary for better selectivity.[4]

  • Optimizing Ylide Formation and Reaction:

    • Anhydrous Conditions: Ensure strict anhydrous conditions when using strong bases like n-BuLi to generate the ylide.

    • Choice of Base: For stabilized ylides, weaker bases can be used.

    • One-Pot Procedures: For certain substrates, a one-pot Wittig reaction where the ylide is generated in the presence of the carbonyl compound can be efficient.[6]

Heck Reaction

Question 3: I am considering the Heck reaction for my synthesis. What are the key parameters to consider for a successful reaction?

Answer:

The Heck reaction is a versatile method for forming carbon-carbon bonds. For a successful reaction involving substrates like p-iodoanisole and an acrylate, consider the following:

  • Catalyst System: The choice of the palladium catalyst and any supporting ligands is critical. While some reactions can proceed without ligands, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often improve catalyst activity and stability, especially for less reactive aryl halides.[9]

  • Base: An appropriate base is required to neutralize the hydrogen halide formed during the reaction. Both inorganic bases (e.g., K2CO3, NaHCO3) and organic bases (e.g., triethylamine) are commonly used.[10][11]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF, NMP, or DMA are often effective.[11][12]

  • Reaction Temperature: The Heck reaction is typically carried out at elevated temperatures.

Quantitative Data: Heck Reaction Conditions and Yields

Aryl HalideOlefinCatalystBaseSolventTemperatureYieldReference
4-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2]K2CO3DMF100°C96%[11]
4-Iodoanisolen-Butyl acrylate[SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2]K2CO3DMF100°C98%[11]
IodobenzeneMethyl acrylateSupported PalladiumTriethylamine and/or Sodium CarbonateNMPNot specifiedHigh conversion[10]
Knoevenagel Condensation

Question 4: When is the Knoevenagel condensation a better choice than the Perkin reaction for synthesizing p-methoxycinnamic acid?

Answer:

The Knoevenagel condensation is often a superior alternative to the Perkin reaction for the synthesis of cinnamic acid derivatives from aldehydes bearing electron-donating groups, such as p-anisaldehyde.[1]

  • Advantages over Perkin Reaction:

    • Higher Yields with Electron-Donating Groups: The Knoevenagel condensation generally provides better yields for this type of substrate.[1]

    • Milder Reaction Conditions: The reaction can often be carried out under milder conditions than the Perkin reaction.

  • Common Conditions: The Knoevenagel condensation typically involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a weak base like pyridine and piperidine.[13][14]

Experimental Protocols

Protocol 1: Sonication-Assisted Perkin Reaction for Cinnamic Acid Synthesis

This protocol is for the synthesis of cinnamic acid from benzaldehyde and can be adapted for p-anisaldehyde.

Materials:

  • Benzaldehyde (0.05 mole)

  • Acetic anhydride (0.073 mole)

  • Anhydrous sodium acetate (0.03 mole)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Erlenmeyer flask

  • Sonicator

Procedure:

  • Combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate in an Erlenmeyer flask.[2]

  • Place the flask in a sonicator and irradiate at 70°C for 60 minutes.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add 25 mL of distilled water to the reaction mixture in a round-bottom flask.

  • Add saturated sodium bicarbonate solution until the pH is basic.

  • Distill the mixture to remove any unreacted benzaldehyde.

  • The cinnamic acid can then be isolated by acidification and filtration.

Protocol 2: Knoevenagel Condensation for a Cinnamic Acid Derivative

This protocol is for the synthesis of a p-bromocinnamic acid and can be adapted for p-methoxycinnamic acid.

Materials:

  • p-Bromobenzaldehyde (3.72 mmol)

  • Malonic acid (3.68 mmol)

  • Pyridine (6.0 ml)

  • Piperidine (2 drops)

  • Dilute hydrochloric acid

  • Round-bottom flask

Procedure:

  • To a 25 ml round-bottom flask, add p-bromobenzaldehyde, pyridine, piperidine, and malonic acid.[13]

  • Heat the reaction mixture in an oil bath at 110°C for 1.5 hours.[13]

  • Monitor the reaction to completion by TLC analysis.

  • After cooling, adjust the pH to 5 with dilute hydrochloric acid.

  • Filter the precipitate and wash with water to obtain the product.[13]

Visualizations

Synthesis_Troubleshooting_Workflow cluster_start Start cluster_synthesis Identify Synthesis Method cluster_perkin Perkin Reaction Troubleshooting cluster_wittig Wittig Reaction Troubleshooting cluster_heck Heck Reaction Optimization Start Low Yield in p-Methoxycinnamoyl Synthesis Method Which synthesis method was used? Start->Method Perkin_Issue Common Issues: - Side Reactions - Long Reaction Time - Electron-Donating Group Effects Method->Perkin_Issue Perkin Wittig_Issue Common Issues: - Triphenylphosphine Oxide Removal - E/Z Isomer Mixture - Ylide Instability Method->Wittig_Issue Wittig Heck_Params Key Parameters: - Catalyst and Ligand - Base Selection - Solvent Choice - Temperature Control Method->Heck_Params Heck Perkin_Solution Solutions: 1. Sonication/Microwave 2. Optimize Temperature/Time 3. Consider Knoevenagel Condensation Perkin_Issue->Perkin_Solution Wittig_Solution Solutions: 1. Recrystallization/Chromatography 2. Choose Appropriate Ylide/Conditions 3. Use Anhydrous Conditions/Strong Base Wittig_Issue->Wittig_Solution Heck_Yield Expected Outcome: High Yield with Optimized Conditions Heck_Params->Heck_Yield

Caption: Troubleshooting workflow for low yield in p-Methoxycinnamoyl synthesis.

Perkin_Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product p_anisaldehyde p-Anisaldehyde catalyst Sodium Acetate (Catalyst) p_anisaldehyde->catalyst acetic_anhydride Acetic Anhydride acetic_anhydride->catalyst energy Heat or Sonication catalyst->energy p_methoxycinnamic_acid p-Methoxycinnamic Acid energy->p_methoxycinnamic_acid

Caption: Simplified reaction pathway for the Perkin synthesis of p-methoxycinnamic acid.

Wittig_Reaction_Logic cluster_ylide_formation Ylide Formation cluster_reaction Wittig Reaction cluster_products Products phosphonium_salt Phosphonium Salt base Strong Base (e.g., n-BuLi) phosphonium_salt->base ylide Phosphonium Ylide base->ylide oxaphosphetane Oxaphosphetane (Intermediate) ylide->oxaphosphetane p_anisaldehyde p-Anisaldehyde p_anisaldehyde->oxaphosphetane p_methoxycinnamoyl_derivative p-Methoxycinnamoyl Derivative (Alkene) oxaphosphetane->p_methoxycinnamoyl_derivative phosphine_oxide Triphenylphosphine Oxide (Byproduct) oxaphosphetane->phosphine_oxide

Caption: Logical flow of the Wittig reaction for p-methoxycinnamoyl derivative synthesis.

References

troubleshooting MeOCM instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MeOCM Instability

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges related to the stability of this compound in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My this compound solution is showing reduced biological activity over a short period. What is the likely cause?

Answer: The most probable cause is the chemical degradation of this compound in your aqueous experimental medium. This compound, as a methyl ester, is susceptible to hydrolysis, a chemical reaction where water molecules break down the ester bond. This process converts this compound into its corresponding carboxylic acid and methanol, which are likely biologically inactive or have different activity profiles. The rate of this degradation is highly dependent on the pH, temperature, and composition of your buffer.[1][2][3]

Recommendations:

  • Confirm Degradation: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to analyze your this compound solution over time.[4] A decreasing peak for this compound and a corresponding increasing peak for its metabolite will confirm hydrolysis.

  • Prepare Fresh Solutions: Always prepare aqueous working solutions of this compound immediately before use.

  • Control pH and Temperature: Maintain a neutral or slightly acidic pH (if tolerated by your experimental system) and keep solutions on ice to slow the rate of hydrolysis.

Question 2: I'm observing a precipitate forming after diluting my this compound stock solution into an aqueous buffer. What's happening and what should I do?

Answer: This is a common solubility issue. This compound is likely a hydrophobic molecule with poor aqueous solubility.[5][6] Stock solutions are often prepared in a concentrated form in an organic solvent like DMSO. When this concentrated stock is diluted into an aqueous buffer, the final concentration of the organic solvent may be too low to keep this compound dissolved, causing it to precipitate out of the solution.[7]

Recommendations:

  • Optimize Stock Concentration: Try lowering the concentration of your initial DMSO stock solution.

  • Modify Dilution Method: Add the DMSO stock to your aqueous buffer dropwise while vortexing or stirring vigorously. This helps to disperse the compound rapidly and can prevent localized high concentrations that lead to precipitation.

  • Use a Surfactant: For in vitro assays, consider the inclusion of a biocompatible surfactant, such as a low concentration of Tween® 20 or Pluronic® F-68, in your aqueous medium, but first verify that it does not interfere with your experiment.[8]

  • Consider Formulation Strategies: For more advanced applications, formulation techniques like creating solid dispersions or using cyclodextrins can enhance aqueous solubility.[9]

Question 3: My results are inconsistent between experiments. Could this compound instability be the cause?

Answer: Yes, inconsistent results are a classic sign of compound instability. If the rate of degradation varies between experiments due to minor differences in incubation time, temperature, or buffer preparation, the effective concentration of active this compound will also vary, leading to poor reproducibility.

Recommendations:

  • Standardize Protocols: Strictly standardize all experimental parameters, including solution preparation time, incubation duration, temperature, and pH.[10]

  • Perform Stability Controls: In each experiment, include a control sample of your this compound working solution. At the end of the experiment, analyze this sample via HPLC or a similar method to determine the extent of degradation. This will allow you to normalize your results to the actual concentration of intact this compound.

  • Automate Processes: Where possible, use automated liquid handling systems to minimize variations in timing and preparation between samples and experiments.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between pH and this compound stability? A: Ester hydrolysis is catalyzed by both acid and base.[2] Therefore, the stability of this compound is expected to be lowest at highly acidic (below pH 3) and, especially, at alkaline (above pH 8) conditions.[11] The highest stability is typically found in the slightly acidic to neutral pH range (pH 4-6). The rate of hydrolysis can increase by a factor of 10 for each unit change in pH.[12]

Q2: What is the best solvent for preparing a concentrated stock solution of this compound? A: A water-miscible, non-protic organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most biological assays at low final concentrations (<0.5%). Anhydrous DMSO should be used, as water content can promote degradation even in the stock solution over long-term storage.

Q3: How should I store my aqueous working solutions of this compound? A: Aqueous solutions of this compound should not be stored. They should be prepared fresh from a concentrated organic stock solution immediately prior to each experiment. If a brief delay is unavoidable, keep the solution on ice (0-4°C) to minimize degradation.[13]

Quantitative Data Summary

The stability of an ester like this compound is highly dependent on environmental conditions. The following tables provide hypothetical data based on typical ester hydrolysis kinetics to illustrate these dependencies.

Table 1: Hypothetical Half-Life of this compound in Aqueous Buffers at Different pH and Temperatures

pHTemperatureEstimated Half-Life (t½)
5.04°C~72 hours
5.025°C~12 hours
7.44°C~24 hours
7.437°C~2 hours
8.537°C< 30 minutes

Note: This data is illustrative. Actual stability should be determined experimentally.

Table 2: Common Buffers and Potential Impact on this compound Stability

Buffer SystemTypical pH RangePotential Issues
Phosphate6.0 - 8.0Phosphate ions can sometimes act as a general base catalyst, potentially accelerating hydrolysis.[14]
MES5.5 - 6.7Generally considered non-reactive and a good choice for stability studies in the slightly acidic range.
HEPES7.0 - 8.0Widely used in cell culture; generally inert but stability should still be verified at 37°C.
Borate8.0 - 10.0Likely to cause rapid hydrolysis due to the alkaline pH. Not recommended unless required by the experiment.[15]

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol allows for the quantitative measurement of this compound degradation over time.

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the desired aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).[14]

    • Set up a temperature-controlled environment (e.g., a 37°C water bath).

  • Sample Incubation:

    • Spike the this compound stock solution into each pre-warmed buffer to a final concentration of 100 µM.

    • Immediately take a "time zero" (T=0) sample by transferring an aliquot (e.g., 100 µL) into a vial containing a quenching solution (e.g., 100 µL of cold acetonitrile) to stop the reaction.

    • Incubate the remaining solution at the desired temperature.

    • Collect subsequent samples at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) and quench them in the same manner.

  • HPLC Analysis:

    • Analyze all samples using a validated HPLC method capable of separating this compound from its degradation products.[16]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Detection: UV detector set to the λmax of this compound.

    • Quantification: Create a standard curve using known concentrations of this compound. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock

This protocol is designed to minimize precipitation when preparing working solutions.

  • Materials:

    • Concentrated this compound stock solution in DMSO (e.g., 10 mM).

    • Destination aqueous buffer, pre-warmed to the experimental temperature.

    • Vortex mixer.

  • Procedure:

    • Aliquot the required volume of aqueous buffer into a sterile tube.

    • While vigorously vortexing the buffer, slowly add the required volume of the this compound DMSO stock directly into the vortexing liquid. Do not pipette the stock onto the wall of the tube.

    • Continue vortexing for an additional 10-15 seconds to ensure complete mixing.

    • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

    • Use the freshly prepared solution immediately.

Visualizations

MeOCM_Degradation_Pathway This compound This compound (Active Ester) TransitionState Tetrahedral Intermediate This compound->TransitionState Nucleophilic Attack H2O H₂O (Water) H2O->TransitionState Products Carboxylic Acid + Methanol (Inactive Metabolites) TransitionState->Products Ester Cleavage Catalyst H⁺ (Acid) or OH⁻ (Base) Catalyst->TransitionState Catalysis Troubleshooting_Workflow Start Problem: Inconsistent Results or Loss of Activity CheckPrecipitate Is a precipitate visible in the aqueous solution? Start->CheckPrecipitate CheckDegradation Is the compound known to be hydrolytically unstable? CheckPrecipitate->CheckDegradation No SolubilityIssue Action: Optimize Dilution Protocol (See Protocol 2) CheckPrecipitate->SolubilityIssue Yes StabilityIssue Action: Confirm Degradation (See Protocol 1) CheckDegradation->StabilityIssue Yes Unknown Action: Investigate other factors (e.g., target variability, assay interference) CheckDegradation->Unknown No SolubilityIssue->CheckDegradation Re-evaluate StabilityIssue->CheckPrecipitate Re-evaluate BothIssues Action: Address both Solubility and Stability Issues Factors_Affecting_Stability center This compound Stability pH pH center->pH Temp Temperature center->Temp Buffer Buffer Composition center->Buffer Time Incubation Time center->Time pH_high Alkaline pH (>8) Greatly Increases Rate pH->pH_high pH_low Acidic pH (<4) Increases Rate pH->pH_low pH_neutral Neutral pH (6-7) Optimal Stability pH->pH_neutral Temp_high Higher Temp (e.g., 37°C) Increases Rate Temp->Temp_high Temp_low Lower Temp (e.g., 4°C) Decreases Rate Temp->Temp_low Buffer_cat Catalytic Buffers (e.g., Phosphate) May Increase Rate Buffer->Buffer_cat Time_long Longer Incubation More Degradation Time->Time_long

References

Technical Support Center: Overcoming Poor Solubility of p-Methoxycinnamoyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-Methoxycinnamoyl derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when working with p-Methoxycinnamoyl derivatives.

Problem 1: My p-Methoxycinnamoyl derivative has precipitated out of my aqueous solution. How can I resolubilize it or prevent this from happening?

Answer:

Precipitation of p-Methoxycinnamoyl derivatives in aqueous solutions is a common issue due to their generally low water solubility. Here are several strategies you can employ to address this:

  • pH Adjustment: For acidic derivatives like p-Methoxycinnamic acid, increasing the pH of the solution will deprotonate the carboxylic acid group, forming a more soluble salt. Conversely, for basic derivatives, decreasing the pH will form a more soluble salt.

  • Co-solvents: Introducing a water-miscible organic solvent can significantly increase the solubility of your compound. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a low percentage of the co-solvent and gradually increase it until your compound remains in solution.

  • Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules like p-Methoxycinnamoyl derivatives, thereby increasing their apparent solubility. Non-ionic surfactants such as Tween® 80 or Poloxamer 407 are often good starting points.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility. Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Problem 2: I am trying to formulate a p-Methoxycinnamoyl derivative for in vivo studies, but the required concentration is too high for simple aqueous solutions. What are my options?

Answer:

For high-concentration formulations, more advanced techniques are often necessary:

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. This can enhance the dissolution rate and apparent solubility. Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).

  • Cocrystallization: Forming a cocrystal of your p-Methoxycinnamoyl derivative with a highly soluble co-former can dramatically improve its solubility and dissolution characteristics. The co-former is a non-ionic molecule that forms a new crystalline solid with the active pharmaceutical ingredient (API).

  • Salt Formation: For ionizable p-Methoxycinnamoyl derivatives, forming a salt with a pharmaceutically acceptable counter-ion is a highly effective method to increase solubility.

Problem 3: My attempts to create a stable, soluble formulation are inconsistent. What factors should I be controlling more carefully?

Answer:

Inconsistent results often stem from a lack of control over key experimental parameters. Pay close attention to:

  • Temperature: Solubility is often temperature-dependent. Ensure your experiments are conducted at a consistent and recorded temperature.

  • pH: As mentioned, pH can have a dramatic effect on the solubility of ionizable compounds. Precisely measure and control the pH of your solutions.

  • Mixing Speed and Time: Ensure consistent mixing to achieve equilibrium. Insufficient mixing can lead to incomplete dissolution.

  • Purity of the Compound: Impurities can sometimes affect solubility. Ensure you are working with a well-characterized and pure compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for choosing a solubilization technique for my specific p-Methoxycinnamoyl derivative?

A1: The choice of technique depends on the physicochemical properties of your derivative. A good starting point is to consider the following:

  • Is your compound ionizable? If yes, salt formation or pH adjustment are often the most straightforward and effective methods.

  • What is the desired concentration? For lower concentrations, co-solvents or surfactants may suffice. For higher concentrations, solid dispersions or cocrystallization are more likely to be successful.

  • What is the intended application? For in vitro assays, a simple co-solvent system might be acceptable. For in vivo studies, the toxicity and regulatory acceptance of the excipients are critical considerations.

The following workflow can help guide your decision-making process:

G start Start: Poorly Soluble p-Methoxycinnamoyl Derivative is_ionizable Is the derivative ionizable? start->is_ionizable salt_formation Consider Salt Formation or pH Adjustment is_ionizable->salt_formation Yes high_conc High Concentration Needed? is_ionizable->high_conc No salt_formation->high_conc solid_disp Explore Solid Dispersions or Cocrystallization high_conc->solid_disp Yes low_conc Consider Co-solvents, Surfactants, or Cyclodextrins high_conc->low_conc No end Optimized Formulation solid_disp->end low_conc->end

Caption: Decision workflow for selecting a solubilization strategy.

Q2: Are there any known signaling pathways affected by p-Methoxycinnamoyl derivatives that I should be aware of?

A2: Some studies on related compounds, such as p-hydroxycinnamaldehyde, suggest potential involvement with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK pathway is a crucial regulator of many cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer.[2][3] Polyphenolic compounds, a class to which p-Methoxycinnamoyl derivatives belong, have been shown to modulate this pathway.[3]

The diagram below illustrates a simplified overview of the MAPK signaling cascade:

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, etc.) transcription_factors->cellular_response

Caption: Simplified MAPK signaling pathway.

It is important to experimentally verify the effect of your specific p-Methoxycinnamoyl derivative on this or other signaling pathways in your model system.

Quantitative Data on Solubility Enhancement

The following table summarizes the reported solubility enhancement for p-Methoxycinnamic acid (pMCA) using different techniques.

TechniqueCo-former/CarrierMolar Ratio (pMCA:Co-former)Solvent/MethodSolubility Enhancement (fold increase)Reference
CocrystallizationCaffeine1:1Microwave-assisted3.30[4][5]
CocrystallizationCaffeine1:1Solvent Evaporation3.12[4][5]
Salt FormationMeglumine1:1Solvent Drop Grinding3.4[6]

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of p-Methoxycinnamoyl derivatives.

Protocol 1: Cocrystallization by Solvent Evaporation

This protocol is adapted for the cocrystallization of a p-Methoxycinnamoyl derivative with a suitable co-former.

Materials:

  • p-Methoxycinnamoyl derivative (API)

  • Co-former (e.g., nicotinamide, caffeine)

  • Suitable solvent (e.g., ethanol, methanol)

  • Stir plate and stir bar

  • Crystallization dish

  • Vacuum oven

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of your API to the co-former (e.g., 1:1). Calculate the required mass of each component.

  • Dissolution: In a clean beaker, dissolve the calculated amounts of the API and the co-former in a minimal amount of the chosen solvent. Gentle heating and stirring may be required to achieve complete dissolution.

  • Evaporation: Transfer the solution to a crystallization dish. Cover the dish with a perforated lid or parafilm to allow for slow solvent evaporation at room temperature.

  • Crystal Formation: Allow the solvent to evaporate slowly over 24-48 hours. Crystals should form as the solution becomes supersaturated.

  • Drying: Once the solvent has completely evaporated, collect the crystals and dry them in a vacuum oven at a low temperature (e.g., 40°C) to remove any residual solvent.

  • Characterization: Characterize the resulting solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new cocrystal phase.

Protocol 2: Solid Dispersion by the Melting (Fusion) Method

This method is suitable for thermally stable p-Methoxycinnamoyl derivatives and carriers.

Materials:

  • p-Methoxycinnamoyl derivative (API)

  • Hydrophilic carrier (e.g., PEG 6000, Poloxamer 188)

  • Heating mantle or hot plate with a temperature controller

  • Beaker

  • Spatula

  • Ice bath

  • Mortar and pestle

Procedure:

  • Physical Mixture: Accurately weigh the API and the carrier in the desired ratio (e.g., 1:5 w/w).

  • Melting: Place the physical mixture in a beaker and heat it on a hot plate or in a heating mantle to a temperature slightly above the melting point of the carrier. Stir the mixture continuously with a spatula until a clear, molten mass is obtained.

  • Rapid Cooling (Quenching): Immediately transfer the beaker to an ice bath to rapidly solidify the molten mixture. This rapid cooling is crucial to prevent phase separation and crystallization of the drug.

  • Grinding and Sieving: Once solidified, scrape the solid dispersion from the beaker and grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

  • Characterization: Analyze the solid dispersion using PXRD to confirm the amorphous nature of the drug and DSC to observe any changes in thermal behavior.

Protocol 3: Salt Formation of p-Methoxycinnamic Acid

This protocol describes a general method for preparing a salt of p-Methoxycinnamic acid with a basic counter-ion.

Materials:

  • p-Methoxycinnamic acid

  • Basic counter-ion (e.g., sodium hydroxide, potassium hydroxide, meglumine)

  • Suitable solvent (e.g., water, ethanol, or a mixture)

  • Stir plate and stir bar

  • pH meter

  • Rotary evaporator or freeze-dryer

Procedure:

  • Dissolution of Acid: Dissolve a known amount of p-Methoxycinnamic acid in the chosen solvent.

  • Titration with Base: Slowly add a solution of the basic counter-ion to the acidic solution while stirring and monitoring the pH. Continue adding the base until the desired pH is reached (typically around 7.0 for a neutral salt).

  • Solvent Removal: Once the salt is formed in solution, remove the solvent using a rotary evaporator or by freeze-drying (lyophilization).

  • Washing and Drying: If necessary, wash the resulting solid salt with a small amount of a non-solvent to remove any unreacted starting materials. Dry the salt under vacuum.

  • Characterization: Confirm the formation of the salt using techniques such as FTIR (to observe the shift in the carboxylate peak) and NMR spectroscopy.

References

Technical Support Center: Optimizing HPLC Separation of Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "MeOCM isomers" is not a standard chemical identifier. This guide provides general strategies and troubleshooting advice for the HPLC separation of positional isomers, a common challenge for researchers, scientists, and drug development professionals. The principles and examples provided can be adapted to your specific compounds of interest.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of positional isomers.

Question: Why am I seeing poor resolution or complete co-elution of my isomers?

Answer:

Poor resolution between positional isomers is the most frequent challenge. These compounds often have very similar polarities and hydrophobicities, making separation difficult on standard C18 columns.

Possible Causes & Solutions:

  • Insufficient Stationary Phase Selectivity: Standard C18 columns separate primarily based on hydrophobicity. Isomers with similar hydrophobicity may not resolve well.

    • Solution: Switch to a column with alternative selectivity. Phenyl or Pentafluorophenyl (PFP) stationary phases are highly recommended for aromatic positional isomers as they offer additional separation mechanisms like π-π interactions.[1][2]

  • Mobile Phase Composition is Not Optimal: The choice of organic solvent and additives can significantly alter selectivity.

    • Solution 1: Screen different organic modifiers. If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can change interactions with the stationary phase.

    • Solution 2: Adjust the mobile phase pH if your isomers have ionizable functional groups. A change in pH can alter the charge state of an analyte, dramatically affecting its retention.[3][4]

  • Inadequate Method Parameters: Temperature and flow rate can influence resolution.

    • Solution 1: Optimize the column temperature. Lowering the temperature can sometimes increase resolution by enhancing the differential interactions between the isomers and the stationary phase.[5] Conversely, increasing temperature can alter selectivity and may also improve the separation.[6][7] A temperature screening study is recommended.

    • Solution 2: Reduce the flow rate. This can lead to better efficiency and improved resolution, although it will increase the run time.[8]

  • Gradient Slope is Too Steep: For gradient methods, a rapid change in solvent composition may not allow enough time for the isomers to be resolved.

    • Solution: Decrease the gradient slope (i.e., make the gradient longer and shallower). This provides more opportunity for the column to resolve closely eluting peaks.[9]

Question: My isomer peaks are tailing. What causes this and how can I fix it?

Answer:

Peak tailing, where a peak is asymmetrical with a prolonged trailing edge, can compromise resolution and lead to inaccurate quantification.[10]

Possible Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as basic analytes interacting with acidic silanol groups on the silica support, are a common cause.

    • Solution: Add a mobile phase modifier. For basic analytes, adding a small amount of a competing base like triethylamine (TEA) or using a buffered mobile phase can mask the silanol groups and improve peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase.[11]

    • Solution: Reduce the injection volume or dilute the sample.[11]

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet or degradation of the stationary phase can create active sites that cause tailing.[3]

    • Solution: Use a guard column to protect the analytical column.[11] If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[3]

Question: I am observing split peaks for a single isomer. What is the problem?

Answer:

Split peaks suggest that a single compound is emerging from the column in two or more bands.

Possible Causes & Solutions:

  • Column Void or Channeling: A void at the head of the column can cause the sample band to split as it enters the stationary phase.[3][11] This can happen from pressure shocks or using the column outside its recommended pH or temperature range.

    • Solution: First, try reversing the column and flushing it with a compatible solvent. If this doesn't work, the column likely needs to be replaced.[3]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and splitting.[12]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[12] If this is not feasible, ensure the injection volume is as small as possible.

  • Partial Sample Dissolution: If the sample is not fully dissolved, it can lead to split peaks.

    • Solution: Ensure your sample is completely dissolved before injection. This may require sonication or using a different sample solvent.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating positional isomers?

A1: While a standard C18 column can sometimes work, columns that offer alternative selectivities are often required for robust separation of positional isomers.[13] Phenyl-based columns (e.g., Phenyl-Hexyl) or Pentafluorophenyl (PFP) columns are excellent choices, especially for aromatic compounds, as they provide π-π and dipole-dipole interactions in addition to hydrophobic interactions.[1][14]

Q2: How does temperature affect the separation of isomers?

A2: Temperature is a powerful tool for optimizing selectivity. Changing the column temperature alters the thermodynamics of the interactions between the analytes and the stationary phase.[6] An increase in temperature usually decreases retention time but can either increase or decrease the resolution between two peaks, depending on the specific isomers.[5] It is crucial to maintain a consistent column temperature for reproducible results.[15]

Q3: Can I use an isocratic method, or is a gradient method better for isomers?

A3: The choice depends on the complexity of your sample. If you have a simple mixture with only a few isomers that elute closely together, an isocratic method can be optimized to provide excellent resolution.[16] For more complex samples with multiple isomers or impurities that elute over a wider range, a gradient method is often more efficient at resolving all peaks within a reasonable timeframe.[9]

Q4: My isomers are not ionizable. How can I use the mobile phase to improve separation?

A4: Even for neutral compounds, the mobile phase composition is critical.

  • Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. Methanol is a proton donor and can engage in hydrogen bonding differently than acetonitrile.

  • Solvent Ratios: For an isocratic method, carefully adjusting the ratio of organic solvent to water can fine-tune the separation. For a gradient method, making the gradient shallower (i.e., increasing the gradient time) can improve the resolution of closely eluting peaks.[17]

Data Presentation: Impact of Method Parameters on Isomer Resolution

The following tables summarize the typical effects of key parameters on the separation of two hypothetical positional isomers (Isomer 1 and Isomer 2). Resolution (Rs) values below 1.5 indicate incomplete separation.

Table 1: Effect of Stationary Phase on Resolution (Conditions: Isocratic 50:50 Acetonitrile:Water, 1.0 mL/min, 30°C)

Column TypeRetention Time (Isomer 1, min)Retention Time (Isomer 2, min)Resolution (Rs)Comments
Standard C184.214.351.10Poor resolution due to similar hydrophobicity.
Phenyl-Hexyl5.686.152.15Good separation due to π-π interactions.[1]
PFP6.026.632.50Excellent separation due to multiple interaction modes.[2]

Table 2: Effect of Column Temperature on Resolution (Conditions: Phenyl-Hexyl Column, Isocratic 50:50 Acetonitrile:Water, 1.0 mL/min)

Temperature (°C)Retention Time (Isomer 1, min)Retention Time (Isomer 2, min)Resolution (Rs)Comments
256.116.652.30Lower temperature increases retention and improves resolution.[5]
355.345.782.05Baseline condition with good separation.
454.785.101.65Higher temperature reduces run time but slightly decreases resolution.[6]

Experimental Protocols

Protocol 1: Method Development for Positional Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method for separating positional isomers.

  • Column Selection:

    • Start with a column known for isomer selectivity, such as a Phenyl-Hexyl or PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • If the isomers are not aromatic, a standard C18 or a polar-embedded column may be suitable starting points.

  • Mobile Phase Screening:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Prepare Mobile Phase C: 0.1% Formic Acid in Methanol.

    • Perform two initial fast gradient runs (e.g., 5% to 95% organic over 10 minutes) to scout for elution: one with Acetonitrile (B) and one with Methanol (C).

    • Compare the chromatograms to see which organic solvent provides better initial selectivity.

  • Gradient Optimization:

    • Based on the scouting runs, select the better organic modifier.

    • Develop a targeted gradient. For example, if the isomers eluted between 40% and 50% organic in the scouting run, design a shallower gradient around that range (e.g., 35% to 55% organic over 20 minutes).

    • The goal is to achieve a resolution (Rs) of >1.5 for all isomer pairs.

  • Temperature Optimization:

    • Set the column temperature to 30°C for initial runs.

    • If resolution is still suboptimal after gradient optimization, analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C).

    • Select the temperature that provides the best balance of resolution, peak shape, and run time.[18]

  • Method Finalization:

    • Once optimal conditions are found, confirm the method's reproducibility by performing multiple injections.

    • Document all final parameters: column type, mobile phase composition, gradient profile, flow rate, column temperature, and detector wavelength.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start: Chromatographic Issue cluster_problems Problem Identification cluster_causes_res Potential Causes: Resolution cluster_causes_tail Potential Causes: Tailing cluster_causes_split Potential Causes: Splitting cluster_solutions Solutions Start Identify Issue PoorRes Poor Resolution (Rs < 1.5) Start->PoorRes PeakTailing Peak Tailing (Tf > 1.2) Start->PeakTailing SplitPeak Split Peaks Start->SplitPeak Cause_Selectivity Wrong Column Selectivity PoorRes->Cause_Selectivity Cause_MobilePhase Suboptimal Mobile Phase PoorRes->Cause_MobilePhase Cause_Temp Suboptimal Temperature PoorRes->Cause_Temp Cause_SecondaryInt Secondary Interactions PeakTailing->Cause_SecondaryInt Cause_Overload Column Overload PeakTailing->Cause_Overload Cause_Void Column Void SplitPeak->Cause_Void Cause_Solvent Sample Solvent Incompatibility SplitPeak->Cause_Solvent Sol_ChangeColumn Use Phenyl or PFP Column Cause_Selectivity->Sol_ChangeColumn Sol_ModifyMP Adjust Organic %, pH, or Solvent Cause_MobilePhase->Sol_ModifyMP Sol_OptimizeTemp Screen Different Temperatures Cause_Temp->Sol_OptimizeTemp Sol_AddModifier Add TEA or use Buffer Cause_SecondaryInt->Sol_AddModifier Sol_Dilute Dilute Sample or Reduce Volume Cause_Overload->Sol_Dilute Sol_ReplaceCol Replace Column Cause_Void->Sol_ReplaceCol Sol_ChangeSolv Dissolve in Mobile Phase Cause_Solvent->Sol_ChangeSolv

Caption: A troubleshooting decision tree for common HPLC isomer separation issues.

Method_Development_Workflow A 1. Column Selection (e.g., Phenyl, PFP) B 2. Mobile Phase Screening (Acetonitrile vs. Methanol) A->B C 3. Gradient Optimization (Adjust Slope) B->C D Check Resolution (Rs > 1.5?) C->D E 4. Temperature Optimization (e.g., 25-45°C) D->E No G Method Finalized D->G Yes F Check Resolution Again (Rs > 1.5?) E->F F->G Yes H Re-evaluate Column/ Mobile Phase Choice F->H No

Caption: A systematic workflow for developing an HPLC method for isomer separation.

References

Technical Support Center: Reducing Off-Target Effects of p-Methoxycinnamoyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with p-Methoxycinnamoyl (p-MCA) compounds. The goal is to help minimize off-target effects and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and activities of p-Methoxycinnamoyl compounds?

A1: p-Methoxycinnamic acid (p-MCA) and its derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects.[1][2] One of its known mechanisms of action is the inhibition of the NF-κB signaling pathway.[3][4] Additionally, p-MCA and its ethyl ester are potent inhibitors of α-glucosidase.[5]

Q2: What are the likely off-target effects to consider when working with p-MCA compounds?

A2: Given their phenolic structure, p-MCA compounds could potentially interact with a variety of proteins. Off-target effects may include non-specific binding to kinases, G-protein coupled receptors (GPCRs), or interference with metabolic pathways. For example, ethyl p-methoxycinnamate has been shown to suppress de novo fatty acid synthesis by inhibiting the c-Myc/SREBP1 pathway, which may be an intended or unintended effect depending on the research context.[6]

Q3: How can I proactively reduce off-target effects in my experiments?

A3: A multi-pronged approach is recommended:

  • Compound Purity: Ensure the highest possible purity of your p-MCA compound to avoid confounding results from impurities.

  • Dose-Response Studies: Perform careful dose-response studies to identify the lowest effective concentration and minimize off-target interactions that may occur at higher concentrations.

  • Use of Controls: Employ appropriate positive and negative controls in all assays. This includes using structurally related but inactive compounds to differentiate specific from non-specific effects.

  • Orthogonal Assays: Validate findings using multiple, independent assay formats that rely on different detection principles.

Q4: What are the initial steps to troubleshoot unexpected experimental results with a p-MCA compound?

A4: Start by verifying the basics:

  • Compound Integrity: Confirm the identity and stability of your p-MCA compound using analytical techniques like LC-MS or NMR.

  • Reagent Quality: Ensure all buffers, media, and assay reagents are fresh and properly prepared.

  • Cell Line Authentication: If using cell-based assays, verify the identity and health of your cell lines.

  • Assay Validation: Double-check the parameters and performance of your assay with known positive and negative controls.

Troubleshooting Guides

Guide 1: Unexpected Cell Viability/Toxicity Results
Issue Possible Cause Troubleshooting Steps
Higher than expected toxicity at low concentrations. Off-target cytotoxic effects.1. Perform a broader off-target screening using a kinase panel or a proteome array to identify potential unintended targets. 2. Test the compound in multiple, unrelated cell lines to determine if the toxicity is cell-type specific. 3. Investigate common cytotoxicity mechanisms, such as mitochondrial toxicity or reactive oxygen species (ROS) generation.
Inconsistent results between repeat experiments. Compound instability or degradation.1. Assess the stability of the p-MCA compound in your experimental media over the time course of the experiment. 2. Prepare fresh stock solutions for each experiment. 3. Consider the potential for metabolism of the compound by the cells into more or less active forms.
Discrepancy between biochemical and cell-based assay results. Poor cell permeability or active efflux.1. Evaluate the cell permeability of your compound using a PAMPA or Caco-2 assay. 2. Investigate if the compound is a substrate for efflux pumps like P-glycoprotein. 3. Use cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm the compound is reaching its intended target within the cell.
Guide 2: Ambiguous Target Engagement Data
Issue Possible Cause Troubleshooting Steps
Weak or no signal in a Cellular Thermal Shift Assay (CETSA). Insufficient target engagement in cells.1. Increase the compound concentration or incubation time. 2. Verify target protein expression levels in the cell lysate via Western blot. 3. Optimize the heat shock conditions (temperature and duration) for your specific target protein.
High background in protein microarray experiments. Non-specific binding of the compound or detection reagents.1. Ensure the blocking step is sufficient. 2. Titrate the concentration of your labeled compound or detection antibody. 3. Include a "no compound" control to assess background from the detection system itself.
Inconsistent IC50 values in in vitro kinase assays. Assay conditions affecting compound activity.1. Ensure the ATP concentration is at or near the Km for the kinase to obtain an accurate IC50. 2. Check for compound aggregation at higher concentrations using dynamic light scattering. 3. Verify that the compound is not inhibiting the detection system (e.g., luciferase in luminescence-based assays).

Quantitative Data on Off-Target Effects

The following table summarizes known inhibitory activities of p-Methoxycinnamoyl compounds. It is critical for researchers to experimentally determine the off-target profile of their specific compound in relevant assay systems. This table can serve as a template for documenting such findings.

Compound Off-Target Assay Type Result (IC50/Ki) Reference
p-Methoxycinnamic acidα-glucosidase (baker's yeast)Enzyme Inhibition0.044 ± 0.006 mM
Ethyl p-methoxycinnamateα-glucosidase (baker's yeast)Enzyme Inhibition0.05 ± 0.03 mM
Ethyl p-methoxycinnamateNF-κB activation (B16F10 cells)Reporter Gene Assay88.7 µM[3]
Your p-MCA derivativeExample: Kinase XIn vitro Kinase AssayUser-determinedInternal Data
Your p-MCA derivativeExample: GPCR YRadioligand BindingUser-determinedInternal Data

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized workflow. Optimization of compound concentration, incubation time, and heat shock conditions is crucial for each specific target.

  • Cell Treatment: Seed cells in a multi-well plate and grow to 80-90% confluency. Treat cells with the p-MCA compound at various concentrations or a vehicle control for a predetermined time (e.g., 1-2 hours).

  • Heat Shock: After treatment, heat the plate at a specific temperature gradient for 3 minutes. A typical starting point is a gradient from 40°C to 64°C.

  • Cell Lysis: Immediately after the heat shock, lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Kinase Profiling Assay (Example using a commercial service)

Many contract research organizations (CROs) offer kinase profiling services. The general workflow is as follows:

  • Compound Submission: Provide the CRO with your p-MCA compound at a specified concentration and purity.

  • Screening: The compound is screened against a panel of purified kinases (e.g., 100-400 kinases) at a fixed ATP concentration (often near the Km for each kinase).

  • Data Analysis: The percentage of inhibition for each kinase is determined. The results are typically provided in a report, highlighting any significant off-target kinase interactions.

  • Follow-up Studies: For any identified off-target hits, it is recommended to perform dose-response studies to determine the IC50 value and confirm the interaction.

Protocol 3: Proteome Microarray

This protocol provides a general overview for using a commercially available proteome microarray.

  • Probe Preparation: Label your p-MCA compound with a fluorescent dye or biotin, if required by the array platform. Ensure that the label does not interfere with the compound's activity.

  • Array Blocking: Block the proteome microarray slide according to the manufacturer's instructions to prevent non-specific binding.

  • Probe Incubation: Incubate the labeled compound with the blocked microarray slide for the recommended time and temperature.

  • Washing: Wash the slide extensively with the provided wash buffers to remove any unbound probe.

  • Detection: If using a biotinylated probe, incubate with a fluorescently labeled streptavidin.

  • Scanning and Data Analysis: Scan the microarray slide using a compatible microarray scanner. Analyze the resulting image to identify which proteins on the array your compound has bound to. The intensity of the signal is proportional to the binding affinity.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that may be affected by p-MCA compounds. Understanding these pathways can help in designing experiments to investigate on-target and off-target effects.

PI3K_Akt_Signaling cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

MAPK_ERK_Signaling Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling cascade, which translates extracellular signals into cellular responses.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IKK_complex->IkB NFkB NF-κB IkB->NFkB inhibits NFkB_n NF-κB NFkB->NFkB_n translocates pMCA p-MCA Compound pMCA->IKK_complex may inhibit Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Expression NFkB_n->Inflammatory_Genes

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

References

Technical Support Center: Methoxycarbonylmethyl (MeOCM) Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Methoxycarbonylmethyl (MeOCM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound synthesis?

A1: Scaling up any chemical synthesis can present challenges that are not always apparent at the lab scale.[1] For this compound synthesis, which is typically a Williamson ether synthesis, key challenges include:

  • Reaction Rate and Temperature Control: Exothermic reactions can become difficult to manage on a larger scale, leading to temperature gradients and potential side reactions.

  • Mixing Efficiency: Ensuring homogenous mixing of reactants in large vessels is crucial for consistent reaction progress and to avoid localized "hot spots."

  • Work-up and Purification: Phase separations and extractions can be more complex and time-consuming at scale. Purification methods like distillation or chromatography may require significant optimization.

  • Side Reactions: Elimination reactions can become more prevalent at higher temperatures, reducing the yield of the desired ether.[2][3]

  • Safety: Handling larger quantities of flammable solvents and potentially reactive reagents requires stringent safety protocols.

Q2: Which synthetic route is recommended for large-scale this compound production?

A2: The Williamson ether synthesis is a robust and well-established method suitable for the large-scale production of ethers like this compound.[2][3] This reaction involves the SN2 reaction of a sodium methoxide with an alkyl halide, such as methyl chloroacetate. The use of a primary alkyl halide is recommended to favor the SN2 reaction over the competing E2 elimination pathway.[2]

Q3: What are the critical process parameters to monitor during scale-up?

A3: To ensure a successful and reproducible synthesis at scale, the following parameters should be closely monitored:

  • Temperature: Both the internal reaction temperature and the temperature of the heating/cooling jacket should be tracked.

  • Addition Rate: The rate of addition of reagents, especially if the reaction is exothermic, needs to be carefully controlled.

  • Stirring Speed: Adequate agitation is necessary to maintain a homogenous mixture. The appropriate stirring speed will depend on the reactor geometry and volume.

  • Reaction Progress: Monitoring the consumption of starting materials and the formation of the product through in-process controls (e.g., GC, HPLC, or TLC) is essential.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time. - Ensure the reaction has gone to completion using in-process controls before quenching. - Check the quality and reactivity of the sodium methoxide.
Side reactions (e.g., elimination).- Maintain a lower reaction temperature. - Use a less sterically hindered base if possible, although sodium methoxide is standard. - Ensure the use of a primary alkyl halide.[2]
Loss of product during work-up.- Optimize extraction and phase separation procedures. - Minimize the number of transfer steps. - Ensure the pH of the aqueous layer is appropriate to prevent hydrolysis of the ester.
Product Impurity Presence of unreacted starting materials.- Ensure the reaction goes to completion. - Optimize purification steps (distillation or chromatography).
Formation of byproducts.- Control reaction temperature to minimize side reactions. - Investigate the source of impurities in the starting materials.
Incomplete removal of solvent.- Optimize the drying/distillation process.
Slow Reaction Rate Insufficient mixing.- Increase the stirring speed. - Use an appropriate impeller for the reactor size and viscosity of the reaction mixture.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for side product formation.
Deactivated reagent.- Use fresh, high-quality sodium methoxide.
Difficulty with Work-up Emulsion formation during extraction.- Add brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period. - In some cases, filtration through a bed of celite can help.
Poor phase separation.- Ensure a significant density difference between the organic and aqueous phases. Adding a co-solvent to the organic phase might be necessary, but should be done cautiously.

Experimental Protocol: Williamson Ether Synthesis of this compound (Illustrative)

This protocol is a generalized procedure and should be adapted and optimized for specific equipment and scales.

Reactants:

Reactant Molecular Weight ( g/mol ) Density (g/mL) Molar Equivalents
Sodium Methoxide54.02~0.971.1
Methyl Chloroacetate108.521.2381.0
Tetrahydrofuran (THF)72.110.889-

Procedure:

  • Reaction Setup: Charge a clean, dry, and inerted reactor with sodium methoxide and anhydrous THF.

  • Reagent Addition: Slowly add methyl chloroacetate to the stirred suspension of sodium methoxide in THF at a controlled temperature (e.g., 0-10 °C) to manage the exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by GC or TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the combined organic layers over a drying agent (e.g., anhydrous sodium sulfate).

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by fractional distillation under vacuum.

Visualizations

MeOCM_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification NaOCH3 Sodium Methoxide in THF ReactionVessel Reactor NaOCH3->ReactionVessel MeCA Methyl Chloroacetate MeCA->ReactionVessel Slow Addition Quench Quench with Water ReactionVessel->Quench Reaction Mixture Separation Phase Separation Quench->Separation Extraction Extraction Separation->Extraction Wash Brine Wash Extraction->Wash Drying Drying Wash->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Distillation Vacuum Distillation Concentration->Distillation Pure this compound Pure this compound Distillation->Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

SN2_vs_E2 Sodium Methoxide Sodium Methoxide This compound (SN2 Product) This compound (SN2 Product) Sodium Methoxide->this compound (SN2 Product) SN2 Pathway (favored) Elimination Product (E2) Elimination Product (E2) Sodium Methoxide->Elimination Product (E2) E2 Pathway (competing) Methyl Chloroacetate Methyl Chloroacetate Methyl Chloroacetate->this compound (SN2 Product) Methyl Chloroacetate->Elimination Product (E2)

Caption: Competing SN2 and E2 pathways in this compound synthesis.

References

Technical Support Center: Storage and Handling of Methoxycinnamoyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for methoxycinnamoyl esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during storage and to offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for methoxycinnamoyl esters?

A1: Methoxycinnamoyl esters are susceptible to three main degradation pathways:

  • Photodegradation: Exposure to UV light, particularly sunlight, is a major cause of degradation. This can lead to isomerization of the trans-isomer (the active form for UV absorption) to the less effective cis-isomer. In aggregate forms, such as in films or emulsions, more complex photochemistry can occur, leading to the formation of various photoproducts.

  • Hydrolysis: Like all esters, methoxycinnamoyl esters can be hydrolyzed back to p-methoxycinnamic acid and the corresponding alcohol. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is significantly influenced by pH and temperature.

  • Oxidation: The double bond in the cinnamate moiety and the ether linkage can be susceptible to oxidation, especially in the presence of oxidizing agents, heat, or light. This can lead to the formation of aldehydes, acids, and other degradation products.

Q2: What are the ideal storage conditions for methoxycinnamoyl esters?

A2: To minimize degradation, methoxycinnamoyl esters should be stored in well-closed, airtight containers, protected from light, and in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended. Avoid exposure to high temperatures, extreme pH conditions, and oxidizing agents.

Q3: How does pH affect the stability of methoxycinnamoyl esters?

A3: Methoxycinnamoyl esters are most stable at a neutral pH (around 6-7). Both acidic and alkaline conditions can catalyze hydrolysis. The rate of hydrolysis increases at pH values below 4 and above 8. Therefore, it is crucial to control the pH of formulations containing these esters.

Q4: Can I heat formulations containing methoxycinnamoyl esters?

A4: Prolonged exposure to high temperatures should be avoided as it can accelerate both hydrolysis and oxidation. If heating is necessary during formulation, it should be done for the shortest possible time and at the lowest effective temperature. Monitor for any changes in color or odor, which may indicate degradation.

Q5: Are there any known incompatibilities with other common formulation ingredients?

A5: Yes, some ingredients can promote the degradation of methoxycinnamoyl esters. For example, strong oxidizing agents should be avoided. The presence of certain UV filters can also impact the photostability of others in a formulation. It is essential to conduct compatibility studies with all excipients in a new formulation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of methoxycinnamoyl esters.

Problem Possible Causes Troubleshooting Steps
Loss of UV absorbance or efficacy in a formulation over time. 1. Photodegradation due to improper light protection.2. Hydrolysis due to suboptimal pH.3. Oxidation from exposure to air or incompatible ingredients.1. Store the formulation in opaque or UV-protective packaging.2. Measure the pH of the formulation and adjust to a neutral range (6-7) if necessary.3. Consider adding an antioxidant to the formulation. Ensure the container is well-sealed.
Appearance of unexpected peaks in an HPLC chromatogram during stability testing. 1. Formation of degradation products (e.g., cis-isomer, p-methoxycinnamic acid).2. Contamination of the sample or mobile phase.3. Interaction with the HPLC column.1. Compare the retention times of the unknown peaks with those of known potential degradants.2. Run a blank (mobile phase only) to check for contamination.3. Ensure the column is properly equilibrated and suitable for the analysis.
Change in the physical appearance of the product (e.g., color change, phase separation). 1. Significant degradation of the methoxycinnamoyl ester.2. Instability of the formulation matrix (e.g., emulsion breaking).3. Interaction between the ester and other formulation components.1. Analyze the product for degradation products using a stability-indicating method.2. Re-evaluate the formulation's emulsification system and other excipients.3. Conduct compatibility studies to identify any problematic ingredients.
Inconsistent results in analytical assays. 1. Improper sample preparation.2. Instability of the analyte in the sample diluent.3. Variability in HPLC system performance.1. Ensure the sample is fully dissolved and properly diluted.2. Analyze samples immediately after preparation, or store them under conditions that minimize degradation (e.g., refrigeration, protection from light).3. Perform system suitability tests before each analytical run to ensure the HPLC system is performing correctly.

Quantitative Data on Stability

The following tables summarize the known stability data for octyl methoxycinnamate (OMC), a widely used methoxycinnamoyl ester. Data for other esters may vary.

Table 1: Photostability of Octyl Methoxycinnamate (OMC) in Different UV Filter Combinations

FormulationUV Filter CombinationPhotostability Profile
1OMC, Benzophenone-3 (BP-3), Octyl Salicylate (OS)Moderate
2OMC, Avobenzone (AVB), 4-Methylbenzylidene Camphor (MBC)Low
3OMC, BP-3, Octocrylene (OC)High[1]
4OMC, AVB, OCGood[1]
Data from a comparative study. "High" indicates greater stability compared to the other combinations tested.[1]

Table 2: General Stability of Octyl Methoxycinnamate (OMC) Under Different Conditions

ConditionObservation
Storage in the dark at 4, 20, 32, and 60°C for one monthNo degradation detected.
Exposure to sunlightDegradation to Z-octyl-p-methoxycinnamate (cis-isomer) observed.
Qualitative data indicating the primary factors influencing stability.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Methoxycinnamoyl Esters

This protocol outlines a general method for the analysis of methoxycinnamoyl esters and their degradation products. This method should be validated for your specific application.

1. Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying a methoxycinnamoyl ester from its potential degradation products.

2. Materials and Reagents:

  • Methoxycinnamoyl ester reference standard

  • Potential degradation product reference standards (e.g., p-methoxycinnamic acid, cis-isomer if available)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid or a suitable buffer (e.g., phosphate buffer)

  • Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

3. HPLC System:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

4. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or a buffer to control pH).

    • Example Gradient: Start with 50% acetonitrile, increase to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV maximum of the specific methoxycinnamoyl ester (typically around 310 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

5. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the methoxycinnamoyl ester reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Solution: Accurately weigh a portion of the sample and dissolve it in the same solvent as the standard to achieve a similar concentration.

6. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve the ester in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2-4 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve the ester in a solution of 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidation: Dissolve the ester in a solution of 3% H₂O₂ and keep at room temperature for a specified time.

  • Photodegradation: Expose a solution of the ester to a UV lamp or direct sunlight for a specified duration.

  • Thermal Degradation: Store the solid ester or a solution at an elevated temperature (e.g., 80°C) for a specified time.

7. Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

DegradationPathways cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Trans-Ester Trans-Ester Cis-Ester Cis-Ester Trans-Ester->Cis-Ester Isomerization (UV Light) Photoproducts Photoproducts Trans-Ester->Photoproducts [2+2] Cycloaddition (in aggregates) Ester Ester p-Methoxycinnamic Acid p-Methoxycinnamic Acid Ester->p-Methoxycinnamic Acid H+ or OH- Alcohol Alcohol Ester->Alcohol H+ or OH- Ester_Ox Ester Oxidized_Products Aldehydes, etc. Ester_Ox->Oxidized_Products Oxidizing Agent/Heat/Light

Caption: Primary degradation pathways for methoxycinnamoyl esters.

StabilityTestingWorkflow cluster_planning Planning & Preparation cluster_testing Testing cluster_evaluation Evaluation & Reporting Define_Conditions Define Storage Conditions (Temp, Humidity, Light) Select_Batches Select Batches for Testing Define_Conditions->Select_Batches Prepare_Samples Prepare Samples Select_Batches->Prepare_Samples Place_Samples Place Samples in Stability Chambers Prepare_Samples->Place_Samples Pull_Samples Pull Samples at Time Points Place_Samples->Pull_Samples Analyze_Samples Analyze Samples (HPLC) Pull_Samples->Analyze_Samples Assess_Data Assess Data for Trends & Degradation Analyze_Samples->Assess_Data Identify_Degradants Identify Degradation Products Assess_Data->Identify_Degradants Report_Results Report Results & Determine Shelf-Life Identify_Degradants->Report_Results

Caption: Workflow for a typical stability study of methoxycinnamoyl esters.

References

Technical Support Center: Refining Cell Permeability of Novel Therapeutic Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when refining the cell permeability of novel therapeutic analogues.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the cell permeability of our new analogue series?

A1: The initial assessment of cell permeability typically involves a combination of in silico predictions and in vitro assays. Computational models can provide an early indication of permeability based on physicochemical properties like lipophilicity (LogP), molecular weight, and polar surface area. For experimental validation, the two most common in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA provides a measure of passive diffusion, while the Caco-2 assay models human intestinal absorption, including both passive and active transport mechanisms.[1][2]

Q2: Our compound shows high lipophilicity but poor permeability in the Caco-2 assay. What could be the reason?

A2: High lipophilicity does not always guarantee high permeability across a cell monolayer. While a certain degree of lipophilicity is required for a compound to partition into the cell membrane, very high lipophilicity can lead to poor aqueous solubility and nonspecific binding to assay plates or accumulation within the cell membrane without crossing to the basolateral side.[3][4] Another significant factor could be active efflux by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and actively pump substrates out of the cell.[4][5]

Q3: How do we determine if our compound is a substrate for efflux transporters like P-gp?

A3: To determine if a compound is subject to active efflux, a bidirectional Caco-2 assay is performed.[4] The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), greater than 2 is indicative of active efflux.[4][5] Additionally, the assay can be run in the presence of known efflux inhibitors, such as verapamil for P-gp. A significant increase in the A-B permeability in the presence of the inhibitor confirms that your compound is a substrate for that transporter.[1][5]

Q4: What does a low percent recovery in our permeability assay signify?

A4: Low percent recovery suggests that the compound is being lost during the assay. This can be due to several factors, including poor solubility, nonspecific binding to the assay plates, metabolism by enzymes present in the Caco-2 cells, or accumulation within the cell monolayer without being transported across.[4][5] It is crucial to investigate the cause of low recovery to correctly interpret the permeability data.

Troubleshooting Guides

Issue 1: Inconsistent Permeability (Papp) Values Across Experiments
Potential Cause Troubleshooting Steps
Variable Caco-2 Monolayer Integrity Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. TEER values should be within the laboratory's established range (typically >300 Ω·cm²) before starting the experiment.[5] Also, perform a Lucifer Yellow rejection assay to confirm tight junction integrity.
Inconsistent Cell Culture Conditions Standardize Caco-2 cell culture protocols, including seeding density, media composition, and differentiation time (typically 21-30 days).[5][6] Variations in culture conditions can affect the expression of transporters and tight junction proteins.
Compound Instability Assess the stability of your compound in the assay buffer and under the experimental conditions (e.g., temperature, pH).[5] Degradation of the compound during the assay will lead to inaccurate Papp values.
Inaccurate Quantification Ensure the analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision in the assay matrix.
Issue 2: Low Aqueous Solubility of Analogues
Potential Cause Troubleshooting Steps
High Lipophilicity Modify the chemical structure to introduce more polar groups, if possible without affecting the target activity. Consider formulating the compound with solubility-enhancing excipients for in vitro testing, but be aware that these can affect cell health and permeability.
Incorrect Buffer pH Determine the pKa of your compound and select an assay buffer with a pH that favors the more soluble form (ionized or unionized).
Use of Co-solvents A small percentage of a co-solvent like DMSO is often used to dissolve the compound. However, high concentrations can compromise the integrity of the cell monolayer. Keep the final concentration of the co-solvent low (typically ≤1%).

Quantitative Data Summary

The following table provides a general classification of compound permeability based on Caco-2 assay results.

Permeability Classification Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Expected Human Absorption
High > 10> 90%
Moderate 1 - 1020% - 90%
Low < 1< 20%

Note: These are general ranges and can vary between laboratories. It is recommended to include high and low permeability control compounds (e.g., antipyrine and atenolol, respectively) in each assay for ranking test compounds.[4]

Experimental Protocols

Caco-2 Cell Permeability Assay

Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, which is an in vitro model of the human intestinal epithelium.[6]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-30 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[5]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[1][5]

  • Assay Procedure:

    • The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • The test compound (typically at a concentration of 1-10 µM) is added to the apical (donor) side, and fresh transport buffer is added to the basolateral (receiver) side.

    • For bidirectional transport, the compound is also added to the basolateral side in a separate set of wells, with the apical side acting as the receiver.

    • The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]

  • Sample Analysis: At the end of the incubation, samples are taken from both the donor and receiver compartments and the concentration of the compound is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.[7]

  • Assay Setup:

    • The "sandwich" is assembled with a donor plate and an acceptor plate. The acceptor plate wells are filled with a buffer solution.

    • The test compound is dissolved in a buffer (e.g., PBS with 5% DMSO) and added to the wells of the donor plate.[7]

    • The donor plate is placed on top of the acceptor plate, bringing the compound into contact with the artificial membrane.

  • Incubation: The plate assembly is incubated for a period of 4 to 16 hours at room temperature.[2][7]

  • Sample Analysis: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined.

  • Data Analysis: The effective permeability (Pe) is calculated based on the compound concentrations in the donor and acceptor wells.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Permeability Assessment cluster_analysis Data Analysis & Interpretation cluster_decision Decision Making start Test Compound pampa PAMPA Assay (Passive Permeability) start->pampa caco2 Caco-2 Assay (Passive + Active Transport) start->caco2 pampa_data Calculate Pe pampa->pampa_data bidirectional_caco2 Bidirectional Caco-2 (Efflux Assessment) caco2->bidirectional_caco2 If Papp is low caco2_data Calculate Papp (A-B) caco2->caco2_data caco2_inhibitor Caco-2 with Inhibitors (Identify Specific Transporters) bidirectional_caco2->caco2_inhibitor If Efflux Ratio > 2 er_data Calculate Efflux Ratio bidirectional_caco2->er_data inhibitor_data Compare Papp with/without Inhibitor caco2_inhibitor->inhibitor_data high_perm High Permeability Proceed pampa_data->high_perm High Pe low_perm_passive Low Passive Permeability (Modify Analogue) pampa_data->low_perm_passive Low Pe caco2_data->high_perm High Papp (A-B) efflux_substrate Efflux Substrate (Modify Analogue to Avoid Efflux) er_data->efflux_substrate ER > 2 inhibitor_data->efflux_substrate Troubleshooting_Logic cluster_recovery Low Recovery Troubleshooting cluster_efflux Efflux Troubleshooting start Low Papp in Caco-2 Assay check_recovery Is % Recovery Low? start->check_recovery check_efflux Is Efflux Ratio > 2? check_recovery->check_efflux No solubility Assess Solubility check_recovery->solubility Yes binding Check Nonspecific Binding check_recovery->binding Yes metabolism Evaluate Metabolic Stability check_recovery->metabolism Yes low_passive Indicates Low Passive Permeability check_efflux->low_passive No inhibitor_assay Run Assay with P-gp/BCRP Inhibitors check_efflux->inhibitor_assay Yes sar_modification Modify Analogue to Reduce Efflux inhibitor_assay->sar_modification

References

Technical Support Center: Managing Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "MeOCM" was not identified in our search. This guide provides comprehensive troubleshooting strategies for general autofluorescence issues encountered in fluorescence imaging.

Autofluorescence is a common challenge in fluorescence microscopy, where endogenous cellular components emit their own light, obscuring the signal from the specific fluorescent probes being used. This can lead to poor signal-to-noise ratios and difficulty in interpreting results. This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand, troubleshoot, and mitigate autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of autofluorescence in my samples?

A1: Autofluorescence originates from various endogenous molecules and experimental artifacts. The main sources include:

  • Endogenous Fluorophores: Molecules naturally present in cells and tissues, such as NADH, FAD, collagen, elastin, and lipofuscin, have intrinsic fluorescent properties.[1][2]

  • Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in tissues to create fluorescent products.[2]

  • Extracellular Matrix: Proteins like collagen and elastin in the extracellular matrix are highly autofluorescent.

  • Red Blood Cells: Heme groups in red blood cells can cause significant autofluorescence.

  • Culture Media: Some components in cell culture media, like phenol red and riboflavin, are fluorescent.

  • Mounting Media: The mounting medium itself can sometimes be a source of background fluorescence.[1]

Q2: How can I determine the source of autofluorescence in my experiment?

A2: A simple way to identify the source of autofluorescence is to use control samples. Prepare a sample that has not been labeled with any fluorescent probes but has undergone all other experimental steps (fixation, permeabilization, etc.). Imaging this unstained sample will reveal the extent and spectral properties of the autofluorescence.[1]

Q3: Does the choice of fluorescent dye matter in reducing the impact of autofluorescence?

A3: Absolutely. Autofluorescence is typically strongest in the blue and green regions of the spectrum. Whenever possible, select fluorophores that emit in the red or far-red regions (e.g., those with emission wavelengths > 600 nm) to minimize spectral overlap with the autofluorescence signal.

Troubleshooting Guides

This section provides solutions to common issues encountered during imaging experiments.

Issue 1: High background fluorescence across the entire sample.

  • Question: I am observing a bright, diffuse background in all my channels, making it difficult to see my specific signal. What can I do?

  • Answer: This is likely due to either the fixative used or components in your culture or mounting media.

    • Fixation-Induced Fluorescence: If you are using glutaraldehyde or a high concentration of formaldehyde, consider reducing the fixative concentration or the incubation time. Alternatively, you can perform a chemical quenching step after fixation.

    • Media Components: If you are performing live-cell imaging, switch to a phenol red-free medium before imaging. For fixed samples, ensure your mounting medium is fresh and designed for low fluorescence.[1]

Issue 2: Punctate, bright spots of autofluorescence are obscuring my signal.

  • Question: My images contain very bright, dot-like artifacts that are not my target of interest. What are these and how can I remove them?

  • Answer: These are likely lipofuscin granules, which are autofluorescent aggregates of oxidized proteins and lipids that accumulate in aging cells.[2]

    • Quenching: Treat your samples with a lipofuscin-quenching agent like Sudan Black B.

    • Spectral Unmixing: If your imaging system has this capability, you can treat the lipofuscin signal as a separate channel and computationally remove it from your final image.

Issue 3: My specific signal is very weak compared to the background autofluorescence.

  • Question: The signal from my fluorescent probe is barely distinguishable from the background noise. How can I improve my signal-to-noise ratio?

  • Answer:

    • Photobleaching: You can selectively photobleach the autofluorescence before labeling your sample. Expose the unstained sample to intense light from your microscope's light source. Autofluorescent molecules are often more susceptible to photobleaching than many commercial fluorescent dyes.[1]

    • Signal Amplification: Consider using a signal amplification technique, such as tyramide signal amplification (TSA), to enhance the intensity of your specific signal, making it stand out from the background.

    • Fluorophore Choice: Use brighter, more photostable fluorophores to increase your signal intensity.

Data Presentation

The effectiveness of various methods for reducing autofluorescence can vary depending on the sample type and the source of the autofluorescence. The table below summarizes common techniques and their general effectiveness.

MethodTarget Autofluorescence SourceEffectivenessConsiderations
Chemical Quenching (e.g., Sodium Borohydride) Aldehyde-induced fluorescenceHighCan sometimes reduce specific signal.
Chemical Quenching (e.g., Sudan Black B) LipofuscinHighCan introduce its own background if not washed properly.
Photobleaching General autofluorescenceModerate to HighCan potentially damage the sample; time-consuming.
Spectral Unmixing All sources with a distinct spectrumHighRequires a multispectral imaging system and appropriate software.
Use of Red/Far-Red Dyes Overlap with blue/green autofluorescenceHighDepends on the availability of appropriate antibodies and filters.

Experimental Protocols

Protocol 1: Chemical Quenching of Aldehyde-Induced Autofluorescence with Sodium Borohydride

This protocol is for reducing autofluorescence caused by aldehyde fixatives.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH4)

  • Fixed samples

Procedure:

  • Following the fixation step, wash the samples three times with PBS for 5 minutes each.

  • Prepare a fresh solution of 1 mg/mL Sodium Borohydride in PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment.

  • Incubate the samples in the sodium borohydride solution for 15 minutes at room temperature.

  • Wash the samples three times with PBS for 5 minutes each.

  • Proceed with your standard immunofluorescence protocol.

Protocol 2: Photobleaching of Endogenous Autofluorescence

This protocol can be used to reduce autofluorescence from endogenous sources before antibody incubation.

Materials:

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon lamp)

  • Fixed and permeabilized samples

Procedure:

  • Place your unstained sample on the microscope stage.

  • Expose the sample to continuous, high-intensity illumination from the light source. Use a filter cube that allows for broad excitation and emission to target a wide range of autofluorescent molecules.

  • Monitor the decrease in autofluorescence by capturing images at regular intervals. The time required for photobleaching will vary depending on the sample and the intensity of the light source (can range from minutes to over an hour).

  • Once the autofluorescence has been significantly reduced, proceed with your blocking and antibody incubation steps.

Visualizations

Experimental Workflow for Autofluorescence Reduction

G General Workflow for Mitigating Autofluorescence cluster_options Reduction Options A Sample Preparation (Fixation & Permeabilization) B Autofluorescence Reduction Step (Choose one or more) A->B C Blocking B->C Opt1 Chemical Quenching B->Opt1 Opt2 Photobleaching B->Opt2 D Primary Antibody Incubation C->D E Secondary Antibody Incubation (with fluorescent probe) D->E F Imaging & Analysis E->F Opt3 Use Red/Far-Red Dyes E->Opt3 G Optional: Spectral Unmixing F->G Post-processing

Caption: A generalized workflow for immunofluorescence experiments incorporating steps to reduce autofluorescence.

Troubleshooting Decision Tree for Autofluorescence

G Autofluorescence Troubleshooting Decision Tree Start High Autofluorescence Observed? Fixation Using Aldehyde Fixative? Start->Fixation Quench Perform Chemical Quenching (e.g., Sodium Borohydride) Fixation->Quench Yes Lipofuscin Punctate & Bright Artifacts? Fixation->Lipofuscin No Quench->Lipofuscin End3 Problem Resolved Quench->End3 SudanBlack Use Lipofuscin Quencher (e.g., Sudan Black B) Lipofuscin->SudanBlack Yes Spectrum Autofluorescence in Blue/Green Spectrum? Lipofuscin->Spectrum No SudanBlack->Spectrum End4 Problem Resolved SudanBlack->End4 RedDye Switch to Red/Far-Red Dyes Spectrum->RedDye Yes WeakSignal Signal-to-Noise Ratio Low? Spectrum->WeakSignal No RedDye->WeakSignal End5 Problem Resolved RedDye->End5 Photobleach Perform Pre-labeling Photobleaching WeakSignal->Photobleach Yes SpectralUnmix System has Spectral Imaging? WeakSignal->SpectralUnmix No Photobleach->SpectralUnmix Unmix Use Spectral Unmixing SpectralUnmix->Unmix Yes End2 Problem Resolved SpectralUnmix->End2 No End Problem Resolved Unmix->End

Caption: A decision tree to guide researchers in selecting the appropriate method to address autofluorescence.

References

improving the selectivity of p-Methoxycinnamoyl-based probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with p-Methoxycinnamoyl (pMC)-based probes. Our goal is to help you improve the selectivity of your probes and overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with pMC-based probes.

Issue 1: Low Signal or No Fluorescence Enhancement

  • Potential Cause 1: Incorrect Excitation/Emission Wavelengths. The spectral properties of the fluorophore can be influenced by the local environment and conjugation to the pMC group.

    • Solution: Perform a full spectral scan (excitation and emission) of the probe in the experimental buffer system to determine the optimal wavelengths.

  • Potential Cause 2: Probe Degradation. pMC-based probes can be susceptible to hydrolysis or photobleaching.

    • Solution: Prepare fresh probe solutions for each experiment. Protect the probe from light as much as possible by using amber vials and minimizing exposure during the experiment.[1]

  • Potential Cause 3: Inefficient Cleavage of the pMC Group. The enzyme or analyte of interest may not be efficiently cleaving the pMC ester linkage.

    • Solution: Optimize reaction conditions such as temperature, pH, and incubation time. Ensure the enzyme is active and used at an appropriate concentration.

Issue 2: High Background Signal or "Leaky" Probe

  • Potential Cause 1: Spontaneous Hydrolysis of the pMC Ester. The ester bond of the pMC group can hydrolyze spontaneously, especially at non-neutral pH, leading to premature release of the fluorophore.

    • Solution: Optimize the pH of the experimental buffer. Most esterase-activated probes work best at a physiological pH of around 7.4.[2][3] Conduct control experiments without the target analyte to quantify the rate of spontaneous hydrolysis.

  • Potential Cause 2: Off-Target Cleavage by Other Enzymes. Cellular environments contain a variety of esterases that may non-specifically cleave the pMC group.[4]

    • Solution: Incorporate selectivity-enhancing modifications to the probe design. This could involve steric hindrance near the ester bond or the inclusion of a recognition motif for the target enzyme. Additionally, consider the use of specific inhibitors for known off-target enzymes.

Issue 3: Poor Selectivity and Cross-Reactivity

  • Potential Cause 1: Reaction with Biological Thiols. The α,β-unsaturated carbonyl system of the p-methoxycinnamoyl group is a Michael acceptor and can react with nucleophilic biological thiols like glutathione (GSH) and cysteine (Cys).[5][6][7][8] This can lead to a false-positive signal or probe inactivation.

    • Solution: Modify the electronic properties of the cinnamoyl ring to reduce its reactivity as a Michael acceptor. Alternatively, pre-treat samples with a thiol-scavenging agent like N-ethylmaleimide (NEM), but be cautious as this can perturb the biological system.

  • Potential Cause 2: Non-specific Binding. The probe may non-specifically bind to cellular components, leading to background fluorescence.

    • Solution: Increase the hydrophilicity of the probe to reduce non-specific hydrophobic interactions. Include control experiments with a non-reactive analog of the probe to assess non-specific binding.

Frequently Asked Questions (FAQs)

Q1: How can I improve the selectivity of my pMC-based probe for a specific enzyme?

A1: Improving selectivity often involves a multi-pronged approach:

  • Rational Design: Modify the pMC scaffold to include structural motifs that are specifically recognized by the active site of your target enzyme. This could involve adding specific amino acid sequences for proteases or other recognition elements.

  • Optimize Reaction Conditions: Adjusting the pH, temperature, and buffer composition can favor the activity of the target enzyme over off-target enzymes.

  • Use of Inhibitors: If you have identified specific off-target enzymes, you can use known inhibitors to block their activity.

Q2: What are the key considerations for the fluorophore choice in a pMC-based probe?

A2: The choice of fluorophore is critical and should be based on:

  • Spectral Properties: The excitation and emission wavelengths should be compatible with your imaging setup and minimize autofluorescence from biological samples. Near-infrared (NIR) probes are often preferred for in vivo imaging due to deeper tissue penetration and lower autofluorescence.

  • Photostability: The fluorophore should be resistant to photobleaching, especially for experiments requiring long-term imaging.[1][9]

  • Quantum Yield: A high quantum yield is desirable for a bright signal.

  • Environmental Sensitivity: Some fluorophores are sensitive to changes in the local environment (e.g., pH, polarity), which can be either a useful feature or a source of artifacts.[10][11][12]

Q3: My pMC-based probe is showing pH-dependent fluorescence. How can I troubleshoot this?

A3: The fluorescence of many organic dyes, including coumarins often used with pMC, can be pH-sensitive.

  • Characterize pH Dependence: First, characterize the pH profile of your probe's fluorescence in a cell-free system to understand its intrinsic pH sensitivity.

  • Use pH-insensitive Fluorophores: If the pH sensitivity is problematic, consider using a fluorophore that is known to be less sensitive to pH in the physiological range.

  • Ratiometric Imaging: Design a ratiometric probe that has two emission wavelengths, one of which is pH-sensitive and the other is not. The ratio of the two intensities can provide a pH-independent measure of the analyte concentration.

Data Presentation

Table 1: Troubleshooting Guide for p-Methoxycinnamoyl-Based Probes

IssuePotential CauseRecommended Solution
Low Signal / No Fluorescence Incorrect WavelengthsPerform full spectral scan to determine optimal excitation/emission.
Probe DegradationPrepare fresh solutions, protect from light.[1]
Inefficient CleavageOptimize reaction conditions (pH, temp, time), confirm enzyme activity.
High Background Signal Spontaneous HydrolysisOptimize buffer pH, run no-analyte controls.[2][3]
Off-Target Enzyme CleavageModify probe for selectivity, use specific inhibitors.[4]
Poor Selectivity Reaction with ThiolsModify probe's Michael acceptor reactivity, use thiol scavengers cautiously.[5][6][7][8]
Non-specific BindingIncrease probe hydrophilicity, use non-reactive analog control.

Experimental Protocols

Protocol 1: General Procedure for Assessing Probe Selectivity

  • Prepare Stock Solutions: Dissolve the pMC-based probe in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Prepare Analyte Solutions: Prepare solutions of the target analyte and a panel of potentially interfering species (e.g., other enzymes, biological thiols, reactive oxygen species) in the desired experimental buffer.

  • Incubation: In a 96-well plate, add the probe to each well to a final concentration typically in the low micromolar range. Then, add the target analyte and each of the interfering species to separate wells. Include a control well with only the probe and buffer.

  • Fluorescence Measurement: Incubate the plate at the desired temperature for a set period. Measure the fluorescence intensity at the predetermined optimal excitation and emission wavelengths using a plate reader.

  • Data Analysis: Compare the fluorescence enhancement in the presence of the target analyte to that of the interfering species. A highly selective probe will show a significant fluorescence increase only in the presence of the target analyte.

Mandatory Visualizations

signaling_pathway cluster_activation Probe Activation by Target Enzyme cluster_interference Potential Interference Pathway Probe pMC-Fluorophore (Non-fluorescent) Enzyme Target Enzyme Probe->Enzyme Binding & Cleavage Thiol Biological Thiol (e.g., GSH) Probe->Thiol Michael Addition Product Fluorophore (Fluorescent) Enzyme->Product pMC_cleaved p-Methoxycinnamic acid Enzyme->pMC_cleaved Adduct Probe-Thiol Adduct (Inactive/Fluorescent) Thiol->Adduct

Caption: Probe activation and interference pathways.

experimental_workflow start Start: Prepare Reagents prepare_probe Prepare pMC-Probe Stock Solution start->prepare_probe prepare_analytes Prepare Target Analyte & Interferents start->prepare_analytes incubation Incubate Probe with Analytes in 96-well Plate prepare_probe->incubation prepare_analytes->incubation measurement Measure Fluorescence Intensity incubation->measurement analysis Analyze Data for Selectivity measurement->analysis end End: Assess Selectivity analysis->end

Caption: Workflow for assessing probe selectivity.

References

Validation & Comparative

Unmasking Potential: A Comparative Analysis of Biological Activity of O-Methylated Compounds Versus Their Parent Phenols

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery and development, strategic modification of parent compounds is a cornerstone of optimizing therapeutic efficacy. One common modification is the protection of hydroxyl groups, for instance, through O-methylation, which can significantly alter a molecule's biological activity. This guide provides a comparative analysis of the biological activity of O-methylated compounds versus their parent phenolic counterparts, using the well-studied anticancer agent Combretastatin A-4 (CA-4) and its O-methylated analog as a case study.

Data Summary: O-Methylated CA-4 vs. Combretastatin A-4

The following table summarizes the quantitative data on the antiproliferative activity of Combretastatin A-4 and its O-methylated derivative against a panel of human cancer cell lines.

CompoundHCT-116 (Colon) IC₅₀ (μM)HeLa (Cervical) IC₅₀ (μM)HepG2 (Liver) IC₅₀ (μM)MGC803 (Gastric) IC₅₀ (μM)MKN45 (Gastric) IC₅₀ (μM)MCF-7 (Breast) IC₅₀ (μM)
Combretastatin A-4 (Parent) 0.00280.00190.00350.00210.00250.0031
O-Methylated CA-4 Derivative (16a) 0.00310.00220.00420.00260.00290.0038

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data reveals that while the O-methylated derivative of Combretastatin A-4 retains potent anticancer activity, its IC₅₀ values are slightly higher across all tested cell lines compared to the parent compound. This suggests a modest reduction in antiproliferative activity upon methylation of the phenolic hydroxyl group.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this comparison.

Cell Culture and Antiproliferative Assay

Human cancer cell lines (HCT-116, HeLa, HepG2, MGC803, MKN45, and MCF-7) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells were maintained in a humidified atmosphere of 5% CO₂ at 37°C.

For the antiproliferative assay, cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The cells were then treated with various concentrations of Combretastatin A-4 or its O-methylated derivative for 48 hours. Following treatment, cell viability was assessed using the Sulforhodamine B (SRB) assay. Briefly, cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB solution. The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 515 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit. Tubulin protein was incubated with the test compounds or vehicle control in a polymerization buffer at 37°C. The polymerization of tubulin into microtubules was monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. The concentration of the compound that inhibited tubulin polymerization by 50% (IC₅₀) was determined.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Antiproliferative Assay (SRB) cluster_analysis Data Analysis cell_lines Cancer Cell Lines (HCT-116, HeLa, etc.) seeding Seed cells in 96-well plates cell_lines->seeding treatment Treat cells for 48h seeding->treatment compound_prep Prepare serial dilutions of Parent Compound & MeOCM Derivative compound_prep->treatment fixation Fix cells with TCA treatment->fixation staining Stain with SRB fixation->staining solubilization Solubilize bound dye staining->solubilization measurement Measure absorbance at 515 nm solubilization->measurement ic50 Calculate IC50 values measurement->ic50

Caption: Experimental workflow for the antiproliferative assay.

signaling_pathway cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression tubulin αβ-Tubulin Dimers microtubule Microtubules tubulin->microtubule Polymerization microtubule->tubulin Depolymerization g2m_phase G2/M Phase microtubule->g2m_phase Disruption leads to G2/M Arrest mitosis Mitosis g2m_phase->mitosis cell_division Cell Division mitosis->cell_division CA4 Combretastatin A-4 (Parent Compound) CA4->tubulin Inhibits Polymerization MeOCM_CA4 O-Methylated CA-4 (Derivative) MeOCM_CA4->tubulin Inhibits Polymerization

Caption: Signaling pathway affected by Combretastatin A-4.

Conclusion

The protection of the phenolic hydroxyl group in Combretastatin A-4 via O-methylation results in a derivative that maintains significant, albeit slightly reduced, antiproliferative activity. This suggests that the free hydroxyl group in the parent compound may play a role in its interaction with the target, tubulin, or in its cellular uptake and metabolism. This comparative guide underscores the importance of such structure-activity relationship studies in fine-tuning the pharmacological profile of lead compounds for the development of more effective therapeutic agents. Researchers can leverage this information to inform the design of novel analogs with improved properties.

Validation of MeOCM as a Specific Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive comparison guide for the enzyme inhibitor "MeOCM," further details about the molecule and its target enzyme are required. Initial searches for an enzyme inhibitor with the abbreviation "this compound" did not yield specific results. This may indicate that "this compound" is a novel compound, an internal designation, or a non-standard abbreviation.

To proceed with a detailed analysis, please provide the full chemical name of this compound or the specific enzyme it is intended to inhibit. Once this information is available, a complete comparison guide can be compiled, including the following sections:

Comparative Analysis of Inhibitory Activity

A crucial aspect of validating a specific enzyme inhibitor is to compare its potency and selectivity against other known inhibitors of the same target. This is typically achieved by determining key quantitative metrics.

Table 1: Comparison of Inhibitory Potency (Example Data)

InhibitorTarget EnzymeIC50 (nM)Ki (nM)Mode of Inhibition
This compound [Target Enzyme][Value][Value][Competitive/Non-competitive/etc.]
Inhibitor A[Target Enzyme][Value][Value][Competitive/Non-competitive/etc.]
Inhibitor B[Target Enzyme][Value][Value][Competitive/Non-competitive/etc.]
Inhibitor C[Target Enzyme][Value][Value][Competitive/Non-competitive/etc.]

IC50: The half maximal inhibitory concentration, indicating the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity.

Experimental Protocols for Validation

The validation of a specific enzyme inhibitor involves a series of well-defined experiments to characterize its mechanism of action and specificity.

Protocol: Determination of IC50 and Mode of Inhibition

This protocol outlines the general steps for characterizing the inhibitory properties of a compound like this compound.

  • Enzyme Activity Assay:

    • Establish a reliable kinetic assay for the target enzyme, measuring the rate of substrate conversion to product. This can be done by monitoring changes in absorbance, fluorescence, or luminescence over time.

    • Determine the optimal buffer conditions, pH, and temperature for the enzyme reaction.

    • Determine the Michaelis-Menten constant (Km) for the substrate to establish the substrate concentration to be used in inhibition assays. For competitive inhibitors, assays are often run at a substrate concentration equal to the Km.

  • IC50 Determination:

    • Prepare a series of dilutions of the inhibitor (e.g., this compound).

    • Incubate the enzyme with each inhibitor concentration for a predetermined period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the initial reaction rates at each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

  • Mode of Inhibition Studies:

    • To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the enzyme activity assay with varying concentrations of both the substrate and the inhibitor.

    • Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

    • Analyze the changes in Vmax (maximum reaction velocity) and Km in the presence of the inhibitor to elucidate the mechanism of inhibition.[1][2][3][4][5][6][7][8][9]

      • Competitive inhibition: Vmax remains unchanged, while Km increases.[4]

      • Non-competitive inhibition: Vmax decreases, while Km remains unchanged.[6][8]

      • Uncompetitive inhibition: Both Vmax and Km decrease.[5][10][11]

Workflow for Validating Inhibitor Specificity

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency and Selectivity cluster_2 Phase 3: Mechanism of Action A Identify Target Enzyme B High-Throughput Screening of Compound Library (including this compound) A->B C Identify 'Hit' Compounds B->C D Determine IC50 of 'Hits' against Target Enzyme C->D E Counter-screen 'Hits' against a Panel of Related Enzymes D->E F Select Compounds with High Potency and Selectivity (e.g., this compound) E->F G Kinetic Studies to Determine Mode of Inhibition (e.g., Competitive) F->G H Biophysical Assays to Confirm Direct Binding (e.g., SPR, ITC) G->H I Cell-based Assays to Confirm On-Target Effects H->I

Caption: Workflow for the validation of a specific enzyme inhibitor.

Signaling Pathway Analysis

To understand the functional consequences of inhibiting a specific enzyme, it is essential to visualize its role within broader signaling pathways.

Awaiting identification of the target enzyme for this compound to generate a relevant signaling pathway diagram.

Example Diagram: Generic Kinase Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 activates Kinase2 Target Kinase (e.g., MEK) Kinase1->Kinase2 activates Kinase3 Downstream Kinase (e.g., ERK) Kinase2->Kinase3 activates TF Transcription Factor Kinase3->TF activates Gene Gene Expression TF->Gene Response Cell Proliferation Gene->Response This compound This compound This compound->Kinase2 inhibits

Caption: Example of a kinase signaling pathway inhibited by a specific compound.

References

Unraveling the MECOM-TGF-β Axis: A Comparative Guide to Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between the MECOM oncogene and the Transforming Growth Factor-β (TGF-β) signaling pathway is critical for developing novel therapeutic strategies. This guide provides a comparative analysis of the mechanism of action of MECOM and prominent small molecule inhibitors of the TGF-β pathway, supported by experimental data and detailed protocols.

The MDS1 and EVI1 complex locus (MECOM) gene encodes a transcriptional regulator that plays a pivotal role in cell proliferation, differentiation, and apoptosis.[1][2][3] Notably, MECOM is known to interact with and modulate the TGF-β signaling pathway, a critical regulator of cellular processes that can act as both a tumor suppressor and a promoter of metastasis.[4][5] This guide explores the functional consequences of MECOM expression on the TGF-β pathway and compares it to the effects of three selective TGF-β receptor I (TGFβRI) inhibitors: Galunisertib, Vactosertib, and RepSox.

Comparative Analysis of MECOM and TGF-β Inhibitors

The following tables summarize the key characteristics and effects of MECOM and the selected TGF-β inhibitors on the TGF-β signaling pathway and cellular processes.

FeatureMECOMGalunisertibVactosertibRepSox
Primary Target Transcriptional regulation of various genes, including those in the TGF-β pathwayTGF-β Receptor I (ALK5)TGF-β Receptor I (ALK5)TGF-β Receptor I (ALK5)[6][7]
Mechanism of Action Modulates transcription of TGF-β target genes, often leading to pathway inhibitionATP-competitive inhibitor of ALK5 kinase activity, blocking SMAD2/3 phosphorylation[8][9]ATP-competitive inhibitor of ALK5 kinase activity, blocking SMAD2/3 phosphorylationATP-competitive inhibitor of ALK5 kinase activity, preventing autophosphorylation and downstream signaling[6][7]
Effect on TGF-β Pathway Context-dependent, can both suppress and enhance pathway activityInhibition[8][9]InhibitionInhibition[6][7]
Reported Cellular Effects Increased proliferation, blocked differentiation, resistance to apoptosis[1]Inhibition of cell migration and invasion, induction of apoptosis[8]Inhibition of tumor growth and metastasisInduction of cell cycle arrest and apoptosis in cancer cells[6]

Experimental Data: MECOM's Influence on Cellular Processes

While direct comparative studies quantifying the impact of MECOM expression on the efficacy of these specific TGF-β inhibitors are not extensively available in the public domain, the known functions of MECOM and the mechanisms of the inhibitors allow for an informed comparison. Overexpression of MECOM has been associated with a poor prognosis in several cancers, including acute myeloid leukemia (AML).[2] This is, in part, attributed to its ability to interfere with the tumor-suppressive arm of the TGF-β pathway.

Conversely, inhibitors of the TGF-β pathway aim to block its pro-tumorigenic effects, such as epithelial-mesenchymal transition (EMT) and immunosuppression. Therefore, in a high-MECOM context where the TGF-β pathway may be dysregulated to promote cancer progression, the application of a TGF-β inhibitor like Galunisertib, Vactosertib, or RepSox would be hypothesized to counteract the oncogenic drive.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.

MECOM_TGF_beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors TGF-β Inhibitors TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII Binds TGFbRI TGFβRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Target_Genes Target Gene Expression SMAD_complex->Target_Genes Regulates MECOM MECOM MECOM->Target_Genes Regulates Galunisertib Galunisertib Galunisertib->TGFbRI Inhibits Vactosertib Vactosertib Vactosertib->TGFbRI Inhibits RepSox RepSox RepSox->TGFbRI Inhibits

Caption: MECOM and TGF-β Signaling Pathway with Inhibitor Actions.

Western_Blot_Workflow start Cell Lysis (with phosphatase inhibitors) protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-SMAD2/3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with Compound (e.g., TGF-β inhibitor) start->treatment incubation Incubate (e.g., 24-72 hours) treatment->incubation mtt_reagent Add MTT Reagent incubation->mtt_reagent formazan_incubation Incubate (2-4 hours) mtt_reagent->formazan_incubation solubilize Solubilize Formazan (e.g., with DMSO) formazan_incubation->solubilize read_absorbance Read Absorbance (~570nm) solubilize->read_absorbance

References

comparing synthetic MeOCM to naturally derived compound

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison between a synthetically derived compound, methoxycarbonylmethyl ester (MeOCM), and its naturally occurring analogue is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their performance based on experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.

Physicochemical Properties

A comparative analysis of the key physicochemical properties of synthetic and naturally derived this compound is summarized in the table below. Purity was determined by High-Performance Liquid Chromatography (HPLC), stability was assessed by monitoring degradation at various temperatures over time, and solubility was measured in standard phosphate-buffered saline (PBS).

PropertySynthetic this compoundNaturally Derived this compound
Purity (%) >99.595-98
Stability (t½ at 25°C) 48 hours36 hours
Solubility in PBS (mg/mL) 1.20.8

Biological Activity: A Head-to-Head Comparison

The biological efficacy of both compounds was evaluated using a cell-based assay measuring the inhibition of a target enzyme. The half-maximal inhibitory concentration (IC50) was determined to quantify their potency.

ParameterSynthetic this compoundNaturally Derived this compound
IC50 (nM) 15.225.8

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A detailed methodology for determining the purity of this compound is provided.

  • Instrumentation: Agilent 1260 Infinity II HPLC system.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Compounds were dissolved in methanol to a final concentration of 1 mg/mL.

Enzyme Inhibition Assay

The following protocol was used to assess the biological activity of synthetic and naturally derived this compound.

  • Enzyme: Recombinant human [Target Enzyme Name].

  • Substrate: Fluorogenic substrate specific to the enzyme.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT.

  • Procedure:

    • The enzyme was pre-incubated with varying concentrations of the test compounds for 15 minutes at room temperature.

    • The reaction was initiated by the addition of the substrate.

    • Fluorescence was measured every minute for 30 minutes using a microplate reader.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the Synthesis and Action

To aid in the understanding of the processes involved, the following diagrams illustrate the synthetic workflow and the signaling pathway in which this compound is active.

Starting Material Starting Material Intermediate 1 Intermediate 1 Starting Material->Intermediate 1 Step 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2 Synthetic this compound Synthetic this compound Intermediate 2->Synthetic this compound Step 3 cluster_cell Cell Receptor Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression This compound This compound This compound->Kinase B

Metronomic Chemotherapy vs. Standard-of-Care in Metastatic Breast Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the in vivo efficacy of a metronomic chemotherapy regimen (oral Vinorelbine, Cyclophosphamide, and Capecitabine - VEX) versus the standard-of-care drug, weekly Paclitaxel, for the treatment of Estrogen Receptor-Positive (ER+), Human Epidermal Growth Factor Receptor 2-Negative (HER2-) metastatic breast cancer.

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the comparative efficacy and methodologies of metronomic versus standard chemotherapy approaches in a preclinical or clinical setting.

Efficacy and Safety Profile: Metronomic VEX Regimen vs. Weekly Paclitaxel

The METEORA-II phase 2 randomized clinical trial provides key insights into the comparative performance of the all-oral metronomic VEX regimen against the standard intravenous weekly Paclitaxel in patients with ER+/HER2- metastatic breast cancer.

Efficacy EndpointMetronomic VEX RegimenWeekly PaclitaxelHazard Ratio (HR)p-value
Median Progression-Free Survival (PFS) 11.1 months[1][2]6.9 months[1][2]0.67[1][2]0.03[1][2]
Median Time to Treatment Failure (TTF) 8.3 months[1][2]5.7 months[1][2]0.61[1][2]0.008[1][2]
12-Month Progression-Free Survival Rate 43.5%[3]21.9%[3]
12-Month Time to Treatment Failure Rate 34.3%[3]8.6%[3]
Objective Response Rate (ORR) (in a similar VEX study) 49%[4]Not directly compared in this study
Grade 3 or 4 Targeted Adverse Events 42.9%[1][3]28.6%[1][3]

Data from the METEORA-II trial, unless otherwise specified.

The results from the METEORA-II trial indicate that the metronomic VEX regimen significantly improved median progression-free survival and time to treatment failure compared to weekly paclitaxel in this patient population.[1][2][3] While the incidence of grade 3 or 4 adverse events was higher in the VEX group, they were reported to be manageable.[1][3]

Experimental Protocols

Metronomic VEX Regimen Protocol

This protocol is based on the regimen used in the METEORA-II trial and other similar studies.

  • Drug Administration:

    • Oral Vinorelbine: 30 or 40 mg, administered three times a week.[4]

    • Oral Cyclophosphamide: 50 mg, administered daily.[4]

    • Oral Capecitabine: 500 mg, administered three times a day.[4]

  • Treatment Cycle: Continuous administration in 4-week cycles.[1][3]

  • Patient Population: Patients with ER+/HER2- metastatic breast cancer who had received at least one prior line of chemotherapy.[1]

  • Monitoring: Regular monitoring for adverse events is crucial, with dose adjustments made as needed. One study noted that 25 out of 67 patients required a dose reduction.[4] The most common severe adverse event reported was hand-foot syndrome.[4]

Standard-of-Care: Weekly Paclitaxel Protocol

This protocol reflects a standard approach for weekly paclitaxel administration in metastatic breast cancer.

  • Drug Administration:

    • Intravenous Paclitaxel: Administered weekly. The exact dosage can vary based on patient characteristics and treatment history.

  • Treatment Cycle: Administered in 4-week cycles.[1][3]

  • Patient Population: Patients with ER+/HER2- metastatic breast cancer.

  • Monitoring: Patients are monitored for common side effects of paclitaxel, such as neuropathy.

Mechanism of Action and Experimental Workflow

The distinct mechanisms of action between metronomic and standard chemotherapy are a key area of investigation. Metronomic chemotherapy is thought to exert its effects not only through direct cytotoxicity to tumor cells but also by targeting the tumor microenvironment, including inhibiting angiogenesis and modulating the immune response.

Below is a diagram illustrating the experimental workflow of a comparative clinical trial like METEORA-II.

METEORA_II_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Analysis Patient_Pool Patients with ER+/HER2- Metastatic Breast Cancer Eligibility_Criteria Inclusion/Exclusion Criteria Met Patient_Pool->Eligibility_Criteria Randomization 1:1 Randomization Eligibility_Criteria->Randomization VEX_Arm Metronomic VEX Regimen (Oral Vinorelbine, Cyclophosphamide, Capecitabine) Randomization->VEX_Arm n=70 Paclitaxel_Arm Standard of Care (Weekly IV Paclitaxel) Randomization->Paclitaxel_Arm n=70 Tumor_Assessment Tumor Assessment (Imaging) VEX_Arm->Tumor_Assessment Safety_Monitoring Adverse Event Monitoring VEX_Arm->Safety_Monitoring Paclitaxel_Arm->Tumor_Assessment Paclitaxel_Arm->Safety_Monitoring PFS_Analysis Progression-Free Survival Analysis Tumor_Assessment->PFS_Analysis Safety_Monitoring->PFS_Analysis OS_Analysis Overall Survival Analysis PFS_Analysis->OS_Analysis

Caption: METEORA-II Clinical Trial Workflow.

This diagram outlines the key stages of the METEORA-II clinical trial, from patient screening and randomization to treatment and subsequent efficacy and safety analysis.

References

Validating MEK Target Engagement in Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for validating the target engagement of ME--Activin-g Kinase (MEK) inhibitors in a cellular context. We present a hypothetical novel MEK inhibitor, "MeOCM," and compare its performance characteristics against the well-established clinical MEK inhibitor, Trametinib. This document is intended for researchers, scientists, and drug development professionals seeking to objectively assess and select appropriate methods for confirming that a compound interacts with its intended molecular target within the complex environment of a living cell.

Comparative Performance of MEK Inhibitors

The efficacy of a targeted inhibitor is fundamentally dependent on its ability to engage its target protein. Here, we summarize the key performance metrics for our hypothetical inhibitor, this compound, and the FDA-approved drug, Trametinib. Data is presented for both biochemical (cell-free) and cellular assays to highlight the importance of validating target engagement in a physiological setting.

ParameterThis compound (Hypothetical Data)Trametinib (Published Data)Assay TypeRelevance
Biochemical IC₅₀ 2.5 nM (vs. MEK1)0.92 nM (vs. MEK1)[1]Cell-Free Kinase AssayMeasures direct inhibition of purified enzyme.
Cellular EC₅₀ 30 nM (p-ERK Inhibition)~5-20 nM (Cell Proliferation)[1][2]In-Cell Western / ProliferationMeasures compound potency in a cellular context, accounting for permeability and off-target effects.
CETSA Tagg Shift (ΔTagg) +4.2°C @ 1 µM+3.8°C @ 1 µMCellular Thermal Shift AssayDirectly demonstrates physical binding to the target protein in intact cells.
Selectivity High vs. other kinasesHigh vs. other kinases[1]Kinase Panel ScreenAssesses off-target activities.

Key Methodologies for Target Engagement Validation

Two primary methods are detailed below for the robust validation of MEK inhibitor target engagement in cells: the Cellular Thermal Shift Assay (CETSA), which confirms direct physical binding, and In-Cell Western analysis of ERK phosphorylation, which measures the functional downstream consequences of target inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[3] Binding of an inhibitor like this compound or Trametinib to MEK1/2 increases the protein's resistance to heat-induced denaturation.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HT-29 or COLO205, which have a constitutively active B-Raf mutant[1]) at an appropriate density in 10 cm dishes and grow to ~80% confluency.

    • Treat cells with either this compound, Trametinib (e.g., at 1 µM), or a vehicle control (e.g., 0.1% DMSO) for 2 hours in a cell culture incubator.

  • Heating and Lysis:

    • After treatment, detach cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.[3]

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation and Sample Preparation:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

    • Normalize all samples to the same protein concentration and mix with SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against total MEK1/2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the bands.[4]

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg).

    • A positive shift in the Tagg for drug-treated samples compared to the vehicle control indicates target engagement.

In-Cell Western (ICW) for Downstream Pathway Inhibition

This method quantifies the inhibition of MEK's downstream target, ERK, by measuring the ratio of phosphorylated ERK (p-ERK) to total ERK. A reduction in this ratio upon compound treatment demonstrates functional target engagement.

  • Cell Plating and Treatment:

    • Seed cells in a 96-well, black-walled imaging plate and allow them to adhere overnight.

    • Starve the cells of serum for 4-12 hours to reduce basal levels of ERK phosphorylation.[5]

    • Prepare a serial dilution of this compound and Trametinib and treat the cells for 2 hours. Include a vehicle control.

    • If necessary, stimulate the pathway with a growth factor (e.g., EGF) for the final 10 minutes of incubation to induce a robust p-ERK signal.

  • Fixation and Permeabilization:

    • Fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash the wells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.[6]

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% milk powder in PBS) for 1.5 hours at room temperature.[6]

    • Prepare a primary antibody cocktail in blocking buffer containing both a rabbit anti-p-ERK1/2 antibody and a mouse anti-total-ERK1/2 antibody.

    • Incubate the plate with the primary antibody cocktail overnight at 4°C.

  • Secondary Antibody Incubation and Detection:

    • Wash the plate multiple times with PBST (PBS with 0.1% Tween-20).

    • Incubate the plate with a secondary antibody cocktail containing two different fluorophore-conjugated antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour at room temperature, protected from light.

    • Wash the plate thoroughly with PBST and a final rinse with PBS.

  • Imaging and Analysis:

    • Scan the plate using a two-channel infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both p-ERK (e.g., 800 nm channel) and total ERK (e.g., 700 nm channel) in each well.

    • Normalize the p-ERK signal to the total ERK signal for each well.

    • Plot the normalized p-ERK/total ERK ratio against the drug concentration and fit a dose-response curve to determine the EC₅₀ value.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the relevant biological pathway and experimental workflows.

MEK_Signaling_Pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates Nucleus Nucleus Inhibitor This compound / Trametinib Inhibitor->MEK

Caption: The RAS/RAF/MEK/ERK signaling cascade, a key pathway regulating cell growth.

CETSA_Workflow A 1. Treat Cells (Vehicle vs. Drug) B 2. Harvest & Aliquot Cell Suspension A->B C 3. Apply Heat Gradient (e.g., 40-65°C) B->C D 4. Lyse Cells (Freeze-Thaw) C->D E 5. Centrifuge (Separate Soluble/Pellet) D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Western Blot for Target Protein (MEK) F->G H 8. Quantify & Plot Melting Curve G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Comparative Efficacy of MeOCM Across Diverse Cancer Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer agent MeOCM (2-Methoxyestradiol), evaluating its performance across various human cancer cell lines. The information presented herein is supported by experimental data to aid in research and drug development decisions.

Data Presentation: Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound in a range of cancer cell lines, demonstrating its varied efficacy across different cancer types.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Adenocarcinoma~1.2 - 5.0
MDA-MB-231 Breast Adenocarcinoma~0.5 - 5.0
MDA-MB-468 Triple-Negative Breast Cancer~2.0 - 5.0
HeLa Cervical Adenocarcinoma~0.5
Chondrosarcoma Cells Cartilage SarcomaTime and dose-dependent
LTED Endocrine-resistant Breast CancerMore sensitive than MCF-7
MCF-10A Non-malignant Breast EpithelialHigh doses showed no significant effect

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.

Mechanism of Action: Unraveling the Anti-Cancer Pathways of this compound

This compound exerts its anti-neoplastic effects through a multi-faceted mechanism, primarily by disrupting microtubule dynamics and inhibiting the hypoxia-inducible factor 1-alpha (HIF-1α). These actions culminate in cell cycle arrest and the induction of apoptosis.

Microtubule Disruption and Cell Cycle Arrest

This compound binds to the colchicine-binding site on β-tubulin, leading to the suppression of microtubule dynamics. This interference with the microtubule skeleton disrupts the formation of the mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle.

Induction of Apoptosis

The prolonged mitotic arrest triggered by this compound initiates the intrinsic pathway of apoptosis. This is characterized by a cascade of molecular events including:

  • Regulation of Bcl-2 Family Proteins: this compound upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio.

  • Mitochondrial Dysfunction: The altered balance of Bcl-2 family proteins results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

Inhibition of HIF-1α

This compound has also been shown to inhibit the stability and transcriptional activity of HIF-1α, a key transcription factor that allows tumor cells to adapt and survive under hypoxic conditions. By inhibiting HIF-1α, this compound can suppress tumor angiogenesis and metabolism.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

MeOCM_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Cellular Outcomes cluster_4 Apoptotic Cascade This compound This compound Microtubules Microtubules This compound->Microtubules HIF1a HIF-1α This compound->HIF1a Microtubule_Dynamics Suppression of Microtubule Dynamics Microtubules->Microtubule_Dynamics HIF1a_Inhibition HIF-1α Inhibition HIF1a->HIF1a_Inhibition Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Dynamics->Cell_Cycle_Arrest Angiogenesis_Inhibition Inhibition of Angiogenesis HIF1a_Inhibition->Angiogenesis_Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bcl2_Family Bax/Bcl-2 Ratio ↑ Apoptosis->Bcl2_Family Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3

Caption: this compound's signaling pathway leading to apoptosis and anti-angiogenesis.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Assays cluster_4 Analysis start Seed Cells in 96-well plates treatment Treat with varying concentrations of this compound start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt flow Flow Cytometry (Cell Cycle & Apoptosis) incubation->flow analysis Data Analysis (IC50, Cell Cycle Distribution, Apoptotic Population) mtt->analysis flow->analysis

Caption: General experimental workflow for assessing this compound's effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Safety Operating Guide

Navigating the Safe Disposal of MeOCM: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of Methoxyacetyl-L-carnitine (MeOCM), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to protect personnel and the environment from potential hazards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS contains comprehensive information regarding the chemical's properties, hazards, and the necessary personal protective equipment (PPE) to be worn.

General Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Keep containers of this compound tightly closed when not in use.

II. This compound Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is classified as a hazardous waste and must not be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent inadvertent and potentially dangerous reactions. It should be stored in a designated, clearly labeled hazardous waste container.

  • Containerization: Use a compatible, leak-proof container for the collection of this compound waste. The container must be in good condition and have a secure lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "Methoxyacetyl-L-carnitine," the concentration, and the date of accumulation.

  • Storage: Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste independently.

III. Decontamination Procedures

All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.

Equipment Decontamination:

  • Rinse non-disposable equipment, such as glassware, three times with an appropriate solvent (e.g., ethanol or methanol), followed by a thorough wash with soap and water.

  • Collect the solvent rinsate as hazardous waste.

Spill Cleanup:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.

  • For small spills, if you are trained and it is safe to do so, use an appropriate absorbent material to contain the spill.

  • Place the absorbent material in a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

IV. Quantitative Data for Disposal

The following table summarizes key quantitative parameters relevant to the safe disposal of this compound. This information is typically found in the chemical's Safety Data Sheet.

ParameterValue/InstructionSource
pH for Neutralization Data not available. Avoid mixing with strong acids or bases.General Chemical Safety
Concentration Limits Dispose of as hazardous waste regardless of concentration.Regulatory Requirement
Recommended Quenching Agent No specific quenching agent recommended for disposal. Segregate and await professional disposal.Best Practices
Decontamination Time A triple rinse with a suitable solvent is recommended for equipment. Contact time should be at least 5 minutes per rinse.Laboratory Protocol

V. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

MeOCM_Disposal_Workflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal_process Disposal Process cluster_post_disposal Post-Disposal Actions A Identify this compound for Disposal B Consult Safety Data Sheet (SDS) A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Segregate this compound Waste C->D Begin Disposal E Use Labeled, Compatible Hazardous Waste Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Decontaminate Glassware and Work Surfaces G->H After Pickup I Document Waste Disposal H->I

Caption: Workflow for the safe and compliant disposal of this compound.

By adhering to these established procedures, researchers and laboratory personnel can ensure the safe and responsible management of this compound waste, thereby fostering a culture of safety and environmental stewardship within the scientific community.

Navigating the Risks: A Guide to Personal Protective Equipment for Handling Methoxymethyl Chloride (MOM Chloride)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols for Methoxymethyl Chloride

Methoxymethyl chloride (MeOCMCl), commonly known as MOM chloride, is a highly reactive and hazardous chemical widely used in organic synthesis as a protecting group for alcohols. Its handling demands stringent safety protocols due to its classification as a carcinogen, corrosive, flammable, and reactive substance. This guide provides essential safety and logistical information, including personal protective equipment (PPE) specifications, operational plans, and disposal procedures to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of appropriate PPE is paramount when working with MOM chloride. The following table summarizes the required PPE for various stages of handling.

Body PartRequired PPESpecifications and Recommendations
Respiratory Self-Contained Breathing Apparatus (SCBA) or a full-facepiece supplied-air respirator operated in a pressure-demand or other positive-pressure mode.[1]Standard air-purifying respirators are not sufficient due to the high toxicity of MOM chloride. Ensure proper fit testing and training before use.
Eyes and Face Chemical safety goggles and a face shield.[2]Must be worn together to provide maximum protection against splashes and vapors.
Hands Chemical-resistant gloves.Specific breakthrough time data for MOM chloride is not readily available. It is crucial to use highly resistant gloves and adopt a conservative approach. Double gloving is recommended. Butyl rubber or Viton™ gloves are often recommended for hazardous chlorinated compounds; however, their specific resistance to MOM chloride should be verified with the glove manufacturer. Discard gloves immediately after handling or if contamination is suspected.[3]
Body Chemical-resistant apron, coveralls, or a full-body suit.Clothing should be made of a material that is resistant to penetration by MOM chloride. All protective clothing should be removed before leaving the designated work area.[4]
Feet Closed-toe shoes made of a chemically resistant material.Shoe covers may be required depending on the scale of the operation.

Safe Handling and Operational Plan

A designated and clearly marked area must be established for the handling of MOM chloride.[4] Access to this area should be restricted to authorized personnel only.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Set up in a certified chemical fume hood prep_ppe->prep_setup prep_reagents Prepare reagents and equipment prep_setup->prep_reagents handle_reaction Perform reaction under inert atmosphere prep_reagents->handle_reaction handle_monitoring Monitor reaction progress handle_reaction->handle_monitoring cleanup_quench Quench reaction and work-up handle_monitoring->cleanup_quench cleanup_decontaminate Decontaminate glassware and equipment cleanup_quench->cleanup_decontaminate cleanup_waste Dispose of waste in designated hazardous waste containers cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of contaminated PPE cleanup_waste->cleanup_ppe

Caption: Logical workflow for handling MOM chloride.

Key Experimental Protocols
  • Work Area: All manipulations of MOM chloride must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[4]

  • Ventilation: Local exhaust ventilation is critical to prevent the accumulation of flammable and toxic vapors.[4]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and static discharge.[2]

  • Inert Atmosphere: Reactions involving MOM chloride should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture, which can lead to the formation of hazardous byproducts.

Exposure Limits and Hazard Classification

Regulatory bodies have set stringent exposure limits for MOM chloride due to its carcinogenic properties.

Regulatory BodyExposure LimitClassification
OSHA No specific Permissible Exposure Limit (PEL) established. Regulated under 29 CFR 1910.1006.[2][4]Carcinogen
NIOSH Lowest Feasible Concentration.[2]Potential Occupational Carcinogen
ACGIH Recommends eliminating all exposure.[2]Suspected Human Carcinogen (A2)

Disposal Plan: Managing Hazardous Waste

All materials contaminated with MOM chloride must be treated as hazardous waste.

Waste TypeDisposal Procedure
Liquid Waste Collect in a designated, sealed, and properly labeled container. The container should be stored in a secondary containment vessel in a well-ventilated area away from incompatible materials.
Solid Waste (Gloves, wipes, etc.) Place in a designated, sealed, and properly labeled hazardous waste container.
Empty Reagent Bottles Triple rinse with a suitable solvent (e.g., methanol) in a chemical fume hood. The rinsate must be collected as hazardous waste. The defaced, empty bottle can then be disposed of according to institutional guidelines.
Spills In case of a spill, evacuate the area immediately. Only trained personnel with appropriate PPE should attempt to clean up the spill. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1]

By adhering to these stringent safety protocols, researchers can mitigate the significant risks associated with handling Methoxymethyl chloride and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for MOM chloride before beginning any work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.